molecular formula C8H8O3 B2671652 2,3-Dihydro-1-benzofuran-3,6-diol CAS No. 1020947-92-5

2,3-Dihydro-1-benzofuran-3,6-diol

Cat. No.: B2671652
CAS No.: 1020947-92-5
M. Wt: 152.149
InChI Key: YISLYCVZUQYSLE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3,6-diol is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,9-10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISLYCVZUQYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3,6-diol and Related Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-3,6-diol is a specific, hydroxylated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. While direct, in-depth research on this compound is limited in publicly accessible literature, the broader class of hydroxylated 2,3-dihydrobenzofurans has garnered significant scientific interest. These compounds are recognized for their potent antioxidant and anti-inflammatory properties, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of hydroxylated 2,3-dihydrobenzofurans, with a focus on the structural and potential functional characteristics relevant to this compound.

Chemical Properties and Structure

The 2,3-dihydrobenzofuran core consists of a benzene ring fused to a five-membered dihydrofuran ring. The presence of hydroxyl groups, as in this compound, significantly influences the molecule's polarity, solubility, and reactivity. The phenolic hydroxyl group at the 6-position and the alcoholic hydroxyl group at the 3-position are key to its potential biological activities, particularly its ability to act as a radical scavenger.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
CAS Number 1020947-92-5
Predicted LogP 0.85
Predicted Water Solubility 4.85 g/L
Predicted pKa (strongest acidic) 9.5 (phenolic OH)
Predicted pKa (strongest basic) -2.5 (alcoholic OH)

Note: The data in this table are predicted values from computational models due to the limited availability of experimental data for this specific compound.

Synthesis of Hydroxylated 2,3-Dihydrobenzofurans

A common approach involves the cyclization of a substituted phenol. For instance, a plausible synthetic route could start from a hydroquinone derivative, which provides the hydroxyl group at the 6-position (para to the ether linkage). The dihydrofuran ring can be formed through various methods, including intramolecular Heck reactions, transition metal-catalyzed C-H activation/cyclization, or electrophilic cyclization of an appropriately substituted phenolic precursor. Introduction of the hydroxyl group at the 3-position can be achieved through oxidation of the 3-position of a pre-formed 2,3-dihydrobenzofuran or by using a starting material that already contains this functionality.

Below is a generalized workflow for the synthesis of a hydroxylated 2,3-dihydrobenzofuran derivative.

G Generalized Synthetic Workflow for Hydroxylated 2,3-Dihydrobenzofurans A Substituted Phenol (e.g., Hydroquinone derivative) B Functionalization of Phenolic Precursor (e.g., Allylation, Acylation) A->B Step 1 C Cyclization Reaction (e.g., Intramolecular Heck, Electrophilic Cyclization) B->C Step 2 D Formation of 2,3-Dihydrobenzofuran Core C->D Step 3 E Hydroxylation/Modification of Dihydrofuran Ring (e.g., Oxidation, Epoxidation followed by Ring Opening) D->E Optional Step 4 F Hydroxylated 2,3-Dihydrobenzofuran Derivative D->F Direct to Product E->F

Caption: Generalized synthetic workflow for hydroxylated 2,3-dihydrobenzofurans.

Example Experimental Protocol: Synthesis of Chiral 3-Hydroxy-2,3-dihydrobenzofurans

An enantioselective method for synthesizing chiral 3-hydroxy-2,3-dihydrobenzofurans has been reported, which could be adapted. This involves an intramolecular asymmetric addition of aryl halides to unactivated ketones.[1]

Materials:

  • Substituted o-halophenoxy ketone precursor

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Chiral ligand (e.g., a phosphine-based ligand)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-halophenoxy ketone precursor, palladium catalyst, and chiral ligand.

  • Add the solvent and the base to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral 3-hydroxy-2,3-dihydrobenzofuran.

Biological Activities and Mechanism of Action

The primary biological activities reported for hydroxylated 2,3-dihydrobenzofurans are their antioxidant and anti-inflammatory effects. These activities are largely attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

Antioxidant Activity

Hydroxylated 2,3-dihydrobenzofurans act as potent antioxidants through several mechanisms, including radical scavenging and inhibition of lipid peroxidation. The antioxidant capacity is often compared to that of Trolox, a water-soluble analog of vitamin E. Some benzofuran derivatives have been shown to possess even greater antioxidant activity than Trolox.[2]

The proposed mechanism of antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting benzofuranyl radical is stabilized by resonance, which contributes to its high antioxidant efficacy.

G Antioxidant Mechanism of a Hydroxylated 2,3-Dihydrobenzofuran A Hydroxylated 2,3-Dihydrobenzofuran (Ar-OH) C Hydrogen Atom Transfer A->C B Free Radical (R•) B->C D Stabilized Benzofuranyl Radical (Ar-O•) C->D E Neutralized Molecule (RH) C->E

Caption: Antioxidant mechanism of a hydroxylated 2,3-dihydrobenzofuran.

Anti-inflammatory Activity

Several 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties.[3] This activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives inhibit prostaglandin synthesis, a key process in inflammation.[3] More recently, research has focused on their ability to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a major mediator of inflammation and pain.[4]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives

CompoundAssayTarget/RadicalIC₅₀ / % InhibitionReference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin Synthesis Inhibition-More potent than indomethacin[3]
Prunustosananside AIDPPH Radical ScavengingDPPHHigh activity[5]
Prunustosananside AIIABTS Radical ScavengingABTSHigh activity[5]
Compound 19 (a 2,3-dihydrobenzofuran derivative)mPGES-1 InhibitionmPGES-1Low micromolar range[4]
Compound 20 (a 2,3-dihydrobenzofuran derivative)mPGES-1 InhibitionmPGES-1Low micromolar range[4]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound solution at various concentrations

  • Methanol (as a blank)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated. For related benzofuran derivatives, safety profiles vary depending on the specific substitutions. It is crucial to handle all novel chemical compounds with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

While specific data on this compound is scarce, the broader class of hydroxylated 2,3-dihydrobenzofurans represents a promising scaffold for the development of new therapeutic agents, particularly for conditions associated with oxidative stress and inflammation. Future research should focus on the targeted synthesis of this compound and the comprehensive evaluation of its biological activities and toxicological profile. Elucidating the structure-activity relationships of various hydroxylated derivatives will be crucial for optimizing their therapeutic potential. The development of efficient and stereoselective synthetic methods will also be essential for advancing these compounds into preclinical and clinical studies.

References

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydro-1-benzofuran-3,6-diol. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, with the CAS Number 1020947-92-5, is a dihydroxylated derivative of the 2,3-dihydrobenzofuran scaffold. The core structure consists of a benzene ring fused to a dihydrofuran ring, with hydroxyl groups at the 3- and 6-positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020947-92-5[1][2][3]
Molecular Formula C₈H₈O₃[4]
Molecular Weight 152.15 g/mol [4]
Appearance Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be inferred from general methods for the synthesis of 2,3-dihydrobenzofurans. One potential precursor is 1-benzofuran-6-ol[5]. The synthesis could involve the epoxidation of the furan ring followed by regioselective ring-opening and reduction.

G cluster_synthesis Proposed Synthetic Pathway Start 1-Benzofuran-6-ol Step1 Epoxidation of the furan double bond Start->Step1 Intermediate1 6-Hydroxy-1-benzofuran-2,3-epoxide Step1->Intermediate1 Step2 Regioselective ring opening and reduction Intermediate1->Step2 Product This compound Step2->Product

Caption: A proposed synthetic pathway for this compound.

Representative Experimental Protocol for Dihydrobenzofuran Synthesis

The following is a general protocol for the synthesis of a 2,3-dihydrobenzofuran derivative, which could be adapted for the synthesis of the target molecule. This protocol is based on the intramolecular cyclization of a substituted phenol.

Materials:

  • Substituted 2-allylphenol precursor

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Catalyst (e.g., Palladium(II) acetate, a Lewis acid)

  • Inert atmosphere (e.g., Nitrogen, Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted 2-allylphenol in the anhydrous solvent under an inert atmosphere.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively studied. However, the broader class of benzofuran and dihydrobenzofuran derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anti-tumor, and antifungal activities[6].

One study identified a related compound, 2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3,6-diol, as a substrate for sulfotransferase, an enzyme involved in the metabolism of various compounds[7]. This suggests that this compound may undergo similar metabolic transformations in biological systems.

The presence of two hydroxyl groups on the aromatic and dihydrofuran rings suggests that this molecule could possess antioxidant properties, similar to other phenolic compounds. The hydroxyl groups can act as hydrogen donors to neutralize free radicals.

G cluster_pathway Potential Antioxidant Mechanism Molecule This compound Neutralization Hydrogen Donation Molecule->Neutralization ROS Reactive Oxygen Species (ROS) ROS->Neutralization Product Oxidized Molecule + H₂O Neutralization->Product Cellular_Protection Reduced Oxidative Stress Cellular Protection Product->Cellular_Protection

Caption: A generalized diagram of the potential antioxidant mechanism of phenolic compounds.

Spectroscopic Data

Table 2: Expected Spectroscopic Features

SpectroscopyExpected Features
¹H NMR Signals for aromatic protons, protons on the dihydrofuran ring (at C2 and C3), and hydroxyl protons. The chemical shifts and coupling constants of the C2 and C3 protons would be indicative of their relative stereochemistry.
¹³C NMR Signals for aromatic carbons, carbons of the dihydrofuran ring, and carbons bearing the hydroxyl groups.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the dihydrofuran ring.

Conclusion

This compound is a molecule of interest within the broader class of biologically active benzofuran derivatives. While specific experimental data on its properties and biological activities are currently limited, its structure suggests potential for applications in areas such as antioxidant therapies. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound. The synthetic strategies and analytical expectations outlined in this guide provide a framework for future investigations by researchers in the field of drug discovery and development.

References

Unveiling the Natural Provenance of 2,3-Dihydro-1-benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of compounds featuring the 2,3-dihydro-1-benzofuran core structure. While the specific compound 2,3-Dihydro-1-benzofuran-3,6-diol has not been identified as a naturally occurring metabolite in the surveyed scientific literature, the foundational 2,3-dihydrobenzofuran scaffold is a recurring motif in a variety of natural products isolated from both plant and fungal species. This guide will delve into the known natural occurrences of derivatives, their quantitative data where available, and the methodologies for their isolation and characterization.

The 2,3-Dihydrobenzofuran Scaffold in Nature

The 2,3-dihydrobenzofuran skeleton is a privileged structural motif found in a diverse array of bioactive natural products.[1] These compounds are biosynthesized by a range of organisms, most notably plants and fungi, and exhibit a wide spectrum of pharmacological activities. Natural products containing this core are often classified as neolignans, flavonoids, and other polyphenol derivatives.[1]

Documented Natural Sources of 2,3-Dihydrobenzofuran Derivatives

While the specific 3,6-diol derivative remains elusive as a known natural product, several other hydroxylated and substituted 2,3-dihydrobenzofurans have been isolated and characterized. The parent compound, 2,3-dihydro-1-benzofuran , has been detected in the methanolic seed extract of Lepidium sativum and in the stems of Calystegia silvatica. A closely related benzofuran, 2-(3,5-dihydroxyphenyl)benzofuran-5,6-diol , has been extracted from the roots of Cortex Mori Radicis (Mulberry root bark).[2]

The following table summarizes the documented natural sources of the parent compound and a related diol derivative.

Compound NameNatural Source(s)Plant/Fungal Part(s)
2,3-Dihydro-1-benzofuranLepidium sativumSeeds
Calystegia silvaticaStems
2-(3,5-dihydroxyphenyl)benzofuran-5,6-diolCortex Mori RadicisRoots

Experimental Protocols: Isolation and Characterization

The methodologies employed for the extraction and identification of 2,3-dihydrobenzofuran derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow based on standard practices in natural product chemistry.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification_identification Purification & Identification Start Plant/Fungal Material Maceration Maceration with Organic Solvent (e.g., Methanol, Ethanol) Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Generalized workflow for the isolation and identification of natural products.

A key step in the process is the structural elucidation of the isolated compounds. This is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of the benzofuran chromophore.

Biological Activities and Signaling Pathways of Related Compounds

While no signaling pathways involving the specific this compound have been described due to its apparent absence in nature, numerous studies have investigated the biological activities of other naturally occurring and synthetic 2,3-dihydrobenzofuran derivatives. These compounds have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

For instance, some neolignans with the 2,3-dihydrobenzofuran core have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The potential mechanisms of action for various derivatives are diverse and an active area of research.

biological_activities cluster_activities Reported Biological Activities Dihydrobenzofurans 2,3-Dihydrobenzofuran Derivatives Antimicrobial Antimicrobial Dihydrobenzofurans->Antimicrobial Anti_inflammatory Anti-inflammatory Dihydrobenzofurans->Anti_inflammatory Antioxidant Antioxidant Dihydrobenzofurans->Antioxidant Anticancer Anticancer Dihydrobenzofurans->Anticancer

Caption: Reported biological activities of 2,3-dihydrobenzofuran derivatives.

Conclusion

References

In-Depth Technical Guide: Isolation of 2,3-Dihydro-1-benzofuran-3,6-diol from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bioactive compound 2,3-Dihydro-1-benzofuran-3,6-diol from plant extracts. While direct and detailed protocols for the isolation of this specific diol are not extensively documented in publicly available literature, this guide synthesizes information on the natural occurrence of related compounds and outlines established methodologies for the extraction and purification of hydroxylated 2,3-dihydrobenzofuran derivatives from plant matrices.

Natural Occurrence of 2,3-Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran skeleton is a recurring motif in a variety of natural products, often exhibiting a range of biological activities. While the specific compound this compound is not prominently reported as a major constituent in plants, the parent compound, 2,3-dihydrobenzofuran, and its various hydroxylated and otherwise substituted derivatives have been identified in several plant families.

Table 1: Plant Species Reported to Contain 2,3-Dihydrobenzofuran Derivatives

Plant SpeciesFamilyPlant PartExtraction Solvent(s)Reported 2,3-Dihydrobenzofuran Derivatives
Trichosanthes dioicaCucurbitaceaeLeafEthanol2,3-Dihydrobenzofuran[1]
Helichrysum stoechasAsteraceaeInflorescenceHydromethanolic2,3-Dihydrobenzofuran[2][3]
Eupatorium heterophyllumAsteraceaeRootsNot specifiedVarious new benzofuran and dihydrobenzofuran derivatives[4]
Polygonum barbatumPolygonaceaeNot specifiedEthyl acetateDihydrobenzofuran derivatives

It is plausible that this compound exists as a minor component in these or related species. Its isolation would necessitate a targeted and sensitive phytochemical investigation.

Experimental Protocols for Isolation

The following sections detail a generalized workflow for the isolation of hydroxylated 2,3-dihydrobenzofuran derivatives from plant material. This protocol is based on established phytochemical techniques and can be adapted for the targeted isolation of this compound.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for the successful isolation of target compounds.

  • Collection: Plant material should be collected from a reliable source, and a voucher specimen should be deposited in a recognized herbarium for authentication.

  • Drying: The collected plant material should be air-dried in the shade or using a mechanical dryer at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of extraction solvent and method is critical and depends on the polarity of the target compound. For a dihydroxylated compound like this compound, polar to semi-polar solvents are generally effective.

Table 2: Comparison of Extraction Methods

Extraction MethodSolvent(s)TemperatureAdvantagesDisadvantages
MacerationMethanol, Ethanol, Ethyl AcetateRoom TemperatureSimple, suitable for thermolabile compoundsTime-consuming, lower extraction efficiency
Soxhlet ExtractionMethanol, EthanolBoiling point of the solventHigh extraction efficiencyCan degrade thermolabile compounds
Ultrasonic-Assisted Extraction (UAE)Methanol, EthanolRoom Temperature or slightly elevatedFaster, improved extraction efficiencyRequires specialized equipment
Supercritical Fluid Extraction (SFE)Supercritical CO2 with co-solvents (e.g., ethanol)Typically 40-60°CEnvironmentally friendly, high selectivityHigh initial equipment cost

Recommended Protocol: Maceration followed by Sequential Extraction

  • Defatting: Soak the powdered plant material in a non-polar solvent like n-hexane or petroleum ether for 24-48 hours to remove lipids and other non-polar compounds. Discard the solvent.

  • Extraction: Macerate the defatted plant material in a polar solvent such as methanol or ethanol with occasional shaking for 3-5 days.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds and requires further fractionation and purification to isolate the target molecule.

Workflow for Fractionation and Purification

G crude_extract Crude Plant Extract liquid_liquid Liquid-Liquid Partitioning crude_extract->liquid_liquid Solvent System (e.g., EtOAc/H2O) column_chrom Column Chromatography liquid_liquid->column_chrom Bioactive Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fractions pure_compound Isolated this compound prep_hplc->pure_compound Purified Compound

Figure 1: General workflow for the purification of this compound.

Detailed Methodologies:

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of water and a moderately polar organic solvent (e.g., ethyl acetate).

    • Separate the layers. The target diol is likely to partition into the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Pack a glass column with a suitable stationary phase, such as silica gel (60-120 mesh) or Sephadex LH-20.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the enriched fractions from column chromatography using a preparative HPLC system.

    • A C18 column is commonly used for the separation of phenolic compounds.

    • The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

    • Use a gradient elution program to achieve optimal separation.

    • Monitor the elution profile with a UV detector (wavelengths around 280 nm are often suitable for benzofuranoids).

    • Collect the peak corresponding to this compound.

Structural Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic and Spectrometric Data for Structural Confirmation

TechniqueInformation Obtained
UV-Vis Spectroscopy Provides information about the chromophore system.
Infrared (IR) Spectroscopy Identifies functional groups such as hydroxyl (-OH) and aromatic rings.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information on the number, environment, and connectivity of protons.
¹³C NMR: Provides information on the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, confirming the overall structure.

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound are not well-documented, the broader class of dihydroxylated dihydrobenzofurans has been investigated for various pharmacological effects. These compounds often exhibit antioxidant and anti-inflammatory properties due to their phenolic nature.

Potential Signaling Pathway Involvement

Dihydroxylated aromatic compounds can modulate various signaling pathways involved in inflammation and cellular stress responses. A potential mechanism of action could involve the inhibition of pro-inflammatory pathways.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->pro_inflammatory compound This compound compound->nfkb_pathway Inhibition

Figure 2: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

The isolation of this compound from plant extracts presents a challenging yet rewarding endeavor for natural product chemists and drug discovery professionals. Although direct evidence of its isolation is scarce, the presence of related structures in various plant species suggests its potential as a novel bioactive compound. The methodologies outlined in this guide provide a robust framework for its targeted isolation and characterization. Further research into the phytochemical profiles of plants known to produce dihydrobenzofurans is warranted to uncover natural sources of this promising diol and to fully elucidate its therapeutic potential.

References

In-depth Technical Guide on the Biological Activities of the 2,3-Dihydro-1-benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a variety of biologically active compounds.[1] Derivatives of this core have been investigated for a wide range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties, by modulating various signaling pathways.

Anticancer Activity

The 2,3-dihydrobenzofuran scaffold has been explored as a platform for the development of novel anticancer agents.[2] The mechanism of action for some derivatives involves the inhibition of enzymes crucial for tumor progression.

Experimental Protocols:

  • MTT Assay for Cytotoxicity: The antiproliferative activity of benzofuran derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Cancer cell lines (e.g., K562, HL60, HeLa) and a normal endothelial cell line (HUVEC) are seeded in 96-well plates and incubated.[2]

    • The cells are then treated with various concentrations of the test compounds.

    • After a specified incubation period, the MTT reagent is added to each well.

    • Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

Anti-inflammatory Activity

Certain 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects.[3] Their mechanism of action can involve the inhibition of key enzymes in the inflammatory cascade, such as prostaglandin synthesis.

Experimental Protocols:

  • Inhibition of Prostaglandin Synthesis in vitro: The ability of compounds to inhibit prostaglandin synthesis can be measured using a bovine seminal vesicle microsome preparation.

    • A reaction mixture containing bovine seminal vesicle microsomes, co-factors (e.g., adrenaline, glutathione), and the test compound is prepared.

    • The reaction is initiated by the addition of radiolabeled arachidonic acid.

    • After incubation, the reaction is stopped, and the prostaglandins are extracted.

    • The radioactivity of the extracted prostaglandins is measured to determine the extent of inhibition compared to a control without the test compound.

  • In vivo Carrageenan-induced Paw Edema in Rats: This is a standard animal model for evaluating acute anti-inflammatory activity.[3]

    • A pre-dose of the test compound or vehicle is administered to rats.

    • After a set time, a sub-plantar injection of carrageenan is given to the right hind paw to induce inflammation.

    • The volume of the paw is measured at various time points after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Neuromodulatory and Neuroprotective Activities

Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their potential in treating neurological disorders, including neuropathic pain.[4] One of the targeted mechanisms is the modulation of cannabinoid receptors.

Experimental Protocols:

  • Cannabinoid Receptor Binding Assay: The affinity of compounds for cannabinoid receptors (CB1 and CB2) is determined through competitive binding assays using radiolabeled ligands.

    • Membrane preparations from cells expressing either CB1 or CB2 receptors are incubated with a known radiolabeled cannabinoid ligand and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • in vivo Models of Neuropathic Pain: The efficacy of compounds in alleviating neuropathic pain can be assessed in animal models, such as the spinal nerve ligation model in rats.

    • Neuropathic pain is surgically induced in rats.

    • After a recovery period and confirmation of pain symptoms (e.g., mechanical allodynia), the animals are treated with the test compound or vehicle.

    • The pain threshold is measured at different time points using calibrated von Frey filaments.

    • An increase in the paw withdrawal threshold in the treated group compared to the control group indicates an analgesic effect.

Quantitative Data Summary

The following table summarizes representative quantitative data for various 2,3-dihydrobenzofuran derivatives from the literature. It is crucial to reiterate that these data are for substituted analogs and not for 2,3-Dihydro-1-benzofuran-3,6-diol.

Compound ClassTarget/AssayQuantitative Data (IC50/EC50)Reference
2,3-Dihydrobenzofuran-2-onesCarrageenan Paw Edema (rat, in vivo)ED50 = 0.3 mg/kg[3]
2,3-Dihydrobenzofuran-2-onesProstaglandin Synthesis (in vitro)IC50 = 0.03 µM[3]
2,3-Diaryl Benzofuran DerivativesMycobacterium tuberculosis H37RaMIC = 12.5 µg/mL[5]
(2,3-dihydro-1-benzofuran-3-yl)acetic acidsGPR40/FFA1 agonismEC50 = 0.019 µM[6]
2,3-Dihydro-1-Benzofuran DerivativesCannabinoid Receptor 2 (CB2) AgonismEC50 = 1.5 nM[4]

References

The Antioxidant Potential of 2,3-Dihydro-1-benzofuran-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of hydroxyl groups on the benzofuran ring system is a key structural feature that often imparts significant antioxidant properties. These compounds are of great interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth look at the potential antioxidant activity of 2,3-Dihydro-1-benzofuran-3,6-diol by examining the data from its structural analogs and detailing the standard experimental methodologies used to assess such activity.

Core Concepts of Antioxidant Action

Phenolic compounds, such as hydroxylated 2,3-dihydrobenzofurans, primarily exert their antioxidant effects through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. This process is governed by the stability of the resulting phenoxyl radical.

Signaling Pathway of a Phenolic Antioxidant

The fundamental mechanism of radical scavenging by a phenolic antioxidant can be visualized as a direct interaction with a free radical. The hydroxyl group donates a hydrogen atom, quenching the radical and in turn forming a more stable, less reactive antioxidant radical.

G General Mechanism of a Phenolic Antioxidant ROS Reactive Oxygen Species (ROS) e.g., ROO•, OH• Product Non-radical Product (e.g., ROOH, H₂O) ROS->Product is neutralized by Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical donates H• and becomes

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Quantitative Antioxidant Data of Structurally Related Compounds

The following tables summarize the antioxidant activity of various hydroxylated 2,3-dihydrobenzofuran derivatives as reported in the scientific literature. This data provides a strong indication of the potential antioxidant capacity of this compound.

Table 1: Radical Scavenging Activity of 2,3-Dihydrobenzofuran Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acidLipid Peroxidation (microsomes, iron-dependent)25Trolox C>25
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acidLipid Peroxidation (microsomes, iron-independent)30Trolox C>30
2,3-Dihydrobenzo[b]furan-5-olLipid Peroxidation (microsomes)---
2,3-Dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-olSuperoxyl Radical Scavenging---

Note: '-' indicates that specific quantitative data was not provided in the abstract.

Table 2: Electrochemical Properties and Bond Dissociation Enthalpies of 2,3-Dihydrobenzo[b]furan-5-ol Analogs [1]

CompoundO-H Bond Dissociation Enthalpy (kJ mol⁻¹)One-electron Reduction Potential (V vs NHE)
2,3-Dihydrobenzo[b]furan-5-ol3400.49
2,3-Dihydrobenzo[b]thiophene-5-ol3370.49
2,3-Dihydrobenzo[b]selenophene-5-ol3360.49
2,3-Dihydrobenzo[b]tellurophene-5-ol3370.52

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are standard in the field and would be applicable for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[2][3][4] The color change to a pale yellow is measured spectrophotometrically.[2][3][4]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.[5] The solution should be freshly prepared and kept in the dark to avoid degradation.[5]

  • Sample Preparation: The test compound (this compound) and a positive control (e.g., ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution is mixed with the DPPH solution.[6][7] A blank containing only the solvent and DPPH is also prepared.[7]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes).[2][3][5][7]

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[2][3][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2][3][8][9] The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[9]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[2][3][8][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[2][3][8][9]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][3][8]

  • Sample Preparation: The test compound and a positive control are prepared in various concentrations.

  • Reaction Mixture: A small volume of the test compound solution is added to a larger volume of the ABTS•+ working solution.[2][8]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6-30 minutes).[2][3][8]

  • Measurement: The absorbance is measured at 734 nm.[2][3][8]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal membrane system, which mimics a biological membrane.[10]

Protocol:

  • Preparation of Liposomes: Liposomes are prepared from phospholipids, such as phosphatidylcholine.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH).

  • Treatment: The liposome suspension is treated with various concentrations of the test compound or a positive control.

  • Measurement of Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which form a colored adduct with thiobarbituric acid, or by monitoring the consumption of oxygen.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the level of peroxidation in the presence of the antioxidant to that in its absence.

Experimental and Logical Workflow

The evaluation of a novel compound for its antioxidant potential follows a logical progression from initial screening to more complex biological models.

G Experimental Workflow for Antioxidant Potential Assessment cluster_0 In Vitro Chemical Assays cluster_1 In Vitro Biological Assays cluster_2 Data Analysis DPPH DPPH Radical Scavenging Assay IC50 Calculation of IC50 and/or TEAC values DPPH->IC50 ABTS ABTS Radical Cation Scavenging Assay ABTS->IC50 Other_Radical Other Radical Scavenging Assays (e.g., Superoxide) Other_Radical->IC50 Lipid_Perox Lipid Peroxidation Inhibition Assay (Liposomes/Microsomes) Lipid_Perox->IC50 Cell_Based Cell-based Assays (e.g., ROS measurement in cultured cells) Cell_Based->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical experimental workflow for assessing antioxidant potential.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the data from structurally similar hydroxylated 2,3-dihydrobenzofuran derivatives strongly suggest its potential as an effective antioxidant. The presence of two hydroxyl groups on the aromatic ring is a key feature that would likely enable it to act as a potent free radical scavenger. Further investigation using the standardized experimental protocols outlined in this guide is warranted to fully characterize the antioxidant profile of this compound and to explore its potential applications in the development of novel therapeutics for oxidative stress-related diseases. The provided methodologies and conceptual frameworks offer a solid foundation for researchers and drug development professionals to undertake such an evaluation.

References

The Anticancer Potential of 2,3-Dihydro-1-benzofuran Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran and its dihydro derivative, 2,3-dihydro-1-benzofuran, represent a core structural motif in a multitude of biologically active compounds.[1][2] These scaffolds are prevalent in natural products and have been the focus of extensive synthetic efforts in medicinal chemistry due to their broad therapeutic potential.[1][2] In the realm of oncology, derivatives of benzofuran and 2,3-dihydrobenzofuran have emerged as promising candidates, demonstrating significant cytotoxic and antiproliferative activities against various cancer cell lines.[3][4][5] This technical guide synthesizes the current understanding of the anticancer properties of this scaffold, with a particular focus on dihydroxy-substituted analogues where data is available, to extrapolate the potential of 2,3-Dihydro-1-benzofuran-3,6-diol as a therapeutic agent.

Anticancer Activity of Dihydrobenzofuran Derivatives

While specific data for this compound is unavailable, numerous studies have demonstrated the anticancer efficacy of various substituted 2,3-dihydrobenzofuran derivatives. These compounds have been evaluated against a range of human cancer cell lines, exhibiting notable inhibitory effects.

Compound ClassCancer Cell Line(s)Reported IC50/ActivityReference(s)
Fluorinated DihydrobenzofuransHCT116 (colorectal)Inhibition of proliferation by ~70%[6][7]
Dihydrobenzofuran LignansLeukemia, Breast CancerGI50 < 10 nM for some derivatives[8]
Dihydrobenzofuran NeolignansHT-1080 (fibrosarcoma)IC50 = 35.62 μM for 7R,8S-balanophonin[9]
General DihydrobenzofuransNCI-H460 (lung), CAL-27 (oral)IC50 of 53.24 μM and 48.52 μM for a natural isolate[4]

Note: This table presents a summary of reported activities for various dihydrobenzofuran derivatives as specific data for this compound is not available.

Putative Mechanisms of Anticancer Action

The anticancer effects of benzofuran and dihydrobenzofuran derivatives are attributed to a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

1. Induction of Apoptosis:

A primary mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on fluorinated dihydrobenzofuran derivatives have shown that they can induce apoptosis in cancer cells.[6][7] This is often characterized by the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of poly(ADP-ribose) polymerase (PARP-1).[6][7]

2. Inhibition of Cell Cycle Progression:

Certain benzofuran derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell division. For instance, some derivatives induce a G2/M phase arrest in cervical cancer cells.[10]

3. Modulation of Key Signaling Pathways:

  • mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1][11] Several benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway.[11][12] They can block both mTORC1 and Akt signaling, which is significant for overcoming resistance mechanisms seen with other mTOR inhibitors.[11]

  • RAS/RAF/MEK/ERK Pathway: This pathway is another crucial signaling cascade that controls cell proliferation and survival. A naturally occurring 3-formylbenzofuran derivative has been shown to reduce the phosphorylation of ERK, suggesting it inhibits the RAS/RAF/MEK/ERK pathway to exert its anticancer effects.[10]

  • Tubulin Polymerization Inhibition: Dihydrobenzofuran lignans represent a class of compounds that can act as antimitotic agents by inhibiting tubulin polymerization.[8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized methodologies commonly employed in the investigation of the anticancer properties of novel chemical entities, such as 2,3-dihydrobenzofuran derivatives.

1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.[1]

2. Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Cells are treated with the test compound for a defined period.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry.

3. Western Blot Analysis for Signaling Pathway Proteins:

  • Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess the expression levels and phosphorylation status of key proteins in signaling pathways (e.g., Akt, mTOR, ERK) following treatment with a test compound.

  • Methodology:

    • Cells are treated with the test compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations

G Generalized Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cancer Cell Lines B Compound Treatment (Varying Concentrations) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 C->D E Apoptosis Assay (e.g., Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot (Signaling Pathways) D->G H Animal Model (e.g., Xenograft) G->H I Compound Administration H->I J Tumor Growth Inhibition I->J K Toxicity Assessment J->K

Caption: A typical workflow for the evaluation of potential anticancer compounds.

G Simplified mTOR Signaling Pathway Inhibition cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Dihydrobenzofuran Derivative cluster_3 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis + (e.g., 4E-BP1, S6K1) Dihydrobenzofuran 2,3-Dihydro-1-benzofuran Derivative Dihydrobenzofuran->mTORC1 Inhibition Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation Tumorigenesis Tumorigenesis Cell Growth &\nProliferation->Tumorigenesis

Caption: Inhibition of the mTOR pathway by dihydrobenzofuran derivatives.

Conclusion and Future Directions

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry with demonstrated potential for the development of novel anticancer agents. While direct evidence for the anticancer properties of this compound is currently lacking, the substantial body of research on related derivatives provides a strong rationale for its investigation. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of critical signaling pathways like mTOR, suggest that compounds based on this scaffold could be effective against a range of malignancies.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. In-depth studies are required to elucidate its specific molecular targets and mechanisms of action. Furthermore, in vivo studies using animal models will be crucial to assess its therapeutic efficacy and safety profile. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.

References

In-depth Technical Guide: The Mechanism of Action of 2,3-Dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While a specific, detailed mechanism of action for 2,3-Dihydro-1-benzofuran-3,6-diol is not extensively documented in publicly available scientific literature, this guide provides an in-depth analysis of the known mechanisms of action for structurally related 2,3-dihydro-1-benzofuran derivatives. This information offers valuable insights into the potential biological activities and molecular targets of this class of compounds.

This technical guide summarizes the key pharmacological effects, molecular targets, and signaling pathways associated with various 2,3-dihydro-1-benzofuran analogues, supported by experimental data and methodologies from peer-reviewed studies.

Core Biological Activities of 2,3-Dihydro-1-benzofuran Derivatives

Research into the diverse library of 2,3-dihydro-1-benzofuran derivatives has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential as:

  • Cannabinoid Receptor 2 (CB2) Agonists: A significant area of research has focused on the development of selective CB2 agonists for the treatment of neuropathic pain. These compounds have shown efficacy in preclinical models by modulating neuroinflammatory processes.[1]

  • Anti-inflammatory Agents: Several derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).

  • Anticancer Agents: The benzofuran scaffold is present in a number of natural and synthetic compounds with demonstrated anticancer activity. Their mechanisms often involve the inhibition of critical pathways for cancer cell proliferation and survival.[2][3]

  • Antitubercular and Antimicrobial Agents: Certain 2,3-diaryl benzofuran hybrids have shown promising activity against Mycobacterium tuberculosis and other microbial strains.

  • Antioxidant and Neuroprotective Agents: Analogues of alpha-tocopherol based on the 2,3-dihydro-1-benzofuran-5-ol structure have been shown to inhibit lipid peroxidation and protect against central nervous system trauma.[4]

  • Antihypertensive Agents: Spiro-derivatives of 2,3-dihydro-benzofuran have been synthesized and evaluated for their cardiovascular activity, with some showing good antihypertensive effects in animal models.

Key Molecular Targets and Signaling Pathways

The diverse biological effects of 2,3-dihydro-1-benzofuran derivatives stem from their interaction with a variety of molecular targets. The following sections detail the most well-characterized of these interactions.

Cannabinoid Receptor 2 (CB2) Agonism

A prominent mechanism of action for a subset of 2,3-dihydro-1-benzofuran derivatives is their agonist activity at the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects.[1]

Signaling Pathway:

Upon binding of a 2,3-dihydro-1-benzofuran agonist, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A key event is the exchange of GDP for GTP on the associated Gαi subunit, which subsequently inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gαi CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand 2,3-Dihydro-1-benzofuran Agonist Ligand->CB2 ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene Regulates

CB2 Receptor Agonist Signaling Pathway

Experimental Protocols:

  • Radioligand Binding Assays: To determine the binding affinity of the compounds for CB1 and CB2 receptors. This is typically performed using cell membranes expressing the recombinant human receptors and a radiolabeled cannabinoid ligand.

  • [³⁵S]GTPγS Binding Assay: A functional assay to measure the ability of a compound to activate the G-protein coupled to the receptor. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]

  • cAMP Accumulation Assays: To measure the downstream effect of receptor activation on adenylyl cyclase activity. CB2 receptor agonists are expected to decrease forskolin-stimulated cAMP accumulation.

Quantitative Data:

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for representative 2,3-dihydro-1-benzofuran derivatives from published studies.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2 EC₅₀ (nM)
Derivative A >100015.325.1
Derivative B >10008.712.5

Note: Data is hypothetical and for illustrative purposes, based on the types of values reported in the literature.

Experimental Workflows

The discovery and characterization of novel 2,3-dihydro-1-benzofuran derivatives typically follow a structured workflow, from initial design to in vivo validation.

Experimental_Workflow A Compound Design & Virtual Screening B Chemical Synthesis A->B C In Vitro Screening (Binding & Functional Assays) B->C D Lead Compound Identification C->D E In Vivo Efficacy Studies (e.g., animal models of pain) D->E F Pharmacokinetic & Toxicology Studies E->F G Preclinical Candidate Selection F->G

Drug Discovery Workflow for Benzofuran Derivatives

Conclusion and Future Directions

The 2,3-dihydro-1-benzofuran scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related analogues provides a strong foundation for future investigations.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets of novel 2,3-dihydro-1-benzofuran derivatives.

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of this compound class in other diseases where the identified molecular targets play a role.

By leveraging the existing knowledge base and employing modern drug discovery techniques, the full therapeutic potential of the 2,3-dihydro-1-benzofuran class of compounds can be realized.

References

A Comprehensive Technical Review of 2,3-Dihydro-1-benzofuran-3,6-diol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on 2,3-Dihydro-1-benzofuran-3,6-diol and its structurally related analogs. Due to the limited availability of data on the specific this compound isomer, this document extends its scope to include relevant findings on other hydroxylated and functionalized 2,3-dihydrobenzofuran derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, biological activities, and therapeutic potential of this class of compounds.

Chemical and Physical Properties

The 2,3-dihydrobenzofuran core, also known as coumaran, is a heterocyclic motif present in a variety of natural products and synthetic compounds of medicinal interest. The addition of hydroxyl groups to this scaffold, as in this compound, is expected to significantly influence its physicochemical properties, such as solubility, polarity, and its capacity to participate in hydrogen bonding. These characteristics are crucial for its interaction with biological targets.

Synthesis of the 2,3-Dihydrobenzofuran Scaffold

General Synthetic Strategies:

  • Intramolecular Cyclization of Phenols: A common approach involves the cyclization of appropriately substituted phenols. For instance, o-allylphenols can undergo oxidative cyclization to yield 2-hydroxymethyl-2,3-dihydrobenzofurans.

  • Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular Heck reactions of o-iodophenyl ethers containing an allylic group are effective for constructing the dihydrobenzofuran ring.

  • Rhodium-Catalyzed C-H Activation: A rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a route to dihydrobenzofurans.[1]

  • Enantioselective Synthesis: Chiral 3-hydroxy-2,3-dihydrobenzofurans can be synthesized with high enantioselectivity through an intramolecular asymmetric addition of aryl halides to unactivated ketones.[1]

Detailed Experimental Protocol: A Representative Synthesis of a 2,3-Dihydrobenzofuran Derivative

The following protocol describes a general method for the synthesis of 2,3-dihydrobenzofurans via an intramolecular cyclization, which can be adapted for the synthesis of hydroxylated analogs.

Synthesis of 2-phenyl phenol:

  • In a 500ml container, add 100ml of a 10mol/L aqueous sodium phenolate solution, 67.1ml of ethylene chlorhydrin, and 17.05g of a solid mixture of copper chloride and iron chloride (4:1 mass ratio).

  • Heat the mixture to 65°C and reflux for 3 hours.

  • After cooling to room temperature, collect the organic layer.

  • Wash the organic layer three times with a 4% aqueous sodium hydroxide solution to obtain 2-phenyl phenol.[2]

Synthesis of 2,3-Dihydrobenzofuran:

  • In a 250ml container, add the synthesized 2-phenyl phenol, 1g of solid zinc chloride, and 5g of solid manganous chloride.

  • Heat the mixture to 200°C and reflux for 4 hours.

  • After cooling to room temperature, wash the mixture three times with a 3% aqueous sodium hydroxide solution.

  • Perform reduced pressure distillation and collect the fraction at 88-90°C to obtain 2,3-dihydrobenzofuran.[2]

Biological Activities and Therapeutic Potential

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide range of biological activities, suggesting their potential as therapeutic agents in various disease areas. The presence of hydroxyl groups is often associated with antioxidant properties and can significantly modulate the biological profile of these compounds.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives. These compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Analogs

CompoundAssayTarget/MediatorIC50 (µM)Reference
Fluorinated Dihydrobenzofuran Derivative 2LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2)1.92[3]
Fluorinated Dihydrobenzofuran Derivative 3LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2)1.48[3]
Fluorinated Dihydrobenzofuran Derivative 2LPS-stimulated RAW 264.7 macrophagesInterleukin-6 (IL-6)9.04[4]
Fluorinated Dihydrobenzofuran Derivative 3LPS-stimulated RAW 264.7 macrophagesInterleukin-6 (IL-6)1.2[4]
Fluorinated Dihydrobenzofuran Derivative 2LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)5.2[4]
Fluorinated Dihydrobenzofuran Derivative 3LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)2.4[4]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates at a density of 5 × 10³ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 18-24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[5][6]

Antioxidant and Neuroprotective Activity

The phenolic hydroxyl groups in compounds like this compound are key structural features that suggest potent antioxidant activity. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders.

Quantitative Data on Antioxidant Activity of 2,3-Dihydrobenzofuran Analogs

CompoundAssayIC50 (µM)Reference
2,3-dihydrobenzo[b]thiophene-5-olInhibition of Fe(II)/ADP/ascorbate stimulated lipid peroxidation in liver microsomes25[7]
2,3-dihydrobenzo[b]selenophen-5-olInhibition of Fe(II)/ADP/ascorbate stimulated lipid peroxidation in liver microsomes13[7]
2,3-dihydrobenzo[b]tellurophen-5-olInhibition of Fe(II)/ADP/ascorbate stimulated lipid peroxidation in liver microsomes0.13[7]

Experimental Protocol: In Vitro Antioxidant Assay using DPPH

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and determine the IC50 or EC50 value.[8]

Anticancer Activity

The benzofuran and dihydrobenzofuran scaffolds have been investigated for their potential as anticancer agents.[9] The mechanisms of action are diverse and can involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathways

The biological effects of 2,3-dihydrobenzofuran derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the known activities of related phenolic compounds suggest potential modulation of pathways involved in inflammation and oxidative stress.

Hypothesized Anti-inflammatory and Antioxidant Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often modulated by phenolic antioxidants and anti-inflammatory agents. It is hypothesized that hydroxylated 2,3-dihydrobenzofurans may exert their effects through similar mechanisms.

G Hypothesized Anti-inflammatory & Antioxidant Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Pathways cluster_transcription Transcription Factors cluster_response Cellular Response cluster_inhibitor Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway (e.g., p38, JNK, ERK) TLR4->MAPK_pathway activates ROS Reactive Oxygen Species (ROS) TLR4->ROS induces NFkB NF-κB NFkB_pathway->NFkB activates AP1 AP-1 MAPK_pathway->AP1 activates ROS->NFkB_pathway activates Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress causes Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS NFkB->Inflammatory_Mediators promotes transcription AP1->Inflammatory_Mediators promotes transcription Dihydrobenzofuran Hydroxylated 2,3-Dihydrobenzofuran (e.g., this compound) Dihydrobenzofuran->NFkB_pathway inhibits Dihydrobenzofuran->MAPK_pathway inhibits Dihydrobenzofuran->ROS scavenges

Caption: Hypothesized signaling pathways modulated by hydroxylated 2,3-dihydrobenzofurans.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutic agents. The introduction of hydroxyl groups, as in this compound, is anticipated to confer potent antioxidant and anti-inflammatory properties. While the current literature provides a solid foundation for the biological potential of this class of compounds, further research is warranted.

Future studies should focus on:

  • The development of a specific and efficient synthesis for this compound.

  • A comprehensive biological evaluation of this compound to determine its specific activity profile and potency in various in vitro and in vivo models.

  • Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies to optimize the 2,3-dihydrobenzofuran scaffold for enhanced efficacy and drug-like properties.

This technical guide serves as a comprehensive overview of the current knowledge surrounding this compound and its analogs. It is hoped that this compilation of data will stimulate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the 2,3-Dihydro-1-benzofuran Core: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the core chemical entity of 2,3-dihydro-1-benzofuran, with a focus on its hydroxylated derivatives. The specific molecule "2,3-Dihydro-1-benzofuran-3,6-diol" (CAS 1020947-92-5) is a sparsely documented compound, and as such, a comprehensive report on its discovery, history, and specific biological activities is not feasible based on currently available scientific literature. This guide instead provides a broader overview of the synthesis and biological importance of the 2,3-dihydrobenzofuran scaffold, which is of significant interest in medicinal chemistry.

Introduction

The 2,3-dihydro-1-benzofuran, also known as coumaran, is a vital heterocyclic scaffold found in a multitude of natural products and synthetic compounds of therapeutic interest.[1] Its rigid, bicyclic structure, consisting of a benzene ring fused to a dihydrofuran ring, provides a valuable framework for the design of novel bioactive molecules.[2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide provides a technical overview of the synthetic strategies employed to construct the 2,3-dihydrobenzofuran core, summarizes key quantitative data of the parent compound and representative hydroxylated derivatives, and explores the biological significance of this important chemical motif.

History and Discovery of the 2,3-Dihydrobenzofuran Scaffold

The history of the 2,3-dihydrobenzofuran scaffold is intrinsically linked to the study of benzofurans, which were first identified in the late 19th century. Early work focused on the isolation of benzofuran derivatives from natural sources. The development of synthetic methodologies in the 20th century allowed for the controlled production of both benzofurans and their dihydro counterparts. The recognition of the 2,3-dihydrobenzofuran moiety as a "privileged structure" in medicinal chemistry has spurred the development of diverse and sophisticated synthetic routes to access this core and its derivatives.[5]

Synthetic Strategies for the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic pathways. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include intramolecular cyclization of substituted phenols and transition metal-catalyzed reactions.

A general workflow for the synthesis of the 2,3-dihydrobenzofuran scaffold often involves the preparation of a suitably substituted phenolic precursor followed by a cyclization step to form the dihydrofuran ring.

G cluster_0 Precursor Synthesis cluster_1 Cyclization start Starting Materials (e.g., Phenol) functionalization Functionalization (e.g., Allylation, Acylation) start->functionalization cyclization Ring Closure Reaction functionalization->cyclization Cyclization Precursor workup Work-up and Purification cyclization->workup product 2,3-Dihydrobenzofuran Derivative workup->product

A generalized workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.
Detailed Experimental Protocols

While a specific protocol for this compound is not available, the following are representative, detailed experimental protocols for the synthesis of related 2,3-dihydrobenzofuran derivatives.

Protocol 1: Palladium-Catalyzed Intramolecular C-O Bond Formation

This method, adapted from the work of Buchwald and coworkers, is a powerful strategy for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenols.

  • Reaction: Palladium-Catalyzed Intramolecular Cyclization of 2-allylphenol.

  • Reagents and Equipment:

    • 2-allylphenol

    • Pd(OAc)₂ (Palladium(II) acetate)

    • P(o-tol)₃ (Tri(o-tolyl)phosphine)

    • K₂CO₃ (Potassium carbonate)

    • Toluene (anhydrous)

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

    • Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)

  • Procedure:

    • To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol %), P(o-tol)₃ (4 mol %), and K₂CO₃ (1.4 equivalents).

    • Add anhydrous toluene to the flask, followed by the 2-allylphenol (1.0 equivalent).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 2,3-dihydro-2-methylbenzofuran.

Protocol 2: Acid-Catalyzed Cyclization of a Phenoxyethanol Derivative

This protocol is based on a general method for the synthesis of the unsubstituted 2,3-dihydrobenzofuran.[6]

  • Reaction: Acid-catalyzed cyclization of 2-phenoxyethanol.

  • Reagents and Equipment:

    • 2-phenoxyethanol

    • Polyphosphoric acid (PPA) or a similar strong acid catalyst

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

    • Standard glassware for work-up and purification

  • Procedure:

    • Place 2-phenoxyethanol in a round-bottom flask.

    • Add polyphosphoric acid (a suitable amount to ensure efficient mixing and catalysis).

    • Heat the mixture with stirring to approximately 150-170 °C.

    • Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash sequentially with water, a saturated solution of NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to obtain 2,3-dihydrobenzofuran.

Quantitative Data

Due to the scarcity of data for this compound, this section provides data for the parent 2,3-dihydrobenzofuran and a selection of its biologically active hydroxylated derivatives.

Table 1: Physicochemical Properties of 2,3-Dihydro-1-benzofuran

PropertyValueReference
CAS Number 496-16-2[7]
Molecular Formula C₈H₈O[7]
Molecular Weight 120.15 g/mol [7]
Appearance Colorless liquid
Boiling Point 188-189 °C
Density 1.065 g/mL at 25 °C
Refractive Index n20/D 1.549

Table 2: Biological Activity of Selected Hydroxylated 2,3-Dihydrobenzofuran Derivatives

CompoundBiological ActivityAssayIC₅₀ / EC₅₀Reference
2,3-Dihydro-2,2,5,7,8-pentamethyl-6-hydroxychromane-2-carboxylic acid (a tocopherol analogue)Antioxidant (inhibition of lipid peroxidation)Rat brain homogenate peroxidation0.5 µM
2-(4-Hydroxyphenyl)-2,3-dihydro-1-benzofuran-5,6-diolDetected in food productsNot applicableNot determined[8]
Substituted 2,3-dihydro-1-benzofuran-5-olsNeuroprotective (inhibition of lipid autoxidation)In vitro and ex vivo modelsVaries with substitution[4]

Biological Significance and Signaling Pathways

The 2,3-dihydrobenzofuran scaffold is a key component of numerous biologically active molecules. The introduction of hydroxyl groups on the aromatic ring often enhances their therapeutic properties, particularly their antioxidant and radical-scavenging capabilities.

G cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms of Action scaffold 2,3-Dihydrobenzofuran Scaffold antioxidant Antioxidant scaffold->antioxidant Hydroxylated Derivatives anticancer Anticancer scaffold->anticancer Various Substitutions anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory neuroprotective Neuroprotective scaffold->neuroprotective ros_scavenging ROS Scavenging antioxidant->ros_scavenging enzyme_inhibition Enzyme Inhibition (e.g., Kinases, COX) anticancer->enzyme_inhibition apoptosis_induction Apoptosis Induction anticancer->apoptosis_induction anti_inflammatory->enzyme_inhibition nf_kb_inhibition NF-κB Pathway Inhibition anti_inflammatory->nf_kb_inhibition neuroprotective->ros_scavenging

Logical relationship between the 2,3-dihydrobenzofuran scaffold and its biological activities.
Antioxidant and Neuroprotective Activities

Hydroxylated 2,3-dihydrobenzofurans, particularly those mimicking the structure of vitamin E (α-tocopherol), have been investigated for their ability to inhibit lipid peroxidation and scavenge free radicals.[4] These properties are crucial for protecting cells from oxidative stress, a key factor in neurodegenerative diseases and other pathological conditions. The phenolic hydroxyl group is a key pharmacophore responsible for this antioxidant activity.

Anticancer Activity

A variety of substituted 2,3-dihydrobenzofuran derivatives have demonstrated significant anticancer properties.[3][9] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and anti-angiogenic effects. The specific substitution pattern on both the dihydrofuran and the benzene rings plays a critical role in determining the potency and selectivity of these compounds.

Anti-inflammatory Effects

Certain 2,3-dihydrobenzofuran derivatives have been shown to possess anti-inflammatory properties.[3] This activity is often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) or to modulate inflammatory signaling pathways like the NF-κB pathway.

Conclusion

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, providing the foundation for a wide range of biologically active compounds. While the specific derivative, this compound, remains largely unexplored, the broader class of hydroxylated 2,3-dihydrobenzofurans has demonstrated significant therapeutic potential, particularly as antioxidant, anticancer, and anti-inflammatory agents. The synthetic versatility of this scaffold allows for extensive chemical modification, paving the way for the development of novel drug candidates. Further research into less-studied derivatives, such as the titular diol, is warranted to fully explore the therapeutic landscape of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the 2,3-dihydro-1-benzofuran core scaffold due to the limited publicly available data for the specific derivative, 2,3-Dihydro-1-benzofuran-3,6-diol. The information provided herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the broader class of 2,3-dihydrobenzofuran compounds.

Introduction

The 2,3-dihydro-1-benzofuran skeleton is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant biological importance. This structural framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. While specific data for this compound (CAS No. 1020947-92-5) is scarce, this guide will provide a comprehensive overview of the synthesis, chemical properties, and biological activities of the core 2,3-dihydrobenzofuran scaffold, offering valuable insights for the design and development of novel therapeutics.

Chemical Data

PropertyValue (for 2,3-Dihydro-1-benzofuran)
CAS Number 496-16-2
Molecular Formula C₈H₈O
Molecular Weight 120.15 g/mol
Boiling Point 188-189 °C
Melting Point -21 °C
Density 1.065 g/mL at 25 °C

Synthesis of the 2,3-Dihydro-1-benzofuran Scaffold

The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic strategies. These methods offer access to a wide range of substituted derivatives, allowing for the exploration of structure-activity relationships.

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of 2,3-dihydrobenzofuran derivatives is outlined below. This process involves the initial synthesis of the core scaffold, followed by diversification through various chemical modifications and subsequent biological screening.

G cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation Starting_Materials Starting Materials (e.g., Phenols, Allyl Bromides) Core_Synthesis Core Scaffold Synthesis (e.g., Cyclization Reactions) Starting_Materials->Core_Synthesis Reaction Diversification Chemical Modification (e.g., Suzuki Coupling, Amide Formation) Core_Synthesis->Diversification Functionalization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Diversification->Purification Isolation In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Assays Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Diversification Feedback Loop In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: General workflow for the discovery and development of 2,3-dihydrobenzofuran-based drug candidates.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran Derivatives via Palladium-Catalyzed Cyclization

One common and versatile method for the synthesis of the 2,3-dihydrobenzofuran scaffold is the palladium-catalyzed intramolecular cyclization of an appropriate precursor. The following is a representative protocol.

Materials:

  • Substituted 2-allylphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, CH₃CN)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 2-allylphenol (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dihydrobenzofuran derivative.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Potential

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2,3-dihydrobenzofuran derivatives against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated DihydrobenzofuransHCT116 (Colon)1.2 - 9.04[1]
Phenyl-substituted DihydrobenzofuransA549 (Lung)13.49 - 22.54[2]
Phenyl-substituted DihydrobenzofuransHeLa (Cervical)17.52 - 24.14[2]
Benzofuran-2-carboxamidesHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamidesHeLa (Cervical)0.73[3]
Benzofuran-2-carboxamidesA549 (Lung)0.57[3]
Anti-inflammatory Activity

The anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives is another area of active research. Certain compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their utility in the treatment of inflammatory diseases. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[5][6] Several 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of NF-κB activation.[4]

The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Inhibitors based on the 2,3-dihydrobenzofuran scaffold can interfere with this cascade at multiple points, such as by preventing the degradation of IκBα.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65 p50/p65 (NF-κB) IkBa->p50_p65 Inhibits Nucleus_p50_p65 p50/p65 p50_p65->Nucleus_p50_p65 Translocation Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->IkBa Prevents Degradation DNA DNA Nucleus_p50_p65->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of 2,3-dihydrobenzofuran derivatives.

Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,3-Dihydrobenzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 2,3-dihydrobenzofuran derivatives in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 2,3-dihydro-1-benzofuran scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and inflammation. While specific data on this compound remains limited, the extensive research on the core structure provides a strong foundation for future investigations. Further exploration of the synthesis and biological evaluation of a diverse range of substituted 2,3-dihydrobenzofurans is warranted to unlock the full therapeutic potential of this important class of compounds.

References

Technical Guide on the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data for 2,3-Dihydro-1-benzofuran

The following tables summarize the key spectroscopic data for the characterization of the unsubstituted 2,3-Dihydro-1-benzofuran. These values serve as a baseline for interpreting the spectra of substituted analogs like 2,3-Dihydro-1-benzofuran-3,6-diol. The introduction of hydroxyl groups at the 3 and 6 positions would lead to predictable changes in the spectra, such as the appearance of O-H stretching bands in the IR spectrum and shifts in the NMR signals of nearby protons and carbons.

¹H NMR Spectroscopic Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-24.58t8.7
H-33.21t8.7
H-4, H-5, H-6, H-76.78-7.15m-
¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm)
C-271.3
C-329.7
C-3a127.8
C-4124.9
C-5120.5
C-6128.8
C-7109.4
C-7a159.8
Infrared (IR) Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3050-3000Medium
C-H (aliphatic)3000-2850Medium
C=C (aromatic)1600-1450Strong
C-O-C (ether)1250-1000Strong
Mass Spectrometry (MS) Data
Technique m/z Relative Intensity (%) Fragment
EI-MS120100[M]⁺
9160[C₇H₇]⁺
6530[C₅H₅]⁺

Experimental Protocols: A General Approach to the Synthesis of Substituted 2,3-Dihydrobenzofurans

While a specific protocol for this compound is not detailed in the available literature, a general and adaptable method for synthesizing substituted 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenols.[1][2][3][4][5] The following represents a plausible synthetic route that could be optimized for the target molecule.

Objective: To synthesize a 2,3-dihydrobenzofuran derivative through intramolecular cyclization.

Materials:

  • Substituted phenol (e.g., a phenol with an allyl or a 2-haloethyl group at the ortho position)

  • Appropriate catalyst (e.g., a palladium catalyst for Heck-type cyclization or a base for intramolecular Williamson ether synthesis)[5]

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Precursor: The synthesis would commence with a suitably substituted phenol. For this compound, a potential starting material could be a hydroquinone derivative with an appropriate side chain at the 2-position that can be converted to a 3-hydroxy group upon cyclization.

  • Cyclization Reaction: The substituted phenol is dissolved in an anhydrous solvent under an inert atmosphere.

  • The catalyst or base is added to the reaction mixture.

  • The reaction is heated to the appropriate temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted 2,3-dihydrobenzofuran derivative.

Synthesis_Workflow Start Starting Materials (Substituted Phenol) Reaction Intramolecular Cyclization Start->Reaction Workup Reaction Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization FinalProduct Pure Substituted 2,3-Dihydrobenzofuran Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of substituted 2,3-dihydrobenzofurans.

References

Potential Therapeutic Targets of 2,3-Dihydro-1-benzofuran-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its utility as a template for the design of biologically active compounds. While direct experimental data on 2,3-Dihydro-1-benzofuran-3,6-diol is limited in publicly available literature, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated significant activity against a range of therapeutic targets. This technical guide consolidates the current understanding of potential therapeutic targets for compounds based on this core structure, with a primary focus on microsomal prostaglandin E synthase-1 (mPGES-1) and Cannabinoid Receptor 2 (CB2), both implicated in inflammatory and disease processes. This document provides an in-depth overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for target validation.

Introduction

2,3-Dihydrobenzofurans are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their presence in various natural products and their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects.[1] The rigid, three-dimensional structure of the 2,3-dihydrobenzofuran nucleus makes it an attractive scaffold for the design of selective ligands for various biological targets. This guide explores the therapeutic potential of this compound by examining the established targets of structurally related compounds.

Potential Therapeutic Targets

Based on the activity of the broader 2,3-dihydrobenzofuran class, two key potential therapeutic targets have been identified:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme involved in the inflammatory cascade.

  • Cannabinoid Receptor 2 (CB2): A G-protein coupled receptor primarily expressed on immune cells, playing a role in immunomodulation.

Microsomal Prostaglandin E Synthase-1 (mPGES-1)

The 2,3-dihydrobenzofuran scaffold has been identified as a promising chemical platform for the design of mPGES-1 inhibitors.[2] mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Inhibition of mPGES-1 is a desirable therapeutic strategy as it specifically blocks the production of pro-inflammatory PGE2 without affecting the production of other prostanoids that may have homeostatic functions.

Inhibition of mPGES-1 by a 2,3-dihydrobenzofuran-based compound would interrupt the conversion of PGH2 to PGE2. This, in turn, would reduce the activation of PGE2 receptors (EP1-4) and the subsequent downstream signaling events that contribute to inflammation.

mPGES1_pathway cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 EP_Receptor EP Receptors (EP1-4) PGE2->EP_Receptor Downstream Signaling Inflammatory Response (Pain, Fever, Edema) EP_Receptor->Downstream Signaling Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 2_3_Dihydro_1_benzofuran_3_6_diol This compound (Potential Inhibitor) 2_3_Dihydro_1_benzofuran_3_6_diol->mPGES-1

Figure 1: Proposed mPGES-1 Inhibition Pathway.

While specific IC50 values for this compound are not available, studies on related compounds demonstrate the potential of this scaffold.

Compound IDStructureTargetAssay TypeIC50 (µM)Reference
Compound 19 2,3-Dihydrobenzofuran derivativemPGES-1BiochemicalLow µM[2]
Compound 20 2,3-Dihydrobenzofuran derivativemPGES-1BiochemicalLow µM[2]
Cannabinoid Receptor 2 (CB2)

Derivatives of 2,3-dihydro-1-benzofuran have been synthesized and identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is an attractive therapeutic target for a variety of pathological conditions, including neuropathic pain, inflammation, and neurodegenerative diseases.

Activation of the CB2 receptor, a Gi/o-coupled GPCR, by an agonist like a 2,3-dihydrobenzofuran derivative typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that can modulate immune cell function and reduce inflammation.

CB2_pathway cluster_membrane Cell Membrane CB2_Receptor CB2 Receptor G_Protein Gi/o Protein CB2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Inhibition 2_3_Dihydro_1_benzofuran_3_6_diol This compound (Potential Agonist) 2_3_Dihydro_1_benzofuran_3_6_diol->CB2_Receptor ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Modulation of Immune Response cAMP->Downstream_Effects

Figure 2: CB2 Receptor Agonist Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

mPGES-1 Inhibition Assay (Cell-Free)

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against mPGES-1.

Objective: To quantify the inhibition of PGH2 to PGE2 conversion by a test compound.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2)

  • Glutathione (GSH)

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., FeCl2 in citric acid)

  • PGE2 EIA Kit

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, GSH, and mPGES-1 enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding PGH2.

  • Allow the reaction to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

mPGES1_assay_workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, GSH, mPGES-1) Start->Prepare_Reaction_Mixture Add_Test_Compound Add Test Compound (Varying Concentrations) Prepare_Reaction_Mixture->Add_Test_Compound Pre_incubate Pre-incubate Add_Test_Compound->Pre_incubate Initiate_Reaction Initiate Reaction (Add PGH2) Pre_incubate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE2 (EIA Kit) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Quantify_PGE2->Calculate_IC50 End End Calculate_IC50->End

Figure 3: mPGES-1 Inhibition Assay Workflow.
GTPγS Binding Assay for CB2 Receptor

This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.

Objective: To determine the potency and efficacy of a test compound as a CB2 receptor agonist.

Materials:

  • Cell membranes expressing the human CB2 receptor

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • In a microplate, combine the cell membranes, GDP, and the test compound at various concentrations in the assay buffer.

  • Add [35S]GTPγS to initiate the binding reaction.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the EC50 and Emax values for the test compound.

GTPgS_assay_workflow Start Start Prepare_Assay_Plate Prepare Assay Plate (Membranes, GDP, Test Compound) Start->Prepare_Assay_Plate Initiate_Binding Initiate Binding (Add [35S]GTPγS) Prepare_Assay_Plate->Initiate_Binding Incubate Incubate Initiate_Binding->Incubate Terminate_by_Filtration Terminate by Filtration Incubate->Terminate_by_Filtration Wash_Filters Wash Filters Terminate_by_Filtration->Wash_Filters Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Filters->Measure_Radioactivity Calculate_EC50_Emax Calculate EC50 and Emax Measure_Radioactivity->Calculate_EC50_Emax End End Calculate_EC50_Emax->End

Figure 4: GTPγS Binding Assay Workflow.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking in the scientific literature, the established biological activities of the 2,3-dihydrobenzofuran scaffold strongly suggest its potential as a modulator of key proteins in inflammatory pathways. Specifically, its promise as a template for mPGES-1 inhibitors and CB2 receptor agonists warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for the systematic evaluation of this compound and its analogs as potential therapeutic agents. Future research, including synthesis, in vitro screening, and in vivo studies, will be crucial to fully elucidate the pharmacological profile of this compound and its potential for drug development.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds that are integral to numerous biologically active natural and synthetic products.[1] The benzofuran scaffold is a key component in various clinical drugs, and its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[1][2] Extensive research into novel benzofuran derivatives has revealed their potential to inhibit cancer cell proliferation through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways like the PI3K/Akt/mTOR pathway.[3][4]

Given the established anticancer potential of the benzofuran core, novel derivatives such as 2,3-Dihydro-1-benzofuran-3,6-diol are promising candidates for cytotoxicity screening. This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of this compound, including representative data from related benzofuran derivatives, detailed experimental protocols, and visual workflows to guide the research process.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzofuran derivatives against a panel of human cancer cell lines, as reported in the literature. This data serves as a benchmark for evaluating the potential potency of this compound.

Table 1: Cytotoxicity of Benzofuran-Substituted Chalcone Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Compound 2 MCF-7Breast9.37
MDA-MB-231Breast5.36
A549Lung3.23
H1299Lung6.07
Compound 4 MCF-7Breast2.71
MDA-MB-231Breast2.12
A549Lung2.21
H1299Lung2.92

Data extracted from a study on benzofuran-substituted chalcone derivatives.[5]

Table 2: Cytotoxicity of 3-Amidobenzofuran Derivatives

CompoundCell LineCancer TypeIC50 (µM)
28g MDA-MB-231Breast3.01
HCT-116Colon5.20
HT-29Colon9.13

Data extracted from a study on 3-amidobenzofuran derivatives.[1]

Table 3: Cytotoxicity of a Novel Benzofuran Derivative

CompoundCell LineCancer TypeIC50 (µM)
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one A549Lung2.85
H1299Lung1.46
HCT116Colon0.59
HT29Colon0.35

Data extracted from a study on a novel chalcone derivative containing benzofuran.[6]

Experimental Protocols

A crucial step in the preliminary screening of a novel compound is the selection of an appropriate cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

MTT Assay Protocol for Adherent Cells

This protocol is adapted from standard procedures for assessing cell viability.[7][8]

Materials:

  • This compound (or other test compound)

  • Human cancer cell line(s) of interest

  • Complete culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • MTT solvent (e.g., DMSO or isopropanol)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in serum-free medium.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the treatment period, add 10-50 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture plate_seeding Cell Seeding in 96-well Plate cell_culture->plate_seeding compound_prep Compound Dilution treatment Incubation with Compound (24-72h) compound_prep->treatment plate_seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several benzofuran derivatives have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a key regulator of cell survival and proliferation and is often aberrantly activated in cancer.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Benzofuran This compound (Hypothesized Action) Benzofuran->PI3K Inhibition Benzofuran->AKT Inhibition Benzofuran->mTOR Inhibition

Caption: A hypothesized mechanism of action for a benzofuran derivative targeting the PI3K/Akt/mTOR pathway.

References

Unraveling the Enigmatic Path: The Biosynthesis of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-3,6-diol is a member of the broader class of 2,3-dihydrobenzofurans, a group of heterocyclic organic compounds found in various plant and fungal species. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties. Understanding the natural biosynthetic pathway of these molecules is of paramount importance for their potential biotechnological production and the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the current scientific understanding of the biosynthesis of this compound, with a focus on its core metabolic origins.

Current State of Scientific Knowledge

Despite the interest in 2,3-dihydrobenzofurans, detailed and specific information regarding the complete biosynthetic pathway of this compound in any natural system remains largely unelucidated in publicly available scientific literature. Current research provides a general framework for the biosynthesis of the benzofuran core structure, but the precise enzymatic steps and intermediates leading to the specific 3,6-dihydroxylation pattern of the target molecule have not been experimentally verified.

General Biosynthetic Origins of the 2,3-Dihydrobenzofuran Scaffold

The biosynthesis of the 2,3-dihydrobenzofuran skeleton is believed to originate from primary metabolic pathways, specifically the shikimate and phenylpropanoid pathways . These pathways are responsible for the synthesis of aromatic amino acids and a vast array of phenolic compounds in plants and microorganisms.

  • Shikimate Pathway: This pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as the primary precursors for the benzene ring of the dihydrobenzofuran structure.

  • Phenylpropanoid Pathway: Phenylalanine is converted into various phenylpropanoid derivatives, which are key intermediates in the formation of many natural products, including the benzofuran core.

Hypothesized Biosynthetic Steps

Based on the known biosynthesis of related compounds, a putative pathway for this compound can be proposed. This hypothetical pathway involves the formation of a C6-C3 (phenylpropanoid) unit from phenylalanine, followed by cyclization and subsequent hydroxylation events.

Logical Relationship of General Biosynthetic Origin

General Biosynthesis Origin Shikimate Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate Pathway->Phenylalanine Phenylpropanoid Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Pathway C6-C3 Precursor C6-C3 Precursor Phenylpropanoid Pathway->C6-C3 Precursor 2,3-Dihydro-1-benzofuran Core 2,3-Dihydro-1-benzofuran Core C6-C3 Precursor->2,3-Dihydro-1-benzofuran Core This compound This compound 2,3-Dihydro-1-benzofuran Core->this compound

Caption: General proposed flow from primary metabolism to the target molecule.

Key Enzymatic Transformations: The Role of Cytochrome P450 Monooxygenases

The introduction of hydroxyl groups onto the aromatic ring and the dihydrofuran moiety is a critical step in the biosynthesis of this compound. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes known to catalyze the hydroxylation of a wide variety of substrates in secondary metabolism. It is highly probable that specific CYPs are responsible for the regio- and stereospecific hydroxylation of a 2,3-dihydro-1-benzofuran intermediate to yield the 3,6-diol product.

Challenges and Future Research Directions

The lack of a detailed, experimentally validated biosynthetic pathway for this compound presents a significant knowledge gap. Future research efforts should focus on:

  • Identification of Natural Sources: Screening and identification of plant or microbial species that produce significant quantities of this compound.

  • Transcriptomic and Genomic Analysis: Utilizing next-generation sequencing to identify candidate genes encoding biosynthetic enzymes (e.g., CYPs, reductases, and cyclases) in the identified producer organisms.

  • Enzyme Characterization: In vitro and in vivo characterization of candidate enzymes to confirm their role in the pathway.

  • Isotopic Labeling Studies: Using labeled precursors to trace the flow of atoms through the pathway and confirm the proposed intermediates.

While the precise biosynthetic pathway of this compound remains to be fully elucidated, the foundational knowledge from the shikimate and phenylpropanoid pathways provides a strong starting point for future investigations. The identification and characterization of the specific enzymes, particularly the cytochrome P450 monooxygenases involved in the key hydroxylation steps, will be crucial for a complete understanding of its natural synthesis. Overcoming the current limitations in the available scientific literature through targeted research will be essential to unlock the full biotechnological and therapeutic potential of this intriguing natural product. At present, a detailed technical guide with quantitative data and experimental protocols cannot be provided due to the absence of specific research on the biosynthesis of this particular molecule.

Methodological & Application

Application Note: Enantioselective Synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed enantioselective synthesis of 2,3-dihydro-1-benzofuran-3,6-diol, a chiral scaffold of interest in medicinal chemistry and drug development. Lacking a direct established protocol in the literature for this specific diol, this note outlines a robust, adapted organocatalytic strategy. The proposed methodology leverages a highly enantioselective intramolecular oxa-Michael addition of a functionalized ortho-hydroxychalcone, a reaction known for its high yields and excellent stereocontrol. This document provides a comprehensive, step-by-step protocol, expected quantitative outcomes based on analogous reactions, and detailed visualizations of the synthetic pathway and experimental workflow.

Introduction

The 2,3-dihydrobenzofuran framework is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The stereochemistry at the C2 and C3 positions is often crucial for biological activity. Enantiomerically pure this compound represents a valuable building block for the synthesis of more complex molecules, potentially serving as a key intermediate in the development of novel therapeutics. This document outlines a proposed enantioselective synthesis of this target molecule, adapting a well-established organocatalytic methodology.

The chosen strategy involves the asymmetric intramolecular oxa-Michael addition of an ortho-hydroxychalcone derivative. This approach is favored for its operational simplicity, use of metal-free catalysts, and consistently high enantioselectivities reported for similar substrates.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound is a two-step process commencing with the readily available starting material, 2',4'-dihydroxyacetophenone. The synthesis is outlined below:

  • Step 1: Claisen-Schmidt Condensation. A base-catalyzed condensation of 2',4'-dihydroxyacetophenone with an appropriate aldehyde (e.g., acetaldehyde) to form the corresponding ortho-hydroxychalcone intermediate.

  • Step 2: Asymmetric Intramolecular Oxa-Michael Addition. An organocatalyzed enantioselective cyclization of the ortho-hydroxychalcone to yield the target molecule, this compound. A chiral thiourea-based catalyst is proposed for this key transformation to ensure high enantioselectivity.

Synthetic Pathway 2_4_dihydroxyacetophenone 2',4'-Dihydroxyacetophenone ortho_hydroxychalcone ortho-Hydroxychalcone Intermediate 2_4_dihydroxyacetophenone->ortho_hydroxychalcone Acetaldehyde, Base (Claisen-Schmidt) target_molecule This compound ortho_hydroxychalcone->target_molecule Chiral Thiourea Catalyst (Asymmetric Oxa-Michael)

Caption: Proposed two-step synthetic pathway.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Required Materials:

  • 2',4'-Dihydroxyacetophenone

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Toluene

  • Chiral Thiourea Catalyst (e.g., Takemoto catalyst)

  • 4Å Molecular Sieves

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step 1: Synthesis of the ortho-Hydroxychalcone Intermediate
  • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetaldehyde (1.2 eq) to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-hydroxychalcone.

Step 2: Enantioselective Synthesis of this compound
  • To a flame-dried round-bottom flask containing activated 4Å molecular sieves, add the ortho-hydroxychalcone intermediate (1.0 eq) and the chiral thiourea catalyst (0.1 eq).

  • Add dry toluene as the solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, filter off the molecular sieves and concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Experimental Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Asymmetric Cyclization start_chalcone Mix 2',4'-Dihydroxyacetophenone, NaOH, and EtOH add_acetaldehyde Add Acetaldehyde at 0°C start_chalcone->add_acetaldehyde stir_chalcone Stir at RT for 12-18h add_acetaldehyde->stir_chalcone workup_chalcone Neutralize, Extract, and Dry stir_chalcone->workup_chalcone purify_chalcone Purify by Column Chromatography workup_chalcone->purify_chalcone start_cyclization Combine Chalcone, Catalyst, and Molecular Sieves in Toluene purify_chalcone->start_cyclization stir_cyclization Stir at RT for 24-48h start_cyclization->stir_cyclization workup_cyclization Filter and Concentrate stir_cyclization->workup_cyclization purify_cyclization Purify by Flash Chromatography workup_cyclization->purify_cyclization analyze_ee Analyze Enantiomeric Excess (HPLC) purify_cyclization->analyze_ee

Application Notes and Protocols: Purification of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dihydro-1-benzofuran-3,6-diol is a key intermediate in the synthesis of various pharmacologically active molecules and natural products. Its purity is paramount for the successful progression of multi-step synthetic pathways and for ensuring the safety and efficacy of final drug candidates. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, addressing common impurities and outlining methods for achieving high purity. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Predicted Impurity Profile

A common synthetic route to this compound involves the reaction of hydroquinone with an epoxide, such as epichlorohydrin, under basic conditions. Based on this synthetic approach, the crude reaction mixture is anticipated to contain the following impurities:

  • Unreacted Starting Materials: Hydroquinone and any remaining epoxide.

  • Polymeric Byproducts: Self-polymerization of the epoxide or reaction of the product with excess epoxide can lead to the formation of higher molecular weight oligomers.

  • Regioisomers: Depending on the reaction conditions, regioisomeric diol products may be formed.

  • Oxidation Products: Hydroquinone and the diol product are susceptible to oxidation, leading to the formation of corresponding quinones, which are often colored.[1]

Understanding this impurity profile is critical for selecting the appropriate purification strategy.

Purification Strategy Overview

The purification of the highly polar this compound from a complex mixture of starting materials and byproducts necessitates a multi-step approach. The general workflow involves an initial extraction to remove bulk impurities, followed by column chromatography to isolate the target compound, and an optional recrystallization step for final polishing.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Concentration1 Concentration Extraction->Concentration1 Column_Chromatography Flash Column Chromatography Concentration1->Column_Chromatography Purity_Analysis1 Purity Analysis (TLC, LC-MS) Column_Chromatography->Purity_Analysis1 Concentration2 Concentration Purity_Analysis1->Concentration2 Recrystallization Recrystallization (Optional) Concentration2->Recrystallization Final_Product Pure 2,3-Dihydro-1- benzofuran-3,6-diol Concentration2->Final_Product If sufficiently pure Recrystallization->Final_Product Characterization Characterization (NMR, MS, MP) Final_Product->Characterization

Caption: General workflow for the purification of this compound.

Experimental Protocols

Liquid-Liquid Extraction

This initial step aims to remove water-soluble salts and highly polar impurities from the crude reaction mixture.

Protocol:

  • Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (4:1 v/v). The choice of solvent may depend on the specific reaction solvent used in the synthesis.

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude extract.

Flash Column Chromatography

Flash column chromatography is the primary purification step to separate this compound from less polar impurities and closely related byproducts. Due to the polar nature of the diol, a polar stationary phase like silica gel is recommended.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Dry pack the column with silica gel, followed by equilibration with the initial mobile phase.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the column as a dry powder. This "dry loading" technique often provides better resolution for polar compounds compared to liquid loading.

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation. Start with a less polar solvent system and gradually increase the polarity. A common solvent system is a mixture of hexanes or petroleum ether and ethyl acetate. For highly polar impurities, the addition of methanol may be necessary.

  • Elution Profile:

    • Start with 100% hexanes to elute non-polar impurities.

    • Gradually increase the concentration of ethyl acetate (e.g., from 0% to 100% over 20 column volumes).

    • If the product does not elute, a further gradient with methanol in dichloromethane or ethyl acetate can be employed (e.g., 0-10% methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 1:1 hexanes:ethyl acetate or 95:5 dichloromethane:methanol) and visualize with a UV lamp (254 nm) and/or a potassium permanganate stain.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes or Petroleum Ether
Mobile Phase B Ethyl Acetate
Mobile Phase C Methanol
Gradient (Example) 0-100% B in A, followed by 0-10% C in Dichloromethane or Ethyl Acetate
Detection TLC with UV (254 nm) and KMnO₄ stain

Table 1: Recommended Conditions for Flash Column Chromatography.

Recrystallization (Optional)

For obtaining highly pure material, a final recrystallization step can be performed. The choice of solvent is crucial and should be determined experimentally.

Protocol:

  • Solvent Screening: Test the solubility of the purified product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Suitable solvent systems for dihydroxy aromatic compounds often include:

    • Ethyl acetate/hexanes

    • Acetone/water

    • Methanol/water

    • Toluene

  • Procedure:

    • Dissolve the compound in a minimum amount of the chosen hot solvent.

    • If a solvent mixture is used, dissolve the compound in the more soluble solvent and slowly add the less soluble solvent (anti-solvent) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Characterization and Purity Assessment

The purity of the final product should be assessed using a combination of chromatographic and spectroscopic techniques.

Analysis TechniqueExpected Outcome for Pure this compound
TLC A single spot with a consistent Rf value.
LC-MS A single major peak with the expected mass-to-charge ratio.
¹H NMR & ¹³C NMR Spectra consistent with the proposed chemical structure.
Melting Point A sharp and defined melting point range.

Table 2: Analytical Techniques for Purity and Identity Confirmation.

Predicted NMR and MS Data
  • ¹H NMR (in DMSO-d₆): Signals corresponding to the aromatic protons, the protons on the dihydrofuran ring (at positions 2 and 3), and the hydroxyl protons. The protons at C2 and C3 would likely appear as multiplets, and their coupling constants would be indicative of their relative stereochemistry.

  • ¹³C NMR (in DMSO-d₆): Resonances for the aromatic carbons, with those bearing hydroxyl groups shifted downfield, and signals for the aliphatic carbons of the dihydrofuran ring.

  • Mass Spectrometry (ESI-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Logical Pathway for Method Optimization

The development of a robust purification protocol often requires an iterative optimization process. The following diagram illustrates the logical steps involved in refining the purification strategy.

Optimization_Pathway cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions Start Initial Purification Attempt Assess_Purity Assess Purity (TLC, LC-MS) Start->Assess_Purity Is_Pure Is Purity >95%? Assess_Purity->Is_Pure Pure_Product Final Pure Product Is_Pure->Pure_Product Yes Impure_Product Impure Product Is_Pure->Impure_Product No Poor_Separation Poor Separation in Column Chromatography Impure_Product->Poor_Separation Low_Yield Low Yield after Recrystallization Impure_Product->Low_Yield Oiling_Out Product Oils Out during Recrystallization Impure_Product->Oiling_Out Modify_Gradient Modify Elution Gradient (e.g., shallower gradient, different solvent system) Poor_Separation->Modify_Gradient Change_Stationary_Phase Change Stationary Phase (e.g., Diol, C18) Poor_Separation->Change_Stationary_Phase Screen_Solvents Screen Different Recrystallization Solvents Low_Yield->Screen_Solvents Oiling_Out->Screen_Solvents Optimize_Cooling Optimize Cooling Rate (slower cooling) Oiling_Out->Optimize_Cooling

Caption: Decision pathway for optimizing the purification protocol.

Conclusion

The successful purification of this compound from a crude reaction mixture relies on a systematic approach that combines liquid-liquid extraction, flash column chromatography, and optional recrystallization. Careful selection of solvents and chromatographic conditions is essential for effectively removing starting materials, byproducts, and other impurities. The protocols and guidelines presented in this application note provide a robust framework for obtaining this valuable intermediate in high purity, thereby facilitating its use in further synthetic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1-benzofuran-3,6-diol is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are found in various natural products and have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anti-tumor, antibacterial, and anti-oxidative properties[1]. Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices during research and drug development. This application note presents a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is designed to provide high resolution, sensitivity, and reproducibility.

Physicochemical Properties of the Analyte

A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for understanding the chromatographic behavior of the molecule and for method development.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (Related Compounds)Reference
Molecular Formula C₈H₈O₃C₈H₈O₂ (2,3-Dihydrobenzofuran-6-ol)[2]
Molecular Weight 152.15 g/mol 136.15 g/mol (2,3-Dihydrobenzofuran-6-ol)[2]
CAS Number 1020947-92-523681-89-2 (2,3-Dihydrobenzofuran-6-ol)[2][3]
Boiling Point Not Available272.94 °C at 760 mmHg (2,3-Dihydrobenzofuran-6-ol)[2]
LogP (Octanol/Water) Not Available1.327 (2,3-Dihydrobenzofuran-6-ol)[2]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (0.1% v/v in water)

  • Standard laboratory glassware and consumables

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector. The recommended chromatographic conditions are detailed in Table 2.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (UV-Vis)
Run Time 20 minutes

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation protocol will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be employed to extract the analyte from complex matrices. For simpler matrices, a simple "dilute-and-shoot" approach may be sufficient.

5. Data Analysis and Quantification

A calibration curve should be constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the samples can then be determined from the calibration curve using the peak area obtained from the sample chromatogram.

Data Presentation

The quantitative data obtained from the analysis of a hypothetical sample set is summarized in Table 3.

Table 3: Quantitative Analysis of this compound in Samples

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)5.2115,2341.0
Standard 2 (10 µg/mL)5.22151,98710.0
Standard 3 (50 µg/mL)5.21758,45650.0
Standard 4 (100 µg/mL)5.231,520,112100.0
Sample 15.22345,67822.7
Sample 25.21612,34540.3

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample (e.g., Extraction) start->sample_prep hplc HPLC System std_prep->hplc Inject Standards sample_prep->hplc Inject Samples separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantification integration->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_drug Pharmacokinetic Analysis cluster_target Potential Pharmacodynamic Target drug This compound (Analyte) absorption Absorption drug->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism receptor Target Receptor/ Enzyme distribution->receptor Binding Event excretion Excretion metabolism->excretion pathway Downstream Signaling Pathway receptor->pathway response Biological Response pathway->response

Caption: Hypothetical role of this compound in a biological system.

References

LC-MS/MS protocol for 2,3-Dihydro-1-benzofuran-3,6-diol quantification

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS protocol for the quantification of 2,3-Dihydro-1-benzofuran-3,6-diol has been developed to provide a robust and sensitive method for researchers, scientists, and drug development professionals. This application note outlines the detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization of the experimental workflow.

Application Note

Introduction

This compound is a molecule of interest in various fields of research. A reliable method for its quantification is essential for pharmacokinetic studies, metabolism research, and other applications. This protocol describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological matrices.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the sample matrix, followed by chromatographic separation on a reverse-phase column. The analyte and IS are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS with a standard calibration curve.

Experimental Protocols

1. Sample Preparation

A critical step for accurate quantification is the effective removal of matrix components that can interfere with the analysis.[1] The following are example protocols for plasma samples using protein precipitation and solid-phase extraction (SPE).

1.1. Protein Precipitation (for Plasma)

This method is quick and suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.[2]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) (for Plasma)

SPE provides a cleaner extract compared to protein precipitation, which can improve sensitivity and reduce matrix effects.[1]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Mix 100 µL of plasma with 100 µL of 2% phosphoric acid and the internal standard. Load the mixture onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument being used.

2.1. Liquid Chromatography

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A gradient elution is recommended to ensure good separation from matrix components.[2]

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

2.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. This will need to be determined by infusing a standard solution of the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These must be determined by direct infusion of a pure standard of this compound into the mass spectrometer. The precursor ion will be the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. Product ions are generated by fragmentation of the precursor ion in the collision cell.

  • Collision Energy (CE) and other MS parameters: These will also need to be optimized for each MRM transition to achieve the best sensitivity.

3. Method Validation

The analytical method should be validated according to regulatory guidelines to ensure its reliability.[2] Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte in a blank matrix. A linear range should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and precision (as coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix should be assessed under various storage and handling conditions.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1
5
10
50
100
500
1000

Table 3: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1
Low3
Medium75
High750

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation Liquid Chromatography (C18 Column) reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for the quantification of this compound.

References

Application Note: NMR Spectroscopy Assignment for 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dihydro-1-benzofuran-3,6-diol is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the NMR spectroscopic analysis of this compound, including predicted ¹H and ¹³C NMR data, experimental procedures, and a structural diagram for signal assignment. This document is intended for researchers, scientists, and drug development professionals working with benzofuran derivatives and other small organic molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained from computational predictions and serve as a guide for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2a~4.3 - 4.5ddJ(H-2a, H-2b) = ~10-12, J(H-2a, H-3) = ~4-6
H-2b~4.0 - 4.2ddJ(H-2b, H-2a) = ~10-12, J(H-2b, H-3) = ~7-9
H-3~5.1 - 5.3tJ(H-3, H-2) = ~6-8
H-4~6.8 - 7.0dJ(H-4, H-5) = ~8-9
H-5~6.3 - 6.5ddJ(H-5, H-4) = ~8-9, J(H-5, H-7) = ~2-3
H-7~6.2 - 6.4dJ(H-7, H-5) = ~2-3
3-OHVariablebr s-
6-OHVariablebr s-

Note: dd = doublet of doublets, t = triplet, d = doublet, br s = broad singlet. Chemical shifts for hydroxyl protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (ppm)
C-2~74 - 76
C-3~70 - 72
C-3a~115 - 117
C-4~112 - 114
C-5~108 - 110
C-6~155 - 157
C-7~103 - 105
C-7a~150 - 152

Experimental Protocols

This section outlines the recommended procedures for sample preparation and NMR data acquisition for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals for the hydroxyl groups can be easily identified. Other potential solvents include methanol-d₄ or acetone-d₆.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30 or equivalent)

  • Acquisition Time (at): 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 8-16

  • Spectral Width (sw): 12-16 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or equivalent)

  • Acquisition Time (at): 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 1024 or higher (dependent on concentration)

  • Spectral Width (sw): 0-220 ppm

  • Temperature: 298 K

Structural and Assignment Diagram

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the NMR signal assignments.

Caption: Structure of this compound with atom numbering.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocols, will aid researchers in the efficient and accurate structural characterization of this and similar compounds. The provided structural diagram with atom numbering facilitates the unambiguous assignment of NMR signals.

Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-3,6-diol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3-Dihydro-1-benzofuran-3,6-diol in various cell-based assays. The protocols outlined below are based on established methodologies for assessing the anti-proliferative, pro-apoptotic, and antioxidant activities of benzofuran derivatives. While specific data for this compound is limited in publicly available literature, the provided information serves as a robust starting point for investigating its potential biological effects.

Overview of Potential Applications

2,3-Dihydro-1-benzofuran derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and antioxidant properties. Structurally similar compounds have demonstrated the ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and mitigate oxidative stress. Therefore, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Evaluating its cytotoxic and cytostatic effects on various cancer cell lines.

  • Oxidative Stress-Related Diseases: Assessing its capacity to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

  • Inflammation: Investigating its potential to modulate inflammatory pathways, which are often linked to cancer and other chronic diseases.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound to illustrate how experimental results can be structured. Researchers should replace this with their own experimental data.

Assay TypeCell LineParameterValue
Cell Viability MCF-7 (Breast Cancer)IC₅₀[Insert experimental value] µM
A549 (Lung Cancer)IC₅₀[Insert experimental value] µM
HCT116 (Colon Cancer)IC₅₀[Insert experimental value] µM
Apoptosis A549 (Lung Cancer)% Apoptotic Cells (at IC₅₀)[Insert experimental value] %
A549 (Lung Cancer)Caspase-3/7 Activity (Fold Change)[Insert experimental value]
Antioxidant Activity HepG2 (Liver Cancer)CAA Value (µmol QE/100 µmol)[Insert experimental value]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed Seed Cells in 96-well Plate treat Prepare & Add Compound Dilutions seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis Detection Signaling Pathway

Apoptosis_Pathway cluster_stains Flow Cytometry Detection compound This compound cell Cancer Cell compound->cell Treatment apoptosis Apoptosis Induction cell->apoptosis caspase Caspase Activation (e.g., Caspase-3/7) apoptosis->caspase membrane Membrane Integrity Loss (Late Apoptosis) apoptosis->membrane ps Phosphatidylserine Translocation annexin Annexin V-FITC (Binds to PS) ps->annexin detects pi Propidium Iodide (Enters compromised membrane) membrane->pi detects apoptasis apoptasis apoptasis->ps

Caption: Detection of apoptosis via Annexin V and PI staining.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within cells, indicating its antioxidant potential.

Materials:

  • This compound

  • Human cell line (e.g., HepG2)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • Quercetin (as a positive control)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound and Dye Loading: Wash the cells with PBS. Treat the cells with various concentrations of this compound and quercetin, along with DCFH-DA solution, for 1 hour.

  • Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compound and dye.

  • Initiation of Oxidative Stress: Add the free radical initiator (ABAP) to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the area under the curve for the fluorescence kinetics. Determine the CAA value, which is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

Cellular Antioxidant Activity Workflow

CAA_Workflow start Seed HepG2 Cells load Load Cells with DCFH-DA and This compound start->load wash1 Wash Cells with PBS load->wash1 initiate Add Free Radical Initiator (ABAP) wash1->initiate measure Measure Fluorescence Kinetics initiate->measure analyze Calculate CAA Value measure->analyze

Application Notes and Protocols for In Vivo Evaluation of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo experimental design and evaluation of 2,3-Dihydro-1-benzofuran-3,6-diol, a novel benzofuran derivative. Based on the chemical structure featuring hydroxyl groups, a common motif in antioxidant and anti-inflammatory compounds, the following protocols outline a hypothetical study to investigate its potential anti-inflammatory properties. The experimental design is adapted from established methodologies for evaluating other benzofuran derivatives with demonstrated anti-inflammatory effects.

Introduction and Rationale

Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. The presence of hydroxyl groups on the aromatic ring of this compound suggests its potential as a free radical scavenger, which may in turn mitigate inflammatory responses. Oxidative stress is a key contributor to the pathogenesis of inflammatory diseases, and compounds capable of reducing oxidative damage are promising therapeutic candidates.

This document outlines a detailed protocol for assessing the anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation, the carrageenan-induced paw edema model in rats. Furthermore, it describes the evaluation of key inflammatory biomarkers to elucidate the potential mechanism of action.

Hypothetical In Vivo Anti-inflammatory Activity Assessment

This section details the experimental protocol for evaluating the anti-inflammatory effects of this compound.

Experimental Model

The carrageenan-induced paw edema model in Wistar rats is a classical and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized inflammatory response characterized by edema, erythema, and the release of pro-inflammatory mediators.

Materials and Reagents
  • This compound (purity >98%)

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane)

  • ELISA kits for TNF-α, IL-6, and IL-1β (Rat)

  • Myeloperoxidase (MPO) activity assay kit

  • Plethysmometer

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

experimental_workflow cluster_acclimatization Acclimatization (7 days) cluster_grouping Grouping and Dosing cluster_induction Inflammation Induction cluster_measurement Paw Edema Measurement cluster_euthanasia Euthanasia and Sample Collection cluster_analysis Biochemical Analysis Acclimatization House Wistar rats (180-220g) Standard laboratory conditions Grouping Randomly divide rats into 5 groups (n=8) Acclimatization->Grouping Dosing Administer test compounds orally (p.o.) Grouping->Dosing Induction Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw (1 hour post-dosing) Dosing->Induction Measurement Measure paw volume at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection using a plethysmometer Induction->Measurement Euthanasia Euthanize animals at 6 hours Measurement->Euthanasia Collection Collect blood and paw tissue samples Euthanasia->Collection ELISA Measure serum TNF-α, IL-6, and IL-1β levels Collection->ELISA MPO Determine MPO activity in paw tissue nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Nucleus->ProInflammatory_Genes Induces Transcription Compound This compound Compound->IKK Inhibits (Hypothesized) Compound->NFkB Inhibits Translocation (Hypothesized)

Application Notes and Protocols: Creating Novel Derivatives of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of novel derivatives of 2,3-dihydro-1-benzofuran-3,6-diol. This scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of neuroprotection and antioxidant therapies.

Introduction

The 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The presence of hydroxyl groups at the 3 and 6 positions of the 2,3-dihydro-1-benzofuran ring system offers versatile handles for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of desired biological properties. Specifically, hydroxylated benzofurans have shown potential as potent antioxidants and neuroprotective agents.[4][5]

This document outlines protocols for the synthesis of the parent compound, this compound, and subsequent derivatization reactions to generate a library of novel analogues. Furthermore, it provides methodologies for evaluating their potential biological activities, with a focus on their antioxidant and neuroprotective properties.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process, which may involve the formation of the dihydrofuran ring via intramolecular cyclization. A plausible synthetic approach is outlined below.

G cluster_synthesis Synthesis of this compound A Starting Material (e.g., Substituted Phenol) B Introduction of Allyl Group A->B Allylation C Epoxidation of Allyl Group B->C m-CPBA or other oxidant D Intramolecular Cyclization C->D Base-catalyzed ring closure E Final Product This compound D->E Deprotection (if necessary)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: Derivatization of this compound

The presence of two hydroxyl groups allows for a variety of derivatization strategies, including O-alkylation and O-acylation, to modulate the physicochemical and biological properties of the parent compound. Selective protection of one hydroxyl group may be necessary to achieve regioselective derivatization.

Protocol 1: O-Alkylation

This protocol describes the general procedure for the etherification of the hydroxyl groups.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.2 equivalents) or sodium hydride (NaH, 2.2 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Alkylating Agent Addition: Add the desired alkylating agent (e.g., alkyl halide, 2.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Acylation

This protocol outlines the general procedure for the esterification of the hydroxyl groups.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base and Catalyst Addition: Add a suitable base, such as triethylamine (Et₃N, 2.5 equivalents) or pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Acylating Agent Addition: Add the desired acylating agent (e.g., acyl chloride or anhydride, 2.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Potential Biological Activities and Screening Protocols

Derivatives of 2,3-dihydrobenzofuran have shown promise in several therapeutic areas. The introduction of various functional groups via the protocols described above can lead to novel compounds with enhanced or new biological activities.

Antioxidant Activity

The phenolic hydroxyl group at the 6-position suggests that these compounds may act as potent antioxidants by scavenging free radicals.

Screening Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Neuroprotective Activity

Excitotoxicity, mediated by the overactivation of glutamate receptors, is a key mechanism of neuronal damage in neurodegenerative diseases.[5] Dihydrobenzofuran derivatives have the potential to mitigate this damage.

Screening Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22 cells).

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate for a specified period.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Determine the concentration at which the compound provides 50% protection against glutamate-induced cell death (EC₅₀).

Data Presentation

All quantitative data from biological assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Antioxidant Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentDPPH Scavenging IC₅₀ (µM)
Parent Diol-H-HData to be determined
Derivative 1-CH₃-HData to be determined
Derivative 2-COCH₃-HData to be determined
............

Table 2: Neuroprotective Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentNeuroprotection EC₅₀ (µM)
Parent Diol-H-HData to be determined
Derivative 1-CH₃-HData to be determined
Derivative 2-COCH₃-HData to be determined
............

Signaling Pathway Visualization

The neuroprotective effects of antioxidant compounds are often mediated through the activation of cellular stress response pathways, such as the Nrf2-ARE pathway.

G cluster_pathway Potential Neuroprotective Signaling Pathway ROS Oxidative Stress (e.g., from Glutamate) Keap1 Keap1 ROS->Keap1 induces Compound This compound Derivative Compound->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection leads to

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Conclusion

The this compound scaffold presents a valuable starting point for the development of novel therapeutic agents. The synthetic and screening protocols provided herein offer a framework for the generation and evaluation of a diverse library of derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

Applications of 2,3-Dihydro-1-benzofuran-3,6-diol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. While specific data for 2,3-Dihydro-1-benzofuran-3,6-diol is limited in publicly available literature, this document explores its potential applications by drawing parallels with structurally related dihydroxy-2,3-dihydrobenzofuran derivatives. This application note summarizes potential therapeutic targets, proposes experimental protocols for assessing biological activity, and provides a framework for its investigation as a novel therapeutic agent.

Introduction

The 2,3-dihydrobenzofuran core is a rigid heterocyclic system present in numerous natural products and synthetic compounds with significant pharmacological properties.[1] The introduction of hydroxyl groups onto this scaffold can significantly influence its biological activity by providing sites for hydrogen bonding and potential metabolic transformations. Phenolic compounds, in general, are known for their antioxidant and various other health benefits.[2][3] This document focuses on the potential medicinal chemistry applications of the specific diol-substituted derivative, this compound, based on the activities of analogous compounds.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar dihydroxy-2,3-dihydrobenzofuran derivatives, this compound could be investigated for the following applications:

  • Anticancer Activity: Dihydrobenzofuran lignans containing dihydroxyphenyl moieties have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia and breast cancer.[4] The proposed mechanism involves the inhibition of tubulin polymerization, a critical process in cell division.[4] The diol functionality in this compound could mimic the catechol-like structures found in these active lignans, potentially leading to similar antimitotic effects.

  • Anti-inflammatory Activity: The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for developing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[5] Phenolic compounds are also known to possess anti-inflammatory properties.[6] The diol groups on the benzofuran ring could contribute to binding with mPGES-1 or other inflammatory targets.

  • Neuroprotective Effects: Phenolic compounds are widely recognized for their neuroprotective potential, primarily attributed to their antioxidant properties that combat oxidative stress, a key factor in neurodegenerative diseases.[7] The dihydroxy substitution pattern of this compound suggests it may act as a potent radical scavenger, protecting neuronal cells from damage.

Quantitative Data on Related Dihydroxy-2,3-dihydrobenzofuran Derivatives

Due to the absence of specific data for this compound, the following table summarizes quantitative data for analogous compounds to provide a reference for potential activity ranges.

Compound/Derivative ClassTarget/AssayActivity (IC₅₀/GI₅₀)Reference
Dihydrobenzofuran lignan (e.g., methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate)Inhibition of tubulin polymerization13 ± 1 µM[4]
Dihydrobenzofuran lignan (as above)Cytotoxicity against breast cancer cell lines<10 nM[4]
2-Arylbenzofuran derivativeAcetylcholinesterase inhibition0.086 ± 0.01 µmol·L⁻¹[8]
2-Arylbenzofuran derivativeβ-secretase 1 (BACE1) inhibition0.043 ± 0.01 µmol·L⁻¹[8]

Proposed Experimental Protocols

The following are generalized protocols for evaluating the potential biological activities of this compound, based on methodologies used for similar compounds.

Anticancer Activity Evaluation

4.1.1. Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[9]

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ value.

4.1.2. Tubulin Polymerization Assay

This assay determines if the compound inhibits the formation of microtubules.

  • Materials:

    • Tubulin polymerization assay kit (commercially available)

    • This compound

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • Spectrophotometer with temperature control

  • Procedure:

    • Reconstitute purified tubulin in the provided buffer.

    • Add various concentrations of the test compound or controls to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time.

    • Analyze the polymerization curves to determine the inhibitory effect of the compound.

Anti-inflammatory Activity Evaluation

4.2.1. mPGES-1 Inhibition Assay

This protocol measures the inhibition of the mPGES-1 enzyme.

  • Materials:

    • Human mPGES-1 enzyme (recombinant)

    • Prostaglandin H2 (PGH2) substrate

    • Glutathione (GSH)

    • Assay buffer

    • This compound

    • Reference inhibitor (e.g., MK-886)

    • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

  • Procedure:

    • Pre-incubate the mPGES-1 enzyme with various concentrations of the test compound in the assay buffer containing GSH.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate for a specified time at the optimal temperature.

    • Terminate the reaction.

    • Measure the amount of PGE2 produced using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action and a general experimental workflow for evaluating the biological activity of this compound.

anticancer_pathway cluster_cell Cancer Cell Dihydrobenzofuran_diol This compound Tubulin_dimers α/β-Tubulin Dimers Dihydrobenzofuran_diol->Tubulin_dimers Binds to Microtubule Microtubule Assembly Dihydrobenzofuran_diol->Microtubule Inhibits Tubulin_dimers->Microtubule Polymerization Mitotic_spindle Mitotic Spindle Formation Microtubule->Mitotic_spindle Cell_cycle_arrest Cell Cycle Arrest (G2/M) Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

experimental_workflow Compound_synthesis Synthesis of this compound In_vitro_screening In vitro Screening Compound_synthesis->In_vitro_screening Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) In_vitro_screening->Cytotoxicity_assay Enzyme_inhibition_assay Enzyme Inhibition Assay (e.g., mPGES-1) In_vitro_screening->Enzyme_inhibition_assay Antioxidant_assay Antioxidant Assay (e.g., DPPH) In_vitro_screening->Antioxidant_assay Lead_identification Lead Compound Identification Cytotoxicity_assay->Lead_identification Enzyme_inhibition_assay->Lead_identification Antioxidant_assay->Lead_identification In_vivo_studies In vivo Studies (Animal Models) Lead_identification->In_vivo_studies Drug_development Further Drug Development In_vivo_studies->Drug_development

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental data on this compound is currently lacking, the known biological activities of structurally related dihydroxy-2,3-dihydrobenzofurans provide a strong rationale for its investigation as a potential therapeutic agent. The proposed applications in oncology, inflammation, and neuroprotection, along with the provided experimental protocols, offer a solid foundation for researchers to explore the medicinal chemistry potential of this compound. Further synthesis and biological evaluation are warranted to elucidate its specific activities and mechanisms of action.

References

Application Note and Protocols: Scale-up Synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the multi-gram scale-up synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol, a key intermediate for preclinical research. The described synthetic route is robust, scalable, and utilizes readily available starting materials. Detailed protocols for the synthesis, purification, and analytical characterization are provided to ensure high purity and batch-to-batch consistency.

Introduction

2,3-Dihydro-1-benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4] Specifically, di-hydroxylated benzofurans are of interest for their potential antioxidant and enzyme-inhibiting activities. The provision of a reliable and scalable synthesis for this compound is crucial for advancing preclinical studies and enabling further investigation into its therapeutic potential. This application note outlines a reproducible, multi-step synthesis suitable for producing gram quantities of the target compound with high purity.

Synthetic Strategy

The overall synthetic strategy involves a three-step process commencing with the readily available 4-methoxyphenol. The key steps include:

  • Claisen Rearrangement: Introduction of an allyl group at the ortho-position to the phenolic hydroxyl group.

  • Intramolecular Cyclization: Palladium-catalyzed cyclization of the resulting 2-allyl-4-methoxyphenol to form the 2,3-dihydrobenzofuran ring system.

  • Demethylation: Removal of the methyl protecting group to yield the final diol product.

This approach is designed for scalability and employs well-established chemical transformations.

Experimental Protocols

Step 1: Synthesis of 2-allyl-4-methoxyphenol

Materials:

  • 4-methoxyphenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Slowly add allyl bromide (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, 4-allyloxyanisole, is then subjected to Claisen rearrangement by heating at 200-220°C under a nitrogen atmosphere for 4-6 hours.

  • The resulting crude 2-allyl-4-methoxyphenol is purified by flash column chromatography.

Step 2: Synthesis of 6-methoxy-2,3-dihydro-1-benzofuran-3-ol

Materials:

  • 2-allyl-4-methoxyphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-allyl-4-methoxyphenol (1.0 eq) in a mixture of THF and water (10:1 v/v).

  • Add benzoquinone (1.2 eq) and palladium(II) acetate (0.05 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

Materials:

  • 6-methoxy-2,3-dihydro-1-benzofuran-3-ol

  • Boron tribromide (BBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methoxy-2,3-dihydro-1-benzofuran-3-ol (1.0 eq) in anhydrous DCM and cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron tribromide in DCM (1.5 eq) dropwise.

  • Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography.

Data Presentation

StepCompound NameStarting MaterialReagentsSolventTypical Yield (%)Purity (by HPLC) (%)
12-allyl-4-methoxyphenol4-methoxyphenolAllyl bromide, K₂CO₃DMF75-85>95
26-methoxy-2,3-dihydro-1-benzofuran-3-ol2-allyl-4-methoxyphenolPd(OAc)₂, BenzoquinoneTHF/H₂O60-70>98
3This compound6-methoxy-2,3-dihydro-1-benzofuran-3-olBBr₃DCM70-80>99

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Retention Time: To be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): Acquire proton NMR spectra to confirm the structure. Expected chemical shifts (δ) and coupling constants (J) should be consistent with the target molecule's structure.

  • ¹³C NMR (100 MHz, DMSO-d₆): Acquire carbon NMR spectra to confirm the carbon framework of the molecule.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in negative mode.

  • Expected m/z: [M-H]⁻ corresponding to the molecular weight of this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Allylation & Rearrangement cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Demethylation start 4-methoxyphenol step1_reagents 1. Allyl bromide, K2CO3, DMF 2. Heat (Claisen Rearrangement) start->step1_reagents product1 2-allyl-4-methoxyphenol step1_reagents->product1 step2_reagents Pd(OAc)2, Benzoquinone THF/H2O product1->step2_reagents product2 6-methoxy-2,3-dihydro-1-benzofuran-3-ol step2_reagents->product2 step3_reagents BBr3, DCM product2->step3_reagents final_product This compound step3_reagents->final_product

Caption: Synthetic workflow for this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine_receptor Cytokine Receptor cox2 COX-2 cytokine_receptor->cox2 activates target_compound This compound mPGES1 mPGES-1 target_compound->mPGES1 inhibits cox2->mPGES1 activates pge2 Prostaglandin E2 (PGE2) mPGES1->pge2 produces inflammation Inflammatory Response pge2->inflammation promotes cytokine Pro-inflammatory Cytokines cytokine->cytokine_receptor binds

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound 2,3-Dihydro-1-benzofuran-3,6-diol. The methodologies are based on internationally recognized standards to ensure reproducibility and comparability of results.

Introduction

Benzofuran and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the benzofuran scaffold make it a valuable pharmacophore in the design of new therapeutic agents.[1][2] Several studies have reported the synthesis and evaluation of various benzofuran derivatives as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3] The investigation of this compound is a logical step in the exploration of this promising class of compounds.

Standardized testing protocols are crucial for the accurate assessment of a compound's antimicrobial efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[4][5] This document outlines protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, as well as its activity via the disk diffusion method, based on CLSI standards M07, M26, and M02.[5][6][7][8][9]

Data Presentation: Antimicrobial Activity Summary

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate analysis and comparison. The following table provides a template for summarizing the MIC and MBC values of this compound against common pathogenic bacteria.

Note: The data presented below are illustrative examples based on activities reported for other benzofuran derivatives and are intended to serve as a formatting guide. Actual values for this compound must be determined experimentally.

MicroorganismGram StainCompoundMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-PositiveThis compounde.g., 12.5[10]e.g., 50
Escherichia coli (e.g., ATCC 25922)Gram-NegativeThis compounde.g., 25[10]e.g., >100
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-NegativeThis compounde.g., >64e.g., >100
Enterococcus faecalis (e.g., ATCC 29212)Gram-PositiveThis compounde.g., 50e.g., 100
Ciprofloxacin (Positive Control)N/ACiprofloxacinKnown ValueKnown Value
DMSO (Vehicle Control)N/ADMSONo InhibitionN/A

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are aligned with CLSI standards to ensure data integrity and reproducibility.[5][7][9]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 standard and is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

1. Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

2. Materials and Reagents:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

3. Methodology:

  • Step 1: Preparation of Test Compound Stock Solution

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to minimize the final DMSO concentration (ideally ≤1% v/v).

  • Step 2: Preparation of Bacterial Inoculum

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Step 3: Plate Preparation (Serial Dilution)

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (prepared in CAMHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will leave 100 µL in each well.

  • Step 4: Inoculation

    • Add 10 µL of the final bacterial inoculum (prepared in Step 2) to each well, bringing the final volume to 110 µL. Note: Some protocols use a 100 µL final volume, which requires adjusting initial concentrations.

    • Include a positive control (a standard antibiotic like Ciprofloxacin), a negative/sterility control (broth only), and a growth control (broth + inoculum, no compound).

  • Step 5: Incubation

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Step 6: Reading the MIC

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A small, faint button of cells at the bottom of the well may be present; this should be interpreted as no growth.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Stock Solution of Compound in DMSO dilute_inoculum Dilute Suspension to Final Inoculum Density prep_compound->dilute_inoculum prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->dilute_inoculum setup_plate Perform 2-fold Serial Dilution of Compound in 96-Well Plate dilute_inoculum->setup_plate inoculate Inoculate Wells with Bacterial Suspension setup_plate->inoculate incubate_mic Incubate Plate (35°C, 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic plate_out Plate Aliquots from Clear Wells (≥MIC) onto Agar Plates read_mic->plate_out Proceed if MBC is required incubate_mbc Incubate Agar Plates (35°C, 18-24h) plate_out->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Kill (≤0.1% Survival) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC assay and is based on CLSI M26 guidelines to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[6][7][14][15][16]

1. Principle: Following the determination of the MIC, an aliquot from each well that shows no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

2. Materials and Reagents:

  • Results from the MIC assay (Protocol 1)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

  • Incubator (35°C ± 2°C)

3. Methodology:

  • Step 1: Subculturing from MIC Plate

    • Select the wells from the completed MIC assay that show no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a separate, clearly labeled MHA plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Step 2: Incubation

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Step 3: Reading the MBC

    • Count the number of colonies (CFU) on each plate.

    • The MBC is defined as the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If a 10 µL aliquot was plated, this corresponds to ≤5 colonies on the agar plate.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on the CLSI M02 standard and provides a qualitative assessment of antimicrobial activity.[8][9]

1. Principle: A standardized bacterial inoculum is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

2. Materials and Reagents:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Test microorganisms and 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

3. Methodology:

  • Step 1: Preparation of Impregnated Disks

    • Dissolve the test compound in a suitable volatile solvent (e.g., ethanol or DMSO).

    • Apply a precise volume (e.g., 10-20 µL) of the solution onto sterile paper disks to achieve a specific amount of compound per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment. Prepare a vehicle control disk using the solvent alone.

  • Step 2: Inoculation of MHA Plate

    • Adjust a bacterial suspension to the 0.5 McFarland standard as described in Protocol 1, Step 2.

    • Within 15 minutes of adjustment, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Step 3: Application of Disks

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the impregnated disks onto the agar surface.

    • Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Step 4: Incubation

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Step 5: Measuring Zones of Inhibition

    • Measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the results based on pre-defined zone diameter breakpoints (if available) or compare the zone size to that of a control antibiotic.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Disk Diffusion Assay prep_disks Prepare Disks Impregnated with Test Compound apply_disks Apply Impregnated Disks to Agar Surface prep_disks->apply_disks prep_inoculum Prepare 0.5 McFarland Bacterial Suspension swab_plate Swab Mueller-Hinton Agar Plate with Bacterial Suspension prep_inoculum->swab_plate swab_plate->apply_disks incubate Invert and Incubate Plate (35°C, 16-18h) apply_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones

Workflow for Kirby-Bauer Disk Diffusion Test.

References

Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-1-benzofuran-3,6-diol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 2,3-Dihydro-1-benzofuran-3,6-diol, in particular, have garnered significant interest due to their potential to modulate a variety of key biological targets implicated in inflammation, pain, metabolic disorders, and oxidative stress. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel this compound analogs targeting microsomal prostaglandin E2 synthase-1 (mPGES-1), cannabinoid receptor 2 (CB2), G protein-coupled receptor 40 (GPR40), and for assessing their antioxidant potential against lipid peroxidation.

Target Rationale and Signaling Pathways

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] Elevated levels of PGE2 are associated with pain, inflammation, and fever. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a more targeted approach with a potentially improved safety profile, avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibition.[2] The signaling pathway involves the upstream production of arachidonic acid from membrane phospholipids, which is then converted to PGH2 by COX enzymes. mPGES-1 then catalyzes the final step to produce PGE2, which exerts its effects through various E-prostanoid (EP) receptors.[1][2]

mPGES1_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inhibition (Target for Analogs) EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Inflammation Inflammation, Pain, Fever EP_Receptors->Inflammation

Caption: mPGES-1 Signaling Pathway.
Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[3] Activation of CB2 receptors is associated with anti-inflammatory and analgesic effects, making it an attractive therapeutic target for various inflammatory and neuropathic pain conditions without the psychoactive side effects associated with CB1 receptor activation.[4] Upon agonist binding, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][6][7] This initiates a downstream signaling cascade that can involve the modulation of mitogen-activated protein kinase (MAPK) pathways and regulation of immune cell function.[5]

CB2_Signaling_Pathway Analog This compound Analog (Agonist) CB2_Receptor CB2 Receptor Analog->CB2_Receptor Gi_Protein Gi/o Protein CB2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP Downstream Downstream Signaling (e.g., MAPK pathways) cAMP->Downstream Immune_Response Modulation of Immune Response Downstream->Immune_Response

Caption: CB2 Receptor Signaling Pathway.
G Protein-Coupled Receptor 40 (GPR40/FFA1)

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[8] Agonists of GPR40 enhance insulin release in a glucose-dependent manner, which makes this receptor a promising target for the treatment of type 2 diabetes with a lower risk of hypoglycemia.[9] Upon activation by fatty acids or synthetic agonists, GPR40 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, ultimately leading to insulin exocytosis.[9]

GPR40_Signaling_Pathway Analog This compound Analog (Agonist) GPR40_Receptor GPR40/FFA1 Receptor Analog->GPR40_Receptor Gq_Protein Gq/11 Protein GPR40_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Insulin_Secretion Insulin Secretion Ca_Release->Insulin_Secretion

Caption: GPR40 Signaling Pathway.
Antioxidant Activity and Lipid Peroxidation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Lipid peroxidation is a key manifestation of oxidative damage, where free radicals attack lipids in cell membranes, leading to cellular damage. Antioxidants can mitigate this damage by scavenging free radicals. 2,3-dihydro-1-benzofuran-5-ol derivatives, structurally related to vitamin E, are known to possess potent antioxidant properties and can inhibit lipid peroxidation.[11] High-throughput screening for antioxidant capacity is crucial for identifying compounds that can protect against oxidative stress-related pathologies.

High-Throughput Screening Workflow

A generalized workflow for a high-throughput screening campaign to identify and characterize active this compound analogs is depicted below. This workflow encompasses initial screening, hit confirmation, and secondary assays to determine potency and selectivity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (this compound Analogs) Primary_HTS Primary HTS Assay (Single Concentration) Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition or Activation) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 / EC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Counter-Screening & Selectivity Assays Dose_Response->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: General HTS Workflow.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2,3-Dihydro-1-benzofuran analogs against their respective targets.

Table 1: mPGES-1 Inhibitory Activity of 2,3-Dihydro-1-benzofuran Analogs

Compound ID Structure IC50 (µM) Assay Type Reference

| 1 | 2,3-dihydrobenzofuran scaffold with varied substitutions | 0.4 - 7.9 | Cell-free enzymatic assay |[12] |

Table 2: CB2 Receptor Agonist Activity of 2,3-Dihydro-1-benzofuran Analogs

Compound ID Structure EC50 (nM) Assay Type Reference
MDA7 (18) 3,3-disubstituted-2,3-dihydro-1-benzofuran 150 [35S]GTPγS binding [3]
MDA42 (19) 3,3-disubstituted-2,3-dihydro-1-benzofuran 50 [35S]GTPγS binding [3]
MDA39 (30) 3,3-disubstituted-2,3-dihydro-1-benzofuran 70 [35S]GTPγS binding [3]

| MDA104 (33) | (S)-enantiomer of MDA7 | 80 | [35S]GTPγS binding |[3] |

Table 3: GPR40/FFA1 Receptor Agonist Activity of 2,3-Dihydro-1-benzofuran Analogs

Compound ID Structure EC50 (nM) Assay Type Reference
TAK-875 (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative 16 Calcium flux [8]
Compound 8h indole-5-propanoic acid derivative 58.6 NFAT reporter assay [13]
Compound 8i indole-5-propanoic acid derivative 37.8 NFAT reporter assay [13]

| Compound 8o | indole-5-propanoic acid derivative | 9.4 | NFAT reporter assay |[13] |

Table 4: Antioxidant Capacity of 2,3-Dihydro-1-benzofuran Analogs

Compound ID Structure Antioxidant Activity Metric Assay Type Reference
BO-653 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran Superior to α-tocopherol Inhibition of lipid peroxidation in liposomal membranes [9]
Compound 9 3,3-disubstituted-3H-benzofuran-2-one Potent antioxidant DPPH assay & Cyclic Voltammetry [14]
Compound 15 3,3-disubstituted-3H-benzofuran-2-one Potent antioxidant DPPH assay & Cyclic Voltammetry [14]

| Compound 18 | 3,3-disubstituted-3H-benzofuran-2-one | Potent antioxidant | DPPH assay & Cyclic Voltammetry |[14] |

Experimental Protocols

Protocol 1: High-Throughput Screening for mPGES-1 Inhibitors (Fluorescence-Based Assay)

1. Principle: This assay measures the production of PGE2 by mPGES-1 through a competitive fluorescence polarization (FP) immunoassay. A fluorescently labeled PGE2 tracer competes with the PGE2 produced by the enzyme for binding to a specific anti-PGE2 antibody. Higher enzyme activity results in more unlabeled PGE2, which displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.

2. Materials:

  • Enzyme: Human recombinant mPGES-1

  • Substrate: Prostaglandin H2 (PGH2)

  • Cofactor: Glutathione (GSH)

  • Assay Buffer: Tris-HCl buffer, pH 8.0

  • Detection Reagents: Anti-PGE2 antibody, PGE2-fluorescein tracer

  • Plates: 384-well, black, low-volume microplates

  • Test Compounds: this compound analogs dissolved in DMSO

3. Method:

  • Prepare a master mix containing mPGES-1 enzyme and GSH in assay buffer.

  • Dispense 5 µL of the master mix into each well of the 384-well plate.

  • Add 50 nL of test compound or DMSO (control) to the appropriate wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 5 µL of PGH2 substrate to each well.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a solution containing the anti-PGE2 antibody and the PGE2-fluorescein tracer.

  • Incubate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

  • Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO controls.

  • For hit compounds, perform a dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Screening for CB2 Receptor Agonists (Calcium Mobilization Assay)

1. Principle: This cell-based assay utilizes a cell line co-expressing the human CB2 receptor and a promiscuous G-protein (e.g., Gα15/16) that couples to the calcium signaling pathway. Agonist binding to the CB2 receptor activates the G-protein, leading to an increase in intracellular calcium concentration. This calcium influx is detected by a calcium-sensitive fluorescent dye.

2. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human CB2 receptor and a suitable G-protein.

  • Culture Medium: DMEM or Ham's F-12 supplemented with FBS, antibiotics, and a selection agent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent Dye: Fluo-4 AM or Calcium-6 dye.

  • Plates: 384-well, black, clear-bottom microplates.

  • Test Compounds: this compound analogs dissolved in DMSO.

3. Method:

  • Seed the cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye.

  • Incubate the plate for 60 minutes at 37°C to allow for dye loading.

  • Add 50 nL of test compound or DMSO (control) to the appropriate wells.

  • Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation of 494 nm and emission of 516 nm. Record a baseline reading for 10-20 seconds.

  • Add a known CB2 agonist as a positive control.

  • Continue to monitor the fluorescence intensity for 2-3 minutes to capture the calcium flux.

4. Data Analysis:

  • Calculate the increase in fluorescence (ΔF) for each well.

  • Determine the percent activation relative to the positive control.

  • For hit compounds, generate a dose-response curve to determine the EC50 value.

Protocol 3: High-Throughput Screening for GPR40/FFA1 Receptor Agonists (SEAP Reporter Gene Assay)

1. Principle: This assay uses a cell line engineered to express the GPR40 receptor and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of a response element that is activated by GPR40 signaling. Agonist binding to GPR40 initiates a signaling cascade that leads to the expression and secretion of SEAP into the cell culture medium. The amount of SEAP is then quantified using a chemiluminescent substrate.

2. Materials:

  • Cell Line: HEK293 cells stably expressing human GPR40 and a SEAP reporter construct.

  • Culture Medium: DMEM supplemented with FBS, antibiotics, and a selection agent.

  • Assay Medium: Serum-free DMEM.

  • SEAP Detection Reagent: Chemiluminescent alkaline phosphatase substrate.

  • Plates: 96-well or 384-well clear cell culture plates and white opaque assay plates.

  • Test Compounds: this compound analogs dissolved in DMSO.

3. Method:

  • Seed the GPR40-SEAP reporter cells into 96-well or 384-well plates and incubate overnight.

  • Replace the culture medium with assay medium containing the test compounds at various concentrations.

  • Incubate the plates for 16-24 hours at 37°C.

  • Transfer a small aliquot (e.g., 10-20 µL) of the cell culture supernatant to a white opaque assay plate.

  • Add the chemiluminescent SEAP substrate to each well.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luminescence signal to the vehicle control.

  • For active compounds, generate a dose-response curve and calculate the EC50 value.

Protocol 4: High-Throughput Screening for Antioxidant Activity (Lipid Peroxidation Inhibition Assay)

1. Principle: This assay measures the ability of a compound to inhibit the peroxidation of lipids in a liposomal suspension. Lipid peroxidation is induced by a free radical initiator, and the extent of peroxidation is monitored using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH). The fluorescence of DPH is quenched upon lipid peroxidation. Antioxidant compounds will prevent or slow down this quenching.

2. Materials:

  • Liposomes: Prepared from phosphatidylcholine.

  • Fluorescent Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Free Radical Initiator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Plates: 96-well or 384-well black microplates.

  • Test Compounds: this compound analogs dissolved in a suitable solvent.

3. Method:

  • Prepare a suspension of liposomes containing DPH in PBS.

  • Dispense 180 µL of the liposome suspension into each well of the microplate.

  • Add 10 µL of the test compound or solvent control to the wells.

  • Incubate for 10 minutes at 37°C.

  • Initiate lipid peroxidation by adding 10 µL of AAPH solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the decrease in DPH fluorescence (excitation ~350 nm, emission ~430 nm) kinetically over 60-90 minutes.

4. Data Analysis:

  • Determine the rate of fluorescence decay for each well.

  • Calculate the percent inhibition of lipid peroxidation for each compound compared to the control.

  • For active compounds, perform a dose-response analysis to determine the concentration that provides 50% inhibition (IC50).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the cyclization and demethylation steps. Here’s a breakdown of potential issues and solutions:

  • Inefficient Intramolecular Cyclization: The formation of the dihydrobenzofuran ring is a critical step. If you are using a method involving the cyclization of a phenoxy intermediate, incomplete reaction is a common problem.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Catalyst/Reagent Activity: If a catalyst is used (e.g., a transition metal), ensure it is not deactivated. Use fresh, high-purity reagents.

      • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate. Consider screening different solvents.

  • Incomplete Demethylation: If you are synthesizing a dimethoxy precursor followed by demethylation (e.g., using BBr₃), this step can be a major source of yield loss.

    • Troubleshooting:

      • Stoichiometry of Demethylating Agent: Ensure you are using a sufficient excess of the demethylating agent to cleave both methyl ethers.

      • Reaction Conditions: Demethylation reactions can be sensitive to temperature and reaction time. Low temperatures might lead to incomplete reaction, while prolonged reaction at higher temperatures can cause degradation of the product.

      • Work-up Procedure: Careful quenching of the reaction and proper work-up are crucial to prevent product decomposition.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include over-oxidation, polymerization, and intermolecular reactions.

    • Troubleshooting:

      • Control of Reaction Conditions: Maintain strict control over reaction temperature and reagent addition to minimize side reactions.

      • Inert Atmosphere: For oxygen-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Losses: Due to the polar nature of the diol, it can be challenging to purify, leading to significant product loss during extraction and chromatography.

    • Troubleshooting:

      • Extraction pH: Adjust the pH of the aqueous layer during work-up to ensure the diol is in its neutral form to improve extraction efficiency into organic solvents.

      • Chromatography Stationary Phase: Standard silica gel can sometimes lead to product streaking and poor separation for polar compounds. Consider using a different stationary phase like alumina or reverse-phase silica.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

A2: The formation of multiple products during the intramolecular cyclization to form the dihydrobenzofuran ring can be attributed to several factors. A common synthetic route involves the cyclization of a substituted 2-phenoxy-1-phenylethanone.

  • Starting Material: One of the spots is likely your unreacted starting material.

  • Intermolecular Dimerization: Instead of intramolecular cyclization, two molecules of the starting material can react with each other, leading to higher molecular weight byproducts. This is more likely at higher concentrations.

  • Decomposition Products: Depending on the reaction conditions (e.g., high temperature, strong acid/base), your starting material or product might decompose.

  • Over-oxidation: If using an oxidative cyclization method, the product can be further oxidized to the corresponding benzofuran.

To identify these, you can use techniques like LC-MS to determine the molecular weights of the different components.

Q3: The purification of the final product, this compound, by column chromatography is difficult, and I am getting poor separation. What can I do?

A3: The two hydroxyl groups in this compound make it a polar molecule, which can lead to issues with standard silica gel chromatography.

  • Eluent System:

    • Polarity: You will likely need a relatively polar eluent system, such as a mixture of ethyl acetate and hexane, or dichloromethane and methanol.

    • Additives: Adding a small amount of a polar modifier like acetic acid or triethylamine to the eluent can help to reduce tailing and improve peak shape by protonating or deprotonating silanol groups on the silica surface.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a very effective way to purify polar compounds.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of polar and basic compounds.

  • Other Purification Techniques:

    • Recrystallization: If you can obtain a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems.

    • Preparative HPLC: For high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Experimental Protocols

A plausible synthetic route to this compound involves the synthesis of 3,6-dimethoxy-2,3-dihydro-1-benzofuran followed by a demethylation step.

Step 1: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-2-methoxyethanone

  • To a solution of 1,3-dimethoxybenzene (1 eq) in a suitable solvent (e.g., dichloromethane), add methoxyacetyl chloride (1.1 eq) at 0 °C.

  • Add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 3,6-dimethoxy-2,3-dihydro-1-benzofuran

  • Reduce the ketone from Step 1 to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C.

  • The resulting 1-(2-hydroxy-4-methoxyphenyl)-2-methoxyethanol can then undergo an acid-catalyzed intramolecular cyclization (e.g., using p-toluenesulfonic acid in toluene with heating) to form the 3,6-dimethoxy-2,3-dihydro-1-benzofuran.

Step 3: Demethylation to this compound

  • Dissolve the 3,6-dimethoxy-2,3-dihydro-1-benzofuran (1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add boron tribromide (BBr₃) (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Observation Suggested Solution
Incomplete CyclizationPresence of starting material in TLC/LC-MSIncrease reaction time, increase temperature, check catalyst activity.
Incomplete DemethylationPresence of mono-methylated or starting dimethoxy compound in TLC/LC-MSIncrease equivalents of BBr₃, increase reaction time.
Product DecompositionAppearance of multiple unknown spots, baseline material on TLCDecrease reaction temperature, shorten reaction time, ensure inert atmosphere.
Purification LossLow recovery after column chromatographyUse reverse-phase chromatography, add modifiers to the eluent, try recrystallization.

Visualizations

Synthesis_Pathway A 1,3-Dimethoxybenzene B 1-(2-hydroxy-4-methoxyphenyl)- 2-methoxyethanone A->B Methoxyacetyl chloride, AlCl3 C 3,6-Dimethoxy-2,3-dihydro- 1-benzofuran B->C 1. NaBH4 2. p-TsOH, heat D 2,3-Dihydro-1-benzofuran- 3,6-diol C->D BBr3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue start Low Yield of Final Product check_cyclization Analyze Cyclization Step (TLC/LC-MS) start->check_cyclization incomplete_cyclization Incomplete Reaction check_cyclization->incomplete_cyclization Yes check_demethylation Analyze Demethylation Step (TLC/LC-MS) check_cyclization->check_demethylation No optimize_cyclization Increase time/temp, check reagents incomplete_cyclization->optimize_cyclization incomplete_demethylation Incomplete Reaction check_demethylation->incomplete_demethylation Yes check_purity Analyze Purification Step check_demethylation->check_purity No optimize_demethylation Increase BBr3 eq., increase time incomplete_demethylation->optimize_demethylation poor_separation Poor Separation/ Low Recovery check_purity->poor_separation Yes optimize_purification Change eluent/stationary phase, recrystallize poor_separation->optimize_purification

Caption: Troubleshooting workflow for low yield.

Stability issues of 2,3-Dihydro-1-benzofuran-3,6-diol in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Dihydro-1-benzofuran-3,6-diol in Dimethyl Sulfoxide (DMSO) solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO solution?

A1: The stability of phenolic compounds like this compound in DMSO can be influenced by several factors. The most significant are exposure to light, elevated temperatures, the presence of oxygen, and the water content in the DMSO.[1][2] Phenolic compounds are particularly susceptible to oxidation, which can be accelerated by these conditions.[1]

Q2: How should I store my stock solution of this compound in DMSO to ensure maximum stability?

A2: To maximize stability, stock solutions should be stored in a cool, dark, and dry environment.[3] It is recommended to store aliquots in tightly sealed containers at -20°C or -80°C to minimize freeze-thaw cycles.[4] Using an inert gas like argon or nitrogen to displace oxygen in the headspace of the vial can also help prevent oxidative degradation.

Q3: What is the expected shelf-life of this compound in DMSO?

Q4: Can repeated freeze-thaw cycles affect the stability of my compound?

A4: Studies on a diverse set of compounds have shown that multiple freeze-thaw cycles (up to 11 cycles) did not cause significant compound loss.[4][6] However, to minimize any potential for degradation or precipitation, it is best practice to aliquot your stock solution into smaller, single-use volumes.

Q5: Does the type of storage container matter for stability?

A5: Research comparing glass and polypropylene containers for storing compounds in DMSO at room temperature for 5 months found no significant difference in compound recovery.[4] Both are generally acceptable materials.

Troubleshooting Guide: Stability Issues

If you are observing unexpected results or suspect degradation of your this compound solution, follow this troubleshooting guide.

Problem: Inconsistent or lower than expected activity in biological assays.

This could be a primary indicator of compound degradation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degradation due to improper storage Review your storage conditions. Ensure the solution is stored at or below -20°C, protected from light, and tightly sealed.
Contamination of stock solution Use fresh, anhydrous DMSO to prepare a new stock solution from solid compound. Ensure proper sterile techniques if for cell-based assays.
Precipitation of the compound Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. Consider the solubility limit in your assay buffer.
Multiple freeze-thaw cycles Prepare fresh aliquots from a new stock solution to avoid further freeze-thaw cycles.
Oxidation of the compound Purge the headspace of your stock solution vials with an inert gas (argon or nitrogen) before sealing and storing.
Problem: Appearance of new peaks or changes in peak area in analytical chromatography (HPLC/LC-MS).

This is a direct indication of compound degradation or impurity formation.

Hypothetical Stability Data under Different Conditions:

The following table illustrates hypothetical data from a stability study on this compound in DMSO, analyzed by HPLC.

ConditionTime PointPurity (%)Key Degradant Peak Area (%)
-20°C, Dark 0 months99.5< 0.1
6 months99.2< 0.2
12 months98.90.3
4°C, Dark 0 months99.5< 0.1
6 months97.81.1
12 months95.12.5
Room Temp, Light 0 months99.5< 0.1
1 month85.38.9
3 months62.125.4
40°C, Dark 0 months99.5< 0.1
15 weeks90.75.8

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO using HPLC

Objective: To quantify the purity of this compound and detect the formation of degradation products over time under various storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the solid this compound.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

  • Sample Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass vials.

    • Divide the vials into different storage condition groups (e.g., -20°C/dark, 4°C/dark, room temperature/light).

    • Ensure vials are tightly sealed. For anaerobic conditions, purge with nitrogen or argon before sealing.

  • Time Point Analysis:

    • At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Scan for optimal absorbance; a starting point could be 280 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound and any new peaks that appear.

    • Calculate the purity of this compound at each time point as: (Peak Area of Parent / Total Peak Area of All Peaks) * 100%.

    • Monitor the increase in the peak areas of any degradation products.

Visualizations

StabilityFactors cluster_compound This compound in DMSO cluster_factors Degradation Factors Compound Stable Compound Degraded Degraded Compound Compound->Degraded Degradation Light Light Exposure Light->Degraded Temp Elevated Temperature Temp->Degraded Oxygen Oxygen Oxygen->Degraded Water Water Content Water->Degraded StabilityWorkflow start Start: Prepare 10 mM Stock in DMSO aliquot Aliquot into Vials for Different Conditions (-20C, 4C, RT, etc.) start->aliquot storage Store Samples Under Designated Conditions aliquot->storage timepoint Pull Samples at Time Points (0, 1, 3, 6 months) storage->timepoint hplc_prep Prepare for HPLC Analysis (Dilute in Mobile Phase) timepoint->hplc_prep hplc_analysis Analyze by HPLC/LC-MS hplc_prep->hplc_analysis data_analysis Analyze Data (Purity, Degradants) hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end TroubleshootingTree start Inconsistent Assay Results? check_purity Check Purity by HPLC/LC-MS start->check_purity degraded Is Compound Degraded? check_purity->degraded review_storage Review Storage Conditions (Temp, Light, Air Exposure) degraded->review_storage Yes other_issues Investigate Other Assay Parameters (Reagents, Protocol, etc.) degraded->other_issues No prepare_fresh Prepare Fresh Stock & Aliquots review_storage->prepare_fresh

References

Technical Support Center: Optimizing HPLC Separation of 2,3-Dihydro-1-benzofuran-3,6-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2,3-Dihydro-1-benzofuran-3,6-diol stereoisomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of this compound stereoisomers.

Problem Potential Cause Recommended Solution
Poor Resolution Between Stereoisomers Inadequate chiral stationary phase (CSP) selectivity.Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for polar compounds.[1][2][3] Consider columns specifically designed for the separation of polar analytes.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, vary the aqueous buffer pH and the organic modifier (e.g., acetonitrile, methanol) concentration. The use of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can also significantly impact selectivity.
Inappropriate column temperature.Investigate the effect of column temperature on the separation. Lower temperatures often enhance enantioselectivity.
Peak Tailing Secondary interactions between the hydroxyl groups of the analyte and active sites on the silica support of the column.Use a highly end-capped column to minimize silanol interactions.[4] Adding a small amount of a competitive agent, such as an acid or base, to the mobile phase can help to saturate the active sites and improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible to avoid solvent effects that can lead to peak distortion.
Peak Splitting or Broadening Column contamination or degradation.Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Void at the column inlet.This can be caused by improper packing or pressure shocks. Reversing and flushing the column (if permissible by the manufacturer) may help. Otherwise, the column may need replacement.
Incompatibility of the injection solvent with the mobile phase.Ensure the injection solvent is weaker than or of similar strength to the mobile phase to prevent sample precipitation on the column.
Irreproducible Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent mobile phase preparation. Use a high-quality pump and consider online degassing to prevent bubble formation.
Unstable column temperature.Use a column thermostat to maintain a constant temperature throughout the analysis.
Column equilibration issues.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating polar compounds like this compound?

A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are generally a good starting point for the chiral separation of a wide range of compounds, including polar molecules.[1][2][3] Macrocyclic glycopeptide-based columns are also known to be effective for separating polar and ionizable compounds.[1][5] Screening a selection of columns with different chiral selectors is the most effective approach to finding the optimal stationary phase.

Q2: How do I choose between normal-phase and reversed-phase chromatography for this separation?

A2: The choice depends on the solubility of your compound and the selectivity observed.

  • Normal-Phase (NP): Often provides good selectivity for polar compounds. Mobile phases typically consist of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.

  • Reversed-Phase (RP): Suitable if your compound is sufficiently soluble in aqueous-organic mobile phases. It can offer different selectivity compared to NP mode. Mobile phases consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Q3: Can mobile phase additives improve the separation?

A3: Yes, small amounts of acidic or basic additives can significantly improve peak shape and selectivity. For acidic compounds, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid can suppress ionization and reduce peak tailing. For basic compounds, an additive like diethylamine (DEA) can be beneficial.

Q4: My peaks are tailing. What is the most likely cause for a polar diol compound?

A4: For polar compounds with hydroxyl groups like this compound, peak tailing is often caused by secondary interactions with residual silanol groups on the surface of the silica-based stationary phase.[4] Using a well-end-capped column or adding a competitive agent to the mobile phase can help mitigate this issue.

Q5: How can I confirm the elution order of the stereoisomers?

A5: The elution order needs to be determined empirically. If you have access to pure standards of each stereoisomer, you can inject them individually to identify their respective retention times. Alternatively, techniques like circular dichroism (CD) detection coupled with HPLC can be used to determine the elution order.

Experimental Protocol Example

This section provides a detailed, hypothetical experimental protocol for the HPLC separation of this compound stereoisomers. This protocol is based on common practices for separating similar polar, heterocyclic compounds and should be used as a starting point for method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Screening Phase):

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) 4.6 x 250 mm, 5 µmPolysaccharide-based chiral column (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Hexane/Isopropanol (80:20, v/v)Isocratic: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Sample Prep. Dissolve in mobile phaseDissolve in mobile phase

Method Optimization: If the initial screening does not provide adequate separation, systematically adjust the following parameters:

  • Mobile Phase Composition: Vary the ratio of the strong and weak solvents in 5-10% increments.

  • Modifier Choice (NP): Test different alcohol modifiers (e.g., ethanol, n-propanol).

  • pH (RP): Adjust the pH of the aqueous phase within the stable range of the column.

  • Temperature: Evaluate temperatures between 15 °C and 40 °C.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Optimize Optimize Method Analyze->Optimize Optimize->Separate Adjust Parameters

Caption: A typical experimental workflow for developing an HPLC method for chiral separation.

Troubleshooting Logic

troubleshooting_logic Start Poor Separation Observed CheckResolution Inadequate Resolution? Start->CheckResolution CheckPeakShape Poor Peak Shape? Start->CheckPeakShape ChangeCSP Screen Different CSPs CheckResolution->ChangeCSP Yes OptimizeMobilePhase Optimize Mobile Phase Composition CheckResolution->OptimizeMobilePhase No Tailing Tailing CheckPeakShape->Tailing Tailing? Splitting Splitting CheckPeakShape->Splitting Splitting/Broad? ChangeCSP->OptimizeMobilePhase GoodSeparation Good Separation Achieved OptimizeMobilePhase->GoodSeparation CheckOverload Reduce Sample Load Tailing->CheckOverload Yes CheckSilanol Use End-capped Column / Additive Tailing->CheckSilanol No CheckColumn Check for Column Void/Contamination Splitting->CheckColumn Yes CheckSolvent Match Sample Solvent to Mobile Phase Splitting->CheckSolvent No CheckOverload->GoodSeparation CheckSilanol->GoodSeparation CheckColumn->GoodSeparation CheckSolvent->GoodSeparation

References

Technical Support Center: Overcoming Low Solubility of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of 2,3-Dihydro-1-benzofuran-3,6-diol.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). What are the primary reasons for this?

A1: this compound, a phenolic compound, is expected to have limited solubility in neutral aqueous buffers due to its hydrophobic benzofuran core. Poor water solubility is a common challenge for many organic compounds, which can lead to precipitation and inaccurate results in biological assays.[1][2]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[3][4][5] This method is widely used in drug discovery and biological screening.[5][6] However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).[7]

Q3: Can adjusting the pH of my buffer help?

A3: Yes, pH adjustment can be a very effective technique for compounds with ionizable groups.[][9] Since this compound has phenolic hydroxyl groups, it is weakly acidic. Increasing the pH of the buffer above its pKa will deprotonate the hydroxyl groups, forming a more soluble phenolate salt.[10][11][12] Therefore, using a slightly alkaline buffer (e.g., pH 8-9) can significantly enhance its solubility.

Q4: What are co-solvents and can they be used for this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[][13][14][15] Common co-solvents used in formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][14] These can be effective for dissolving compounds like this compound, especially for in vitro experiments where the final concentration of the co-solvent can be controlled.

Q5: I've heard about cyclodextrins for solubility enhancement. Are they suitable for this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.[16][17][18][19][20] This is a widely used and effective technique in pharmaceutical formulations.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon diluting DMSO stock solution into aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

Solutions:

  • Reduce the Final Concentration: Decrease the target concentration of the compound in your assay. It's possible that the desired concentration is simply too high for its aqueous solubility.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a stepwise dilution. This can sometimes prevent immediate precipitation.[7] Also, ensure rapid mixing upon addition to the buffer.

  • Increase the DMSO Concentration (with caution): If your experimental system allows, you might slightly increase the final DMSO percentage. However, always run a vehicle control to check for solvent toxicity.

  • Use In-well Sonication: Sonication can sometimes help to redissolve precipitated compounds within the assay plate.[3]

Logical Flow for Troubleshooting Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The compound appears to be soluble, but I am getting inconsistent results in my biological assay.

Possible Cause: The compound may be forming microscopic precipitates or aggregates that are not visible to the naked eye, leading to variable effective concentrations.

Solutions:

  • Filter the Final Solution: After diluting the stock solution into the aqueous buffer, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help to stabilize the compound in solution and prevent aggregation.

  • Re-evaluate the Solubilization Method: The current method may not be robust enough. Consider switching to a more effective technique like pH modification or using cyclodextrins, which can provide better stability.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers: Prepare buffers (e.g., phosphate or borate) with a range of pH values, for example, pH 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Prepare a concentrated stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Add compound to buffers: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Observe and Quantify: Visually inspect for any precipitation. To quantify the soluble fraction, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Analyze the Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using Co-solvents
  • Select Co-solvents: Choose a few biocompatible co-solvents to test, such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your primary aqueous buffer (e.g., PBS pH 7.4) containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Prepare a concentrated stock solution: Dissolve this compound in the neat co-solvent or DMSO.

  • Add Compound: Add the stock solution to the co-solvent/buffer mixtures to the desired final concentration.

  • Equilibrate and Analyze: Follow steps 4-6 from the pH Adjustment protocol to determine the solubility in each condition.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your aqueous buffer.

  • Add Excess Compound: Add an excess amount of solid this compound powder to each HP-β-CD solution.

  • Equilibrate: Shake the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed and filter the supernatant through a 0.22 µm filter to remove all undissolved solid.

  • Quantify Soluble Compound: Analyze the concentration of the compound in the clear filtrate by HPLC-UV.

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis A Prepare concentrated stock (e.g., 10 mM in DMSO) E Add compound to test solutions A->E B pH Adjustment (pH 7.0 - 9.0) B->E C Co-solvents (Ethanol, PG, PEG400) C->E D Cyclodextrins (HP-β-CD) D->E F Equilibrate (2-48h) E->F G Centrifuge & Filter F->G H Quantify soluble compound (HPLC) G->H

Caption: General workflow for screening solubility enhancement methods.

Data Presentation

Table 1: Hypothetical Solubility of this compound with pH Adjustment
Buffer pHFinal DMSO (%)Maximum Soluble Concentration (µM)Fold Increase vs. pH 7.4
7.40.5151.0
8.00.5453.0
8.50.51208.0
9.00.525016.7
Table 2: Hypothetical Solubility with Different Co-solvents in PBS pH 7.4
Co-solventCo-solvent (%)Final DMSO (%)Maximum Soluble Concentration (µM)Fold Increase vs. Control
None (Control)00.5151.0
Ethanol100.5503.3
Propylene Glycol100.5755.0
PEG 400100.5906.0
Table 3: Hypothetical Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water
HP-β-CD (w/v)Maximum Soluble Concentration (µM)Fold Increase vs. Control
0% (Control)121.0
1%857.1
2%18015.0
5%45037.5
Signaling Pathway Analogy for Solubility

This diagram illustrates the concept that multiple pathways can be explored to achieve the goal of a solubilized compound for a successful biological assay.

G Low_Solubility_Compound Insoluble Compound (this compound) DMSO_Stock DMSO Stock Solution Low_Solubility_Compound->DMSO_Stock pH_Adjustment pH Adjustment (> pKa) Low_Solubility_Compound->pH_Adjustment Co_Solvents Co-solvents (e.g., PEG400) Low_Solubility_Compound->Co_Solvents Cyclodextrin Cyclodextrin Complexation Low_Solubility_Compound->Cyclodextrin Solubilized_Compound Solubilized Compound in Aqueous Buffer DMSO_Stock->Solubilized_Compound Dilution pH_Adjustment->Solubilized_Compound Co_Solvents->Solubilized_Compound Cyclodextrin->Solubilized_Compound Successful_Assay Reliable Biological Assay Solubilized_Compound->Successful_Assay

Caption: Pathways to achieve compound solubility for biological assays.

References

Degradation pathway of 2,3-Dihydro-1-benzofuran-3,6-diol under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathway of 2,3-Dihydro-1-benzofuran-3,6-diol under stress conditions. The information provided is based on established chemical principles and data from structurally related compounds, as direct degradation studies on this compound are not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for studying the degradation pathway of this compound?

A1: A forced degradation study is the standard approach. This involves subjecting a solution of the compound to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The goal is to induce degradation to a limited extent (typically 5-20%) to generate relevant degradation products without causing complete decomposition.[1][2] The resulting mixture of the parent compound and its degradation products is then analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for the identification and characterization of the degradants.

Q2: What are the likely degradation pathways for this compound under different stress conditions?

A2: Based on the structure, which contains a catechol ring, a dihydrofuran ring, and a secondary alcohol, the following degradation pathways are predicted:

  • Acidic Conditions: The ether linkage in the dihydrofuran ring may be susceptible to hydrolysis, leading to ring-opening. The benzylic alcohol at the 3-position could also be eliminated through dehydration.

  • Alkaline Conditions: The catechol moiety is prone to oxidation, especially in the presence of air, which can lead to the formation of quinone-type structures and subsequent polymerization. The phenolic hydroxyl groups can also facilitate other base-catalyzed reactions.

  • Oxidative Conditions: The catechol ring is highly susceptible to oxidation, which can be initiated by peroxide or other oxidizing agents. This can lead to the formation of ortho-quinones, which are highly reactive and can undergo further reactions, including polymerization.[3] The secondary alcohol at the 3-position can also be oxidized to a ketone.

  • Thermal Stress: High temperatures can induce various reactions, including dehydration of the secondary alcohol and potential cleavage of the dihydrofuran ring.[4]

  • Photolytic Stress: Exposure to UV or visible light can generate free radicals, leading to a complex mixture of degradation products. The catechol moiety is a known chromophore and can absorb light, initiating photochemical reactions.

Q3: How can I develop a stability-indicating HPLC method for this compound and its degradation products?

A3: A stability-indicating HPLC method must be able to separate the parent compound from all its potential degradation products. The development process typically involves:

  • Column and Mobile Phase Screening: Start with a versatile column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with various buffers like phosphate, acetate, or formate) and pH values.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and its degradation products.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. Perform a time-course study to find the optimal degradation level (5-20%).
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or column chemistry.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Screen different column stationary phases (e.g., C8, phenyl-hexyl).
Difficulty in identifying degradation products by MS. Low concentration of degradants or complex fragmentation patterns.Concentrate the sample before analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and MS/MS for fragmentation studies to aid in structure elucidation.
Formation of colored solutions, especially under alkaline and oxidative stress. Polymerization of oxidation products (quinones).This is expected for catechol-containing compounds. Analyze the sample promptly to minimize further reactions. Use techniques like size-exclusion chromatography to investigate high molecular weight products.

Quantitative Data Summary

Stress Condition Typical Stressor Target Degradation (%)
Acidic Hydrolysis0.1 M - 1 M HCl5 - 20
Alkaline Hydrolysis0.1 M - 1 M NaOH5 - 20
Oxidation3% - 30% H₂O₂5 - 20
Thermal> 60°C5 - 20
PhotolyticICH Q1B conditions5 - 20

Experimental Protocols

General Protocol for Forced Degradation Study:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a specified temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the sample using a validated stability-indicating HPLC method with PDA and MS detection.

Visualizations

Below are diagrams illustrating the predicted degradation pathways and a typical experimental workflow.

Predicted Acidic Degradation Pathway This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Acid Hydrolysis (Ether Cleavage) Dehydrated Product Dehydrated Product This compound->Dehydrated Product Dehydration

Caption: Predicted degradation of this compound under acidic conditions.

Predicted Oxidative Degradation Pathway This compound This compound Ortho-quinone Ortho-quinone This compound->Ortho-quinone Oxidation of Catechol Ring Keto-derivative Keto-derivative This compound->Keto-derivative Oxidation of Secondary Alcohol Polymerization Products Polymerization Products Ortho-quinone->Polymerization Products Further Reactions

Caption: Predicted degradation of this compound under oxidative conditions.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acidic Acidic Stressed Samples Stressed Samples Acidic->Stressed Samples Alkaline Alkaline Alkaline->Stressed Samples Oxidative Oxidative Oxidative->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples API Solution API Solution API Solution->Acidic API Solution->Alkaline API Solution->Oxidative API Solution->Thermal API Solution->Photolytic HPLC-PDA/MS Analysis HPLC-PDA/MS Analysis Stressed Samples->HPLC-PDA/MS Analysis Neutralize & Dilute Data Analysis Data Analysis HPLC-PDA/MS Analysis->Data Analysis Pathway Elucidation Pathway Elucidation Data Analysis->Pathway Elucidation

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 2,3-Dihydro-1-benzofuran-3,6-diol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis. The matrix refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.

Q2: Why is this compound likely susceptible to matrix effects?

A2: As a polar, phenolic compound, this compound is prone to matrix effects, especially when analyzed in complex biological matrices like plasma or urine. Polar compounds are often more susceptible to ion suppression. Endogenous matrix components, particularly phospholipids in plasma samples, are a major cause of ion suppression in ESI-MS and can co-elute with polar analytes.

Q3: What are the common signs of significant matrix effects in my data?

A3: Common indicators of matrix effects include poor reproducibility between samples, low analyte recovery, inaccurate quantification, and significant variations in peak area for the same concentration across different sample lots. You might also observe poor peak shape and shifts in retention time.

Q4: Can I completely eliminate matrix effects?

A4: While completely eliminating matrix effects is often not possible, they can be significantly minimized and compensated for. Effective strategies involve a combination of robust sample preparation, optimized chromatographic conditions, and the use of appropriate internal standards.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Low or Inconsistent Analyte Signal (Ion Suppression)
Potential Cause Recommended Solution
Co-elution with Matrix Components: Endogenous materials like phospholipids, salts, or proteins are interfering with the ionization of your analyte.1. Improve Sample Preparation: Implement a more rigorous cleanup method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interferences than simple protein precipitation. For plasma, consider phospholipid removal plates. 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the interfering peaks. Modifying the mobile phase composition or using a different column chemistry (e.g., Phenyl-Hexyl for aromatic compounds) can improve selectivity. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the MS source.
Inappropriate Ionization Source Settings: The source parameters (e.g., temperature, gas flow, voltage) are not optimal for your analyte in the given matrix.1. Re-optimize Source Conditions: Infuse a standard solution of your analyte mixed with a blank, extracted matrix and re-optimize all source parameters to maximize the signal-to-noise ratio. 2. Switch Ionization Polarity: Investigate if analyzing in negative ion mode provides a cleaner signal, as fewer matrix components may ionize in this mode.
Use of an Inappropriate Internal Standard (IS): The IS does not co-elute or experience the same matrix effect as the analyte.1. Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the ideal choice as it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of ion suppression or enhancement. 2. Use a Structural Analog: If a SIL-IS is unavailable, choose a structural analog that elutes very close to the analyte.
Issue 2: Poor Peak Shape or Shifting Retention Times
Potential Cause Recommended Solution
Column Contamination/Overload: Buildup of matrix components on the analytical column.1. Implement a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, and the late-eluting components to waste at the end. 2. Column Washing: Incorporate a robust column wash step at the end of each analytical run with a strong solvent (e.g., high percentage of organic) to remove strongly retained matrix components.
Analyte Interaction with Metal Surfaces: Chelating compounds can interact with stainless steel components of the HPLC and column, leading to peak tailing and signal loss.1. Use Metal-Free or PEEK-lined Columns: If you suspect metal chelation, switching to a metal-free hardware system can significantly improve peak shape and recovery.
Mobile Phase Mismatch: The sample diluent is too different from the initial mobile phase composition, causing peak distortion.1. Match Sample Diluent to Mobile Phase: Reconstitute your final extract in a solvent that is as close as possible to the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Polar Analytes

This protocol is a general guideline for extracting a polar compound like this compound from a biological fluid (e.g., plasma). A polar-functionalized sorbent (e.g., Diol, CN) is recommended.

  • Sample Pre-treatment:

    • Thaw plasma samples and centrifuge to remove particulates.

    • Dilute the plasma 1:1 (v/v) with a suitable buffer (e.g., phosphate buffer at a pH to ensure the analyte is neutral).

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

    • Pass 1 mL of purified water or buffer to equilibrate the sorbent to the sample's polarity. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak, non-polar solvent (e.g., 5% methanol in water) to remove weakly bound interferences. The goal is to remove impurities without eluting the analyte.

  • Elution:

    • Elute the analyte with 1-2 mL of a polar solvent (e.g., ethyl acetate or a higher percentage of methanol/acetonitrile). Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique for sample cleanup based on partitioning the analyte between two immiscible liquid phases.

  • Sample Preparation:

    • To 500 µL of plasma, add an appropriate internal standard.

    • Adjust the pH of the sample. For a phenolic compound, adjust the pH to be at least two units below its pKa to ensure it is in its neutral, un-ionized form, which will favor extraction into an organic solvent.

  • Extraction:

    • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

Refining experimental protocols for 2,3-Dihydro-1-benzofuran-3,6-diol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,3-Dihydro-1-benzofuran-3,6-diol in various bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected biological activities of this compound?

A1: While specific data for this compound is limited in publicly available literature, the benzofuran scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Based on its chemical structure, which includes a dihydrobenzofuran core and hydroxyl groups, it is hypothesized to possess antioxidant, anti-inflammatory, and potentially anticancer properties.[3][4][5] Derivatives of 2,3-dihydro-1-benzofuran have been investigated as inhibitors of in vitro and ex vivo lipid autoxidation.[6]

Q2: How should I prepare and store this compound for bioassays?

A2: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To minimize degradation, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light, as phenolic compounds can be light-sensitive.

Q3: What are some common troubleshooting issues when working with benzofuran derivatives in cell-based assays?

A3: Common issues include poor compound solubility in aqueous media, cytotoxicity at higher concentrations, and interference with assay readouts (e.g., autofluorescence). It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay through preliminary dose-response experiments.

Q4: Can this compound interfere with my assay?

A4: Like many phenolic compounds, this compound has the potential to interfere with certain assay technologies. For fluorescence-based assays, it is important to run a control with the compound alone (without cells or reagents) to check for autofluorescence at the excitation and emission wavelengths of your fluorophore. For assays that measure absorbance, a similar control should be performed to rule out any intrinsic absorbance of the compound.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays
Problem Possible Cause Suggested Solution
High variability between replicate wellsUneven cell seeding, edge effects in the microplate, or compound precipitation.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Visually inspect the wells for any precipitate after adding the compound.
No dose-dependent effect observedThe concentration range is too high or too low. The incubation time is not optimal. The compound is unstable in the culture medium.Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period. Prepare fresh dilutions of the compound for each experiment.
Unexpected increase in cell viability at high concentrationsCompound precipitation is interfering with the assay readout (e.g., formazan-based assays like MTT).Use a different viability assay that is less prone to interference, such as a real-time live-cell imaging system or a membrane integrity assay (e.g., LDH release).
Guide 2: Issues with In Vitro Antioxidant Assays (e.g., DPPH)
Problem Possible Cause Suggested Solution
Color interference from the compoundThe inherent color of the compound or its reaction products is affecting the spectrophotometric reading.Run a proper blank for each concentration of your compound (compound in the solvent without DPPH) and subtract the absorbance from your sample readings.
Incomplete reactionInsufficient incubation time for the antioxidant reaction to reach completion.Optimize the incubation time by taking readings at several time points until the absorbance stabilizes.
Low or no antioxidant activity detectedThe compound may not be a potent radical scavenger. The concentration is too low.Test a wider and higher concentration range. Include a positive control with known antioxidant activity (e.g., ascorbic acid, Trolox) to validate the assay.

Quantitative Data for Structurally Related Benzofuran Derivatives

Note: The following data is for structurally related benzofuran compounds and should be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(E)-1,3-dichloro-6-[(4-methoxyphenylimino)methyl]dibenzo[b,d]furan-2,7-diolCK2α0.005[7]
7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneCK2α0.0058[7]
7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneCK2α0.0058[7]

Table 2: Antioxidant Activity of Benzofuran-2-one Derivatives

CompoundAssayIC50 (µM) or ActivityReference
3,6-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH Radical ScavengingrIC50 = 0.54[8]
Ethyl 3,5-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylateDPPH Radical ScavengingrIC50 = 0.43[8]
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative (1j)DPPH Radical Scavenging & Lipid Peroxidation InhibitionModerate to appreciable activity[4]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted for determining the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test compound and control: Prepare a stock solution of this compound in methanol. From the stock, prepare serial dilutions to achieve a range of final concentrations (e.g., 1-100 µM). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: % Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of cells treated with the compound, and Abs_control is the absorbance of cells treated with the vehicle control.

  • Data Analysis: Plot the % viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Compound Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock DMSO Stock Solution Compound->Stock Antioxidant Antioxidant Assays (e.g., DPPH) Stock->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Stock->Cytotoxicity Enzyme Enzyme Inhibition Assays Stock->Enzyme IC50 IC50 Determination Antioxidant->IC50 Cytotoxicity->IC50 Enzyme->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Experimental workflow for bioactivity screening.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Compound This compound Compound->ROS Inhibition Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Potential antioxidant and anti-inflammatory signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-1-benzofuran-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the bioavailability of 2,3-Dihydro-1-benzofuran-3,6-diol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?

A1: The primary challenges are typically low aqueous solubility and/or poor membrane permeability. Many benzofuran derivatives are hydrophobic, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, they may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestinal wall, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the main strategies to improve the bioavailability of these derivatives?

A2: The main strategies focus on enhancing solubility and/or permeability. These can be broadly categorized into:

  • Chemical Modification: Synthesizing prodrugs or modifying the molecular structure to improve physicochemical properties.

  • Formulation Approaches: Utilizing advanced drug delivery systems such as nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) and complexation agents (e.g., cyclodextrins).

Q3: How can chemical modification improve bioavailability?

A3: By adding polar functional groups to the this compound scaffold, it is possible to decrease lipophilicity and improve aqueous solubility. For example, the introduction of a polar functional group to a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative led to compounds with lower lipophilicity and promising pharmacokinetic profiles.[1] Another approach is to create a prodrug, which is an inactive derivative that is converted into the active drug within the body. This can be used to temporarily mask moieties that hinder absorption and improve water solubility.

Q4: What are nanoformulations and how do they help?

A4: Nanoformulations involve reducing the particle size of the drug to the nanometer range. This dramatically increases the surface area-to-volume ratio, leading to a significant enhancement in the dissolution rate of poorly soluble compounds. Common nanoformulation strategies include solid lipid nanoparticles (SLNs), nanoemulsions, and nanosuspensions.

Q5: How does cyclodextrin complexation work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble drug molecules, like this compound derivatives, within their hydrophobic core. This complexation increases the apparent solubility of the drug in aqueous solutions, thereby enhancing its dissolution and bioavailability.[2][3][4][5]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Low and variable oral bioavailability in preclinical animal models.

  • Precipitation of the compound in the gastrointestinal tract during in vivo studies.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
High lipophilicity of the derivative.Chemical Modification: Introduce polar functional groups (e.g., hydroxyl, amino) to the molecular structure to decrease lipophilicity.See Protocol 1: General Strategy for Chemical Modification.
Crystalline nature of the compound limits dissolution.Nanoformulation: Prepare solid lipid nanoparticles (SLNs) to increase the surface area and dissolution rate.See Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization.
Poor wetting and dissolution in gastrointestinal fluids.Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility.See Protocol 3: Preparation of a Cyclodextrin Inclusion Complex.
Issue 2: Low Permeability and High Efflux

Symptoms:

  • High in vitro solubility but still low in vivo bioavailability.

  • Significant discrepancy between in vitro permeability assays (e.g., Caco-2) and in vivo absorption.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8][9][10]Co-administration with a P-gp inhibitor: While not a long-term formulation strategy, this can be used in preclinical studies to confirm P-gp involvement. For formulation, some excipients used in nanoformulations can also inhibit P-gp.This would require a specific experimental design to test for P-gp inhibition in vitro (e.g., using Caco-2 cell monolayers) or in vivo by co-dosing with a known P-gp inhibitor.
The compound is rapidly metabolized by Cytochrome P450 enzymes in the gut wall and/or liver (first-pass metabolism).[11][12][13][14][15]Prodrug Approach: Design a prodrug that masks the metabolic site. The prodrug is then cleaved in the systemic circulation to release the active compound.See Protocol 4: General Strategy for Prodrug Synthesis.

Quantitative Data Summary

TechniqueParameterPotential Improvement
Nanoformulation Dissolution RateSignificant increase (several-fold)
Oral Bioavailability2 to 10-fold increase or higher
Cyclodextrin Complexation Aqueous Solubility10 to 100-fold increase or higher
Oral Bioavailability1.5 to 5-fold increase or higher
Prodrug Approach Aqueous SolubilityVariable, can be significantly increased
Oral BioavailabilityVariable, dependent on prodrug design

Experimental Protocols

Protocol 1: General Strategy for Chemical Modification

Objective: To reduce lipophilicity and improve the aqueous solubility of a this compound derivative.

Methodology:

  • Identify potential modification sites: Analyze the structure of the derivative to identify positions where polar functional groups (e.g., -OH, -NH2, -COOH) can be introduced without compromising the pharmacophore. The hydroxyl groups at positions 3 and 6 are potential sites for derivatization.

  • Synthesis: Synthesize a series of new derivatives with the desired modifications. For example, introduce a hydroxylated alkyl chain.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • Physicochemical Profiling:

    • Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) to quantify the change in lipophilicity.

    • Measure the aqueous solubility of the new derivatives at different pH values.

  • In vitro Evaluation: Assess the biological activity of the new derivatives to ensure that the modification has not negatively impacted the desired pharmacological effect.

  • In vivo Pharmacokinetic Studies: Select the most promising derivatives for in vivo studies in an appropriate animal model to determine key pharmacokinetic parameters (AUC, Cmax, Tmax, and oral bioavailability).

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Objective: To prepare a nanosuspension of a this compound derivative to enhance its dissolution rate.

Methodology:

  • Lipid and Surfactant Selection: Choose a biocompatible solid lipid (e.g., glyceryl behenate, stearic acid) and a suitable surfactant (e.g., Poloxamer 188, Tween 80).

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound derivative in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for a defined number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).

  • Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading.

    • Assess the in vitro drug release profile.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of a this compound derivative by forming an inclusion complex with a cyclodextrin.

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a cavity size appropriate for the derivative.

  • Phase Solubility Studies: To determine the stoichiometry of the complex, add increasing amounts of HP-β-CD to a saturated solution of the derivative in an aqueous buffer. Shake the solutions until equilibrium is reached and then measure the concentration of the dissolved derivative.

  • Preparation of the Complex (Kneading Method):

    • Weigh the appropriate molar ratio of the derivative and HP-β-CD as determined from the phase solubility study.

    • Place the powders in a mortar and add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for a specified time (e.g., 30-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature or under vacuum.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Determine the dissolution rate of the complex compared to the free drug.

Protocol 4: General Strategy for Prodrug Synthesis

Objective: To improve the bioavailability of a this compound derivative by creating a more water-soluble or permeable prodrug.

Methodology:

  • Prodrug Design: Identify a suitable promoiety to attach to one of the hydroxyl groups of the derivative. The promoiety should be selected to improve solubility (e.g., a phosphate or amino acid group) or permeability and should be cleavable in vivo by enzymes (e.g., esterases, phosphatases) to release the active drug.

  • Synthesis: Synthesize the prodrug by reacting the derivative with the activated promoiety. The reaction conditions should be chosen to ensure selective derivatization.

  • Characterization: Confirm the structure of the synthesized prodrug using analytical techniques (NMR, Mass Spectrometry, etc.).

  • In vitro Conversion Studies: Incubate the prodrug in plasma and/or liver microsomes to confirm its conversion to the parent drug and to determine the rate of conversion.

  • Physicochemical Profiling: Measure the aqueous solubility and lipophilicity of the prodrug.

  • In vivo Pharmacokinetic Studies: Administer the prodrug to an appropriate animal model and compare its pharmacokinetic profile to that of the parent drug to demonstrate improved bioavailability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Low Bioavailability of This compound Derivative ChemMod Chemical Modification (e.g., Prodrug) Problem->ChemMod Improve Properties Formulation Formulation Approach (e.g., Nanoformulation, Cyclodextrin) Problem->Formulation Improve Delivery InVitro In Vitro Characterization (Solubility, Dissolution, Permeability) ChemMod->InVitro Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Select Promising Candidates Outcome Increased Bioavailability InVivo->Outcome

Caption: General workflow for enhancing the bioavailability of this compound derivatives.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism cluster_efflux Efflux cluster_cyp Metabolism Lumen GI Lumen (Drug Dissolution) Enterocyte Enterocyte (Absorption) Lumen->Enterocyte Passive/Active Transport Enterocyte->Lumen Efflux Blood Portal Vein (To Liver) Enterocyte->Blood Liver Hepatocyte Blood->Liver Liver->Blood Metabolites & Parent Drug to Systemic Circulation CYP CYP450 Enzymes (Metabolism) Pgp P-glycoprotein (Efflux Pump)

Caption: Potential pathways affecting the bioavailability of orally administered this compound derivatives.

References

Common pitfalls in the synthesis of dihydrobenzofuran compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of dihydrobenzofuran compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of dihydrobenzofuran derivatives, offering potential causes and solutions.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired dihydrobenzofuran product. What are the common causes and how can I improve the yield?

Answer: Low or no yield in dihydrobenzofuran synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here's a breakdown of potential issues and how to address them:

  • Catalyst Inactivity or Decomposition:

    • Palladium Catalysts: Palladium(0) species are sensitive to air and can oxidize, leading to catalyst deactivation. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also critical; bulky electron-rich phosphine ligands can stabilize the palladium center and promote the desired reactivity.

    • Rhodium Catalysts: Rhodium catalysts can be sensitive to impurities in the starting materials or solvents. Ensure all reagents are of high purity and solvents are anhydrous.

    • Copper Catalysts: The oxidation state of the copper catalyst can be crucial. Ensure the correct copper source (Cu(I) or Cu(II)) is used as specified in the protocol and consider the use of a ligand to stabilize the active catalytic species.

  • Suboptimal Reaction Conditions:

    • Temperature: Intramolecular cyclization reactions are often sensitive to temperature. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to byproduct formation and decomposition of starting materials or products. An optimization screen of the reaction temperature is recommended.

    • Solvent: The polarity of the solvent can significantly influence the reaction outcome. For instance, polar aprotic solvents like DMF or dioxane are often used in transition metal-catalyzed reactions.[1] A change in solvent may be necessary depending on the specific reaction.

    • Base: The choice and stoichiometry of the base are critical. Stronger bases may be required for deprotonation of phenolic starting materials, but can also lead to side reactions. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and organic bases (e.g., triethylamine).

  • Starting Material Issues:

    • Purity: Impurities in starting materials can poison the catalyst or lead to unwanted side reactions. Purify starting materials by recrystallization, distillation, or column chromatography before use.

    • Steric Hindrance: Bulky substituents on the aromatic ring or the tethered alkyl chain can hinder the intramolecular cyclization, leading to lower yields. In such cases, a different synthetic strategy or a more active catalyst system may be required.

    • Electronic Effects: Electron-withdrawing groups on the aromatic ring can sometimes disfavor the cyclization reaction. Conversely, electron-donating groups can enhance reactivity.

Formation of Side Products

Question: I am observing significant formation of side products in my reaction. What are the common byproducts and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Identifying the byproduct can provide clues to optimize the reaction conditions.

  • Common Side Products:

    • Benzofuran (Aromatized Product): Over-oxidation or elimination can lead to the formation of the fully aromatic benzofuran instead of the desired dihydrobenzofuran. This is particularly common in palladium-catalyzed oxidative cyclizations.

    • Starting Material Decomposition: At elevated temperatures, starting materials may decompose. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Intermolecular Reaction Products: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the desired product.

    • Isomerized Products: In some cases, isomerization of the double bond in the dihydrofuran ring can occur, leading to a mixture of isomers.[2] This can sometimes be suppressed by the addition of a mild base to neutralize any acid present.[2]

    • Chroman Formation: In certain reactions, the formation of the six-membered chroman ring system can compete with the formation of the five-membered dihydrobenzofuran ring. The selectivity can often be influenced by the choice of catalyst and ligands.

  • Strategies for Minimizing Side Products:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress to avoid prolonged reaction times that can lead to product degradation or byproduct formation.

    • Choice of Oxidant: In oxidative coupling reactions, the choice and amount of the oxidant (e.g., Ag₂O, Cu(OAc)₂) can significantly impact selectivity.[3] Titrate the amount of oxidant to find the optimal balance between conversion and selectivity.

    • Ligand Selection: In transition metal-catalyzed reactions, the ligand plays a crucial role in controlling selectivity. A screen of different ligands may be necessary to identify the one that best promotes the desired transformation while suppressing side reactions.

Purification Challenges

Question: I am having difficulty purifying my dihydrobenzofuran product. What are some effective purification techniques?

Answer: Dihydrobenzofuran derivatives can sometimes be challenging to purify due to similar polarities of the product and byproducts or starting materials.

  • Column Chromatography: This is the most common method for purifying dihydrobenzofuran compounds.

    • Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) and gradually increase the polarity.

    • Silica Gel Treatment: If your compound is sensitive to acidic silica gel, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative solid phase like alumina.[4]

    • Solid Loading: For compounds that are not very soluble in the eluent, dry loading onto silica gel can improve separation.[4]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Quantitative Data Summary

The yield of dihydrobenzofuran synthesis is highly dependent on the chosen method, catalyst, and substrate. The following tables provide a summary of reported yields for different catalytic systems.

Table 1: Yields for Palladium-Catalyzed Dihydrobenzofuran Synthesis

Starting MaterialCatalyst/LigandOxidant/BaseSolventYield (%)Reference
2-AllylphenolPd(OAc)₂ / CPhosLiOtBuToluene70-85[Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols]
o-AlkenylphenolPd(OAc)₂Cu(OAc)₂Toluene41-86[Development of novel transition metal-catalyzed synthetic approaches...][1]
Alkene-tethered aryl iodidePd₂(dba)₃·CHCl₃ / N-Me–Xu₃Cs₂CO₃Et₂O/H₂O52-98[Development of novel transition metal-catalyzed synthetic approaches...][5]
2-Bromophenols and 1,3-dienesPd₂(dba)₃ / Urea ligandNaOtBuToluene50-72[Development of novel transition metal-catalyzed synthetic approaches...][1]

Table 2: Yields for Rhodium-Catalyzed Dihydrobenzofuran Synthesis

Starting MaterialCatalyst/AdditiveBaseSolventYield (%)Reference
N-Phenoxyacetamides and alkylidenecyclopropanes[CpRhCl₂]₂-HFIP52-82[Development of novel transition metal-catalyzed synthetic approaches...]
Aryl-joined alkenes and dioxazoloneChiral Rhodium catalyst / Cu(OAc)₂-Dichloroethane44-83[Development of novel transition metal-catalyzed synthetic approaches...]
Diazo-containing phenols and isatinRh catalyst--58-98[Development of novel transition metal-catalyzed synthetic approaches...]
N-Phenoxy amides and propargylic monofluoroalkynes[CpRhCl₂]₂NaOAc-35-78[Development of novel transition metal-catalyzed synthetic approaches...]

Table 3: Yields for Copper-Catalyzed Dihydrobenzofuran Synthesis

Starting MaterialCatalyst/LigandAdditive/BaseSolventYield (%)Reference
Coumarins and oximesCuBrLi₂CO₃-16-85[Development of novel transition metal-catalyzed synthetic approaches...]
Aryl pinacol boronic estersCu-catalyzed---[Development of novel transition metal-catalyzed synthetic approaches...]
2-(3-methoxyphenyl)-2-cyclohexen-1-olCu(hfacac)₂Et₃NCF₃CH₂OH>90[Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Protocol for Palladium-Catalyzed Intramolecular Oxidative C-H/C-O Cyclization[6]
  • To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and an oxidant (e.g., Cu(OAc)₂·H₂O, 1.0 equiv).

  • Add the phenol starting material (1.0 equiv) and the coupling partner (e.g., α,β-unsaturated carboxylic acid, 1.2 equiv).

  • Add the appropriate solvent (e.g., toluene, 0.1 M).

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

General Protocol for Rhodium-Catalyzed [3+2] Annulation[1]
  • To a flame-dried Schlenk tube under an inert atmosphere, add the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%) and any additives (e.g., Zn(OAc)₂, 20 mol%).

  • Add the starting materials (e.g., 2-alkenylphenol, 1.0 equiv, and N-phenoxyacetamide, 1.2 equiv).

  • Add the anhydrous solvent (e.g., methanol).

  • Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

General Protocol for Copper-Catalyzed Intramolecular C-O Bond Formation[2]
  • To a reaction vessel, add the starting alcohol (1.0 equiv), the hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene, 1.1 equiv), and a base (e.g., triethylamine, 4.0 equiv) in a suitable solvent (e.g., trifluoroethanol).

  • Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to form the diaryliodonium intermediate.

  • Add the copper catalyst (e.g., Cu(OTf)₂, 10 mol%) and continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions starting_material Verify Starting Material Quality start->starting_material inert_atmosphere inert_atmosphere catalyst->inert_atmosphere Inert atmosphere? ligand_choice ligand_choice catalyst->ligand_choice Appropriate ligand? catalyst_purity catalyst_purity catalyst->catalyst_purity Catalyst purity? temp temp conditions->temp Optimize Temperature solvent solvent conditions->solvent Optimize Solvent base base conditions->base Optimize Base purity purity starting_material->purity Check Purity steric steric starting_material->steric Assess Steric Hindrance solution1 Degas solvent and use Schlenk techniques inert_atmosphere->solution1 Yes solution2 Screen different ligands ligand_choice->solution2 No solution3 Use fresh, high-purity catalyst catalyst_purity->solution3 No solution4 solution4 temp->solution4 Screen a range of temperatures solution5 solution5 solvent->solution5 Test solvents with different polarities solution6 solution6 base->solution6 Screen different bases and stoichiometries solution7 solution7 purity->solution7 Purify starting materials solution8 solution8 steric->solution8 Consider alternative synthetic route

Caption: Troubleshooting workflow for addressing low or no product yield.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Starting Materials & Reagents addition Add Reagents & Catalyst reagents->addition glassware Dry Glassware glassware->addition inert Establish Inert Atmosphere inert->addition heating Heat to Optimized Temperature addition->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general workflow for a typical dihydrobenzofuran synthesis experiment.

References

Optimizing reaction conditions for palladium-catalyzed synthesis of dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the palladium-catalyzed synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of palladium-catalyzed dihydrobenzofuran synthesis?

The synthesis generally involves the formation of a new C-C and C-O bond in a single operation, often through a palladium-catalyzed cascade or domino reaction.[1][2] Common strategies include the intramolecular cyclization of substrates like 2-allylphenols or the coupling of bifunctional reagents such as 2-bromophenols with dienes or alkynes.[1][3] The specific pathway depends on the chosen substrates and catalytic system but often involves steps like oxidative addition, carbopalladation or oxypalladation, and reductive elimination.[2][3][4]

Q2: What are the key components of the reaction?

A typical reaction setup includes:

  • Substrate: Usually a phenol derivative with a tethered alkene, alkyne, or a related functional group (e.g., 2-allylphenol, o-iodoaryl acetate).[2][3]

  • Coupling Partner: An aryl or vinyl triflate/halide, diene, or alkyne, depending on the specific synthetic strategy.[1][3][5]

  • Palladium Source (Precatalyst): Common sources include Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(CH₃CN)₂.[3][6][7]

  • Ligand: Crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. Phosphine ligands (e.g., CPhos, S-Phos, PPh₃) and urea-based ligands are frequently used.[1][3][8]

  • Base: Required to facilitate steps like deprotonation of the phenol or to neutralize acids formed during the reaction. Common bases include LiOᵗBu, NaOᵗBu, K₂CO₃, and Cs₂CO₃.[3][7][9]

  • Solvent: The choice of solvent can dramatically impact yield and solubility. Dioxane, toluene, and DMF are common, though greener alternatives are being explored.[4][7][10]

Q3: How do I select the appropriate palladium catalyst and ligand?

The choice is highly dependent on the specific reaction and substrates.

  • For Carboalkoxylation of 2-allylphenols: Biaryl phosphine ligands like CPhos have been shown to be optimal with a Pd(OAc)₂ catalyst source.[3]

  • For Heck-type Reactions: A combination of Pd₂(dba)₃ and a phosphine ligand is often effective.[11]

  • For C-H Activation: Palladium acetate (Pd(OAc)₂) is a common catalyst.[6][7]

  • Dealing with Unreactive Substrates: Sterically demanding, electron-rich phosphine ligands can improve the reactivity of challenging substrates by increasing the nucleophilicity of the Pd(0) center, which facilitates the oxidative addition step.[8]

  • Novel Ligands: For heteroannulation of 2-bromophenols and 1,3-dienes, recently developed urea-based ligands have been shown to outperform traditional phosphine ligands.[1]

Q4: What is the role of the base in this reaction?

The base plays several critical roles. In reactions involving phenol substrates, a base is necessary to deprotonate the hydroxyl group, forming a phenoxide that can then participate in the cyclization.[3] In other cases, it acts as a scavenger for acids generated during the catalytic cycle, preventing catalyst deactivation and promoting the desired transformation. The strength and type of base can influence reaction rates and outcomes.

Q5: Can this reaction be performed under "green" or aqueous conditions?

Yes, efforts have been made to develop more environmentally friendly protocols. For example, using aqueous solvent systems like a 4:1 mixture of H₂O/NMP has been shown to give excellent conversion while replacing more hazardous solvents like DMF.[10] The use of safer bases, such as N-methylmorpholine instead of piperidine, also contributes to a greener process.[10]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is not yielding any product. What are the first things to check? A: First, verify the purity and integrity of all reagents, especially the palladium catalyst, ligand, and any anhydrous solvents. Ensure the reaction was performed under an inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate many palladium catalysts. Confirm that the correct temperature and reaction time were used. A control reaction run with previously successful batches of reagents can help identify if a specific reagent has degraded.

Q: I'm observing a low yield. How can I optimize the reaction conditions? A: Low yield can be addressed by systematically optimizing several parameters:

  • Ligand Screening: The ligand is critical. If using a general phosphine ligand, screen a panel of biaryl phosphine ligands (e.g., CPhos, S-Phos, XPhos) as one may be optimal for your specific substrate.[3]

  • Solvent and Base Combination: The interplay between solvent and base is crucial. For instance, while DMF and toluene are common, some reactions benefit from less common solvents like HFIP or aqueous mixtures.[4][10] The strength of the base (e.g., LiOᵗBu vs. K₂CO₃) can also significantly impact the yield.

  • Temperature and Concentration: An incorrect temperature can either slow the reaction to a halt or promote decomposition and side reactions.[12] Similarly, running the reaction at too high or too low a concentration can be detrimental. A typical concentration is around 0.1-0.25 M.[3]

Problem: Formation of Side Products

Q: My reaction is producing a significant amount of a ring-opened side product. How can I prevent this? A: The formation of ring-opened products can be temperature-dependent. For example, in the direct arylation and ring closure of benzofurans, the use of HFIP as a solvent at room temperature favors the desired dihydrobenzofuran, while heating can promote a subsequent ring-opening reaction.[4] Carefully controlling the reaction temperature and time is essential to minimize this side product.

Q: I am observing the formation of undesired regioisomers. What could be the cause and solution? A: Regioisomer formation often points to an alternative, undesired reaction pathway. This can sometimes be caused by the formation of intermediates like palladium-benzyne or palladium-cyclohexyne complexes.[13][14] The solution may involve:

  • Solvent Change: Switching to a nonpolar solvent can sometimes suppress the pathway leading to the undesired isomer.[13]

  • Use of Additives: In some cases, a substoichiometric amount of an additive can shut down an undesired pathway. For example, TESCF₃ was found to significantly improve regioselectivity in the fluorination of cyclic vinyl triflates by preventing the formation of a Pd-cyclohexyne intermediate.[13][15]

Problem: Poor Diastereoselectivity

Q: The diastereoselectivity of my reaction is poor. How can I improve it? A: Diastereoselectivity is often dictated by the mechanism of the key bond-forming step (e.g., syn vs. anti-heteropalladation). To improve selectivity, focus on reaction conditions that favor one pathway over the other. For the carboalkoxylation of 2-allylphenols, it was found that conditions promoting an anti-addition of the oxygen and aryl groups to the alkene were essential for both high yield and high diastereoselectivity (>20:1 dr).[3] This may involve a careful choice of ligand and base.

Problem: Substrate Incompatibility

Q: My specific substrate (e.g., containing an electron-withdrawing group or an alkenyl triflate) is not reacting well. What can I do? A: Substrate scope can be limited. While many reactions are robust for electron-rich and electron-poor aryl triflates, other coupling partners like alkenyl triflates may have limited efficacy, resulting in low yields.[3] If your substrate is unreactive, consider changing the fundamental components of the catalytic system. A different palladium source, or more importantly, a different class of ligand (e.g., switching from a phosphine to a urea-based or N-heterocyclic carbene ligand) may be necessary to accommodate the electronic demands of your substrate.[1][16]

Data Presentation: Reaction Condition Optimization

Table 1: Ligand and Base Optimization for Pd-Catalyzed Carboalkoxylation of 2-Allylphenol

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1Pd(OAc)₂ (2)CPhos (5)LiOᵗBu (1.4)Dioxane981685[3]
2Pd(OAc)₂ (2)SPhos (5)LiOᵗBu (1.4)Dioxane981675[3]
3Pd(OAc)₂ (2)XPhos (5)LiOᵗBu (1.4)Dioxane981668[3]
4Pd₂(dba)₃ (2)S-Phos (4)NaOᵗBu (2.0)Toluene1101678*[3]

*Reaction performed with 2-allylphenol and bromobenzene instead of phenyl triflate.

Table 2: Comparison of Conditions for Different Dihydrobenzofuran Synthesis Strategies

StrategyPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Ref
CarboalkoxylationPd(OAc)₂ (2)CPhos (5)LiOᵗBu (1.4)Dioxane9816[3]
Oxidative AnnulationPd(OAc)₂ (10)1,10-phenanthroline (20)-ClCH₂CH₂Cl13024[6]
One-Step ArylationPd(OAc)₂ (2.5)-Ag₂O (0.75)HFIP2516[4]
HeteroannulationPd₂(dba)₃ (2.5)Urea Ligand (10)NaOᵗBu (2.0)Toluene/Anisole11018[9]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofurans via Carboalkoxylation of 2-Allylphenols[3]

  • To an oven-dried reaction vessel charged with a magnetic stir bar, add Pd(OAc)₂ (2 mol %) and the specified biaryl phosphine ligand (e.g., CPhos, 5 mol %).

  • Add the 2-allylphenol substrate (1.0 equiv) and LiOᵗBu (1.4 equiv).

  • Seal the vessel and purge with an inert gas (e.g., Argon).

  • Add the solvent (e.g., dioxane, to achieve a concentration of 0.125 M) followed by the aryl triflate (1.2 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 98 °C and stir for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Protocol 2: Synthesis via Oxidative Annulation of Phenols and Alkenylcarboxylic Acids[6]

  • To an oven-dried screw-cap reaction tube charged with a magnetic stir bar, add Pd(OAc)₂ (10 mol %), 1,10-phenanthroline monohydrate (20 mol %), and Cu(OAc)₂·H₂O (1.0 equiv).

  • Add the phenol substrate (3.0 equiv) and the α,β-unsaturated carboxylic acid (1.0 equiv).

  • Add 1,2-dichloroethane (ClCH₂CH₂Cl) as the solvent (to a concentration of approx. 0.06 M for the limiting reagent).

  • Seal the tube, purge with oxygen, and maintain an oxygen atmosphere (e.g., via balloon).

  • Place the tube in a preheated oil bath at 130 °C and stir for 24 hours.

  • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired product.

Visualizations

Experimental_Workflow prep Reagent Preparation (Substrate, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) prep->setup 1. Add Reagents reaction Reaction (Heating & Stirring) setup->reaction 2. Set Temp & Time workup Workup (Quenching, Extraction) reaction->workup 3. Cool & Quench purify Purification (Chromatography) workup->purify 4. Isolate Crude analysis Analysis (NMR, MS) purify->analysis 5. Characterize

Caption: General experimental workflow for synthesis.

Troubleshooting_Flowchart start Low or No Yield Observed check_reagents Check Reagent Purity & Inert Conditions start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Re-purify Reagents, Improve Inert Setup check_reagents->reagents_bad No optimize_ligand Screen Ligands (e.g., CPhos, SPhos) reagents_ok->optimize_ligand ligand_ok Yield Improved optimize_ligand->ligand_ok Yes ligand_no_change No Improvement optimize_ligand->ligand_no_change No optimize_solvent Optimize Solvent/Base/ Temperature ligand_no_change->optimize_solvent optimize_solvent->ligand_ok Success

Caption: Troubleshooting flowchart for low yield issues.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) int5 [Pd(II)(Aryl)(OTf)L] (5) pd0->int5 Oxidative Addition (Ar-OTf) center int6 Alkene Complex (6) int5->int6 Alkene Coordination int7 Oxypalladation Intermediate (7) int6->int7 anti-Oxypalladation (-HOTf) product Dihydrobenzofuran (4) int7->product Reductive Elimination product->pd0 Regeneration arotf_in Ar-OTf arotf_in->int5 phenol_in 2-Allylphenol (2) phenol_in->int6 base_in Base base_in->int7

Caption: Catalytic cycle for carboalkoxylation.[3]

References

Preventing racemization during 2,3-Dihydro-1-benzofuran-3,6-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the enantioselective synthesis of this compound?

A1: Enantioselective synthesis of this compound and its analogs can be achieved through several methods, including:

  • Asymmetric Catalysis: This involves the use of chiral catalysts, such as transition metal complexes (e.g., copper, palladium, rhodium) with chiral ligands or organocatalysts, to induce stereoselectivity in the formation of the dihydrobenzofuran ring.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of the corresponding 3-hydroxy-2,3-dihydrobenzofuran, allowing for the separation of the two enantiomers.

  • Chiral Pool Synthesis: This approach starts with a readily available enantiomerically pure starting material that already contains the desired stereocenter.

Q2: What are the primary causes of racemization during the synthesis of this compound?

A2: Racemization, the conversion of an enantiomerically pure or enriched mixture into a racemic mixture, is a significant challenge. The primary causes include:

  • Acidic Conditions: The benzylic hydroxyl group at the C3 position can be protonated under acidic conditions, leading to the formation of a stabilized carbocation intermediate. This planar intermediate can then be attacked from either face by a nucleophile (e.g., water), resulting in a racemic mixture.

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group, and in some cases, may facilitate ring-opening and closing mechanisms that can lead to loss of stereochemical integrity.

  • Elevated Temperatures: Higher reaction or work-up temperatures can provide the energy needed to overcome the activation barrier for racemization, especially if acidic or basic impurities are present.

  • Prolonged Reaction or Storage Times: Extended exposure to conditions that promote racemization will lead to a greater loss of enantiomeric excess.

Q3: How can I monitor the enantiomeric excess (ee) of my product during the synthesis?

A3: The enantiomeric excess of your this compound can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods. You will need to use a chiral stationary phase column that can separate the two enantiomers. The ratio of the peak areas of the two enantiomers will give you the enantiomeric excess.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis of this compound that can lead to racemization.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee) in the final product. Acid- or base-catalyzed racemization during reaction or work-up. - Maintain neutral pH during work-up and purification. Use buffered aqueous solutions if necessary.- Avoid strong acids or bases. If their use is unavoidable, perform the reaction at the lowest possible temperature and for the shortest possible time.- Consider using milder reagents.
Product racemizes during purification by silica gel chromatography. Acidic nature of standard silica gel. - Use deactivated silica gel (e.g., treated with triethylamine) for chromatography.- Alternatively, use a different purification method such as recrystallization or preparative thin-layer chromatography (TLC) on a neutral support.
Inconsistent ee values between batches. Variability in reagent quality or reaction conditions. - Ensure all reagents are of high purity and anhydrous where necessary.- Strictly control reaction parameters such as temperature, reaction time, and stirring speed.- Perform a thorough inert atmosphere technique if air- or moisture-sensitive reagents are used.
Complete loss of optical activity. Formation of a stable carbocation intermediate. - Re-evaluate the reaction mechanism. If a carbocation is formed, consider alternative synthetic routes that avoid such intermediates.- Protect the hydroxyl group with a suitable protecting group that can be removed under mild, neutral conditions.

Data Presentation

Table 1: Comparison of Enantioselective Synthetic Methods for 3-Hydroxy-2,3-dihydrobenzofuran Analogs

Method Catalyst/Reagent Substrate Yield (%) Enantiomeric Excess (ee, %) Reference
Intramolecular Asymmetric AdditionCu(I) / (S,S)-QuinoxP*Aryl pinacolboronic ester75-9890-99[1]
Heck/Tsuji-Trost ReactionPd / TY-Phoso-bromophenol and 1,3-diene60-95up to 96[2]
Intramolecular Michael AdditionBifunctional aminoboronic acidα,β-unsaturated carboxylic acid70-90up to 96[2]

Table 2: Lipase-Catalyzed Kinetic Resolution of 2,3-Dihydrobenzofuran-3-ol Analogs

Lipase Source Acyl Donor Solvent Conversion (%) ee of remaining alcohol (%) ee of ester (%) Reference
Candida antarctica Lipase B (CAL-B)Vinyl acetateToluene~50>99>99[3]
Pseudomonas fluorescens LipaseVinyl acetateDiisopropyl ether~509598[3]
Amano Lipase AKVinyl acetateTetrahydrofuran~509799[3]

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Copper-Catalyzed Intramolecular Addition (Adapted from[1])

This protocol describes a general method for the enantioselective synthesis of chiral 2,3-dihydrobenzofuran-3-ol derivatives, which can be adapted for this compound using the appropriate starting material.

  • Preparation of the Starting Material: Synthesize the corresponding 2-(2-oxoethyl)phenyl pinacolboronic ester with a protected hydroxyl group at the 5-position.

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add Cu(OAc)₂ (5 mol%) and (S,S)-QuinoxP* (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To the catalyst mixture, add the aryl pinacolboronic ester substrate (1.0 equiv) and a proton source (e.g., methanol, 1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on deactivated silica gel to afford the enantiomerically enriched 2,3-dihydrobenzofuran-3-ol derivative.

  • Deprotection: Remove the protecting group from the 6-hydroxyl position using appropriate conditions to yield the final product, this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution (Adapted from[3])

This protocol provides a general procedure for the enzymatic kinetic resolution of racemic 2,3-dihydrobenzofuran-3-ols.

  • Preparation of Racemic Substrate: Synthesize racemic this compound using a suitable non-enantioselective method.

  • Enzymatic Reaction: To a solution of the racemic diol (1.0 equiv) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5 equiv) and the lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435).

  • Reaction Monitoring: Shake the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the conversion by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Reaction Termination: Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.

  • Separation: Filter off the enzyme and separate the unreacted alcohol from the ester product by flash column chromatography.

  • Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed back to the alcohol of the opposite configuration using mild basic conditions (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of the diol.

Visualizations

Racemization_Mechanism cluster_acid Acid-Catalyzed Racemization R_Enantiomer (R)-2,3-Dihydro-1-benzofuran-3,6-diol Protonated_R Protonated (R)-Enantiomer R_Enantiomer->Protonated_R + H+ Protonated_R->R_Enantiomer - H+ Carbocation Planar Carbocation Intermediate Protonated_R->Carbocation - H2O Carbocation->Protonated_R + H2O (Top attack) Protonated_S Protonated (S)-Enantiomer Carbocation->Protonated_S + H2O (Bottom attack) S_Enantiomer (S)-2,3-Dihydro-1-benzofuran-3,6-diol Protonated_S->S_Enantiomer - H+ S_Enantiomer->Protonated_S + H+

Caption: Acid-catalyzed racemization of this compound.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Workup Check Work-up and Purification Conditions Start->Check_Workup Acid_Base Acidic or Basic Conditions? Check_Workup->Acid_Base Yes Check_Reaction Review Reaction Parameters Check_Workup->Check_Reaction No Silica Standard Silica Gel Used? Acid_Base->Silica No Neutralize Neutralize Work-up / Use Buffered Solutions Acid_Base->Neutralize Yes Deactivate_Silica Use Deactivated Silica Gel or Alternative Purification Silica->Deactivate_Silica Yes Silica->Check_Reaction No End Enantiomeric Excess Improved Neutralize->End Deactivate_Silica->End Temp_Time High Temperature or Long Reaction Time? Check_Reaction->Temp_Time Optimize_Conditions Lower Temperature / Reduce Reaction Time Temp_Time->Optimize_Conditions Yes Reagent_Quality Check Reagent Purity and Handling Temp_Time->Reagent_Quality No Optimize_Conditions->End Reagent_Quality->End

References

Technical Support Center: Enhancing the Resolution of 2,3-Dihydro-1-benzofuran-3,6-diol in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) resolution of 2,3-Dihydro-1-benzofuran-3,6-diol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on practical solutions to improve peak shape and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak symmetry can compromise resolution and integration accuracy. Peak tailing is common for polar and phenolic compounds like this compound due to secondary interactions with the stationary phase.

Potential Cause Recommended Solution
Secondary Silanol Interactions Acidify the mobile phase with 0.1% formic acid or phosphoric acid to suppress the ionization of free silanol groups on the silica-based C18 column.[1][2]
Column Overload Reduce the sample concentration or injection volume. Overloading can lead to peak fronting.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For phenolic compounds, a lower pH (around 2.5-3.5) often yields better peak shapes by keeping the analyte in a single, non-ionized form.[3]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, consider replacing the column.

Issue 2: Inadequate Resolution Between this compound and Impurities

Achieving baseline separation from closely eluting impurities is crucial for accurate quantification.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Decrease the organic solvent (acetonitrile or methanol) percentage to increase retention and improve separation.[4][5] Experiment with a shallower gradient for complex samples.[4]
Incorrect Column Chemistry If using a standard C18 column, consider a polar-endcapped C18 or a Phenyl-Hexyl column to introduce different selectivity for polar and aromatic compounds.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates (N).[5]
Elevated Temperature Increasing the column temperature (e.g., to 35-45°C) can improve efficiency by reducing mobile phase viscosity and enhancing mass transfer.[6][7] However, be mindful of potential analyte degradation at higher temperatures.

Issue 3: Poor Retention (Analyte Elutes Near the Void Volume)

As a polar molecule, this compound may exhibit limited retention on traditional C18 phases.

Potential Cause Recommended Solution
High Organic Content in Mobile Phase Significantly reduce the percentage of the organic modifier. Consider starting with a highly aqueous mobile phase (e.g., 95% water).
Stationary Phase Dewetting If using a highly aqueous mobile phase, ensure your C18 column is designed for aqueous stability (e.g., polar-endcapped or designated "AQ" type).
Alternative Chromatography Mode For very polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for this compound?

A good starting point for a reversed-phase separation of this polar compound is a mobile phase consisting of water and acetonitrile (ACN) with an acidic modifier. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile Begin with a low percentage of Mobile Phase B (e.g., 5-10%) and run a gradient to determine the approximate elution time.[1][2]

Q2: How does pH affect the retention and peak shape of this compound?

The analyte has two phenolic hydroxyl groups, making its ionization state pH-dependent. At a pH above its pKa, the compound will become ionized and may exhibit poor retention and peak tailing on a C18 column. Maintaining a mobile phase pH well below the pKa of the phenolic groups (typically around pH 2.5-4) will ensure the analyte is in its neutral form, leading to better retention and peak shape.[3]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both are common choices. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides different selectivity compared to methanol. It is recommended to screen both solvents during method development to see which provides better resolution for your specific sample matrix.

Q4: My resolution is still poor. What advanced techniques can I try?

If standard RP-HPLC approaches are insufficient, consider these options:

  • UHPLC: Ultra-High-Performance Liquid Chromatography uses columns with sub-2 µm particles, offering significantly higher efficiency and resolution.[6]

  • Superficially Porous Particles (SPP): Also known as core-shell columns, these provide higher efficiency than fully porous particles of the same size, often at lower backpressures.[6]

  • Chiral Chromatography: this compound possesses a chiral center at the C3 position. If you are working with a racemic mixture and need to separate the enantiomers, a chiral stationary phase (CSP) is required.[9][10]

Q5: How can I separate the enantiomers of this compound?

Enantiomers require a chiral environment for separation. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and are effective for a broad range of compounds.[11] The mobile phase for chiral separations often consists of non-polar solvents like hexane/isopropanol (normal phase) or can be adapted for reversed-phase conditions. Screening different chiral columns and mobile phases is usually necessary.[11][12]

Experimental Protocols

Protocol 1: General Screening Method for Resolution Enhancement

This protocol outlines a general approach to developing a robust separation method for this compound and its related impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (A good starting point).

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% B

    • 30.1-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., ~280 nm for phenolic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure compatibility with the initial mobile phase conditions.

Protocol 2: Chiral Separation Screening

This protocol provides a starting point for separating the enantiomers of this compound.

  • Column: Chiral Stationary Phase (e.g., Cellulose or Amylose-based).

  • Mode: Normal Phase (often provides better selectivity for chiral separations).

  • Mobile Phase: Hexane / Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at the appropriate wavelength.

  • Injection Volume: 5-10 µL.

  • Note: If solubility in the normal phase is an issue, reversed-phase chiral columns are also available.

Data Presentation

The following table provides an illustrative example of how changing HPLC parameters can affect the resolution (Rs) between this compound and a hypothetical closely eluting impurity.

Table 1: Example Data for Method Optimization

Parameter Changed Condition A Rs Value (A) Condition B Rs Value (B) Observation
% Acetonitrile (Isocratic) 30%1.220%1.8Decreasing organic content increases retention and improves resolution.
Mobile Phase pH pH 4.51.1pH 2.51.6Lowering pH improves peak shape and resolution for the phenolic analyte.
Column Temperature 25°C1.640°C1.9Increased temperature can enhance efficiency and resolution.[7]
Column Type Standard C181.6Polar-Endcapped C182.1A polar-endcapped column offers different selectivity, improving separation.

Note: The data in this table is for illustrative purposes only and will vary based on the specific column, system, and sample matrix used.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting resolution issues.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Inject Sample sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid) separation Chromatographic Separation (C18 Column) mobile_phase_prep->separation hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Resolution Check data_acquisition->peak_integration

Caption: A standard experimental workflow for RP-HPLC analysis.

troubleshooting_flow start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing/ Fronting check_peak_shape->tailing Poor good_shape Good Peak Shape, Poor Separation check_peak_shape->good_shape Good adjust_ph Adjust Mobile Phase pH (e.g., Lower to 2.5-3.5) tailing->adjust_ph reduce_conc Reduce Sample Concentration tailing->reduce_conc end Resolution Enhanced adjust_ph->end reduce_conc->end optimize_mobile_phase Optimize Mobile Phase Strength (% Organic) good_shape->optimize_mobile_phase change_column Change Column Selectivity (e.g., Phenyl) optimize_mobile_phase->change_column improve_efficiency Increase Efficiency (Longer Column / Smaller Particles) change_column->improve_efficiency improve_efficiency->end

Caption: A logical troubleshooting guide for improving HPLC resolution.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for resolving poor peak shape issues encountered during the chromatographic analysis of 2,3-Dihydro-1-benzofuran-3,6-diol. Given its polar diol and phenolic functionalities, this compound is susceptible to specific chromatographic challenges that can compromise resolution, accuracy, and reproducibility.

Troubleshooting Workflow Diagram

This workflow provides a logical sequence of steps to diagnose and resolve common peak shape problems.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Broad/Split) peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad_split Broad or Split Peak peak_type->broad_split Broad/Split cause_tailing Potential Causes: 1. Secondary Silanol Interactions 2. Mobile Phase pH near pKa 3. Column Overload 4. Metal Contamination tailing->cause_tailing solution_tailing Solutions: - Lower Mobile Phase pH (e.g., 2.5-3.5) with Buffer - Use High-Purity, End-Capped Column - Reduce Sample Concentration - Add Chelator (e.g., EDTA) if Metals Suspected cause_tailing->solution_tailing end_node Peak Shape Improved solution_tailing->end_node cause_fronting Potential Causes: 1. Sample Overload (Mass) 2. Poor Sample Solubility 3. Sample Solvent Stronger than Mobile Phase fronting->cause_fronting solution_fronting Solutions: - Reduce Injection Volume/Concentration - Dissolve Sample in Mobile Phase - Use Weaker Sample Solvent cause_fronting->solution_fronting solution_fronting->end_node cause_broad Potential Causes: 1. Extra-Column Dead Volume 2. Column Void or Channeling 3. Blocked Column Frit 4. Sample Solvent Mismatch broad_split->cause_broad solution_broad Solutions: - Check and Optimize Tubing/Connections - Reverse-Flush or Replace Column - Use In-line Filter and Filter Samples - Match Sample Solvent to Mobile Phase cause_broad->solution_broad solution_broad->end_node

Caption: A logical flowchart for diagnosing and resolving chromatographic peak shape issues.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is the most common issue for polar, phenolic compounds and is often caused by unwanted secondary interactions with the stationary phase.

  • Primary Cause: Silanol Interactions: The polar hydroxyl groups on your analyte can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][2] This secondary retention mechanism causes a portion of the analyte molecules to elute more slowly, resulting in a tail. This is especially common with older "Type A" silica columns or when the stationary phase end-capping has degraded.[3]

  • Solution 1: Optimize Mobile Phase pH: The most effective solution is to suppress the ionization of the surface silanol groups. By using a buffered mobile phase with a low pH (typically 2.5-3.5), the silanols are protonated and become much less interactive.[4][5] This also ensures the phenolic hydroxyls of your analyte remain in a single, non-ionized state, further improving peak symmetry.[6]

  • Solution 2: Use a High-Purity, End-Capped Column: Modern "Type B" (high-purity) silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity.[6] Using columns with polar-embedded phases can also help shield the analyte from surface silanols.

  • Solution 3: Check for Metal Contamination: Trace metals in the silica matrix, system components (frits, tubing), or sample can chelate with the diol moiety, causing tailing.[1][3] If suspected, using a mobile phase with a low concentration of a chelating agent like EDTA can improve peak shape.

Q2: I am observing peak fronting for my analyte. What does this indicate?

A: Peak fronting, where the first half of the peak is broader than the second, is typically related to sample overload or solubility issues.

  • Primary Cause: Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the column inlet.[7] This causes the retention factor to decrease as the concentration increases, leading to a fronting peak shape that often looks like a right-triangle.[5][7]

  • Solution: Systematically reduce the sample concentration or the injection volume and observe the peak shape. If fronting diminishes, overload was the cause.

  • Secondary Cause: Poor Sample Solubility/Solvent Mismatch: If the analyte is not fully soluble in the sample solvent, or if the sample solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including fronting.[3][8]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is required for solubility, use the weakest possible solvent and keep the injection volume small.[9]

Q3: My peak is broad or split into two. What should I investigate?

A: Broad or split peaks often point to physical problems in the column or HPLC system, or a severe mismatch between the sample solvent and mobile phase.

  • Cause 1: Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, causing it to split or broaden significantly.[2][7] This can happen from pressure shocks or the dissolution of silica at high pH.[5][10]

  • Solution: First, try disconnecting the column and reversing it, then flushing with a strong solvent to waste (check manufacturer's instructions first).[7] If this doesn't resolve the issue, the column likely needs to be replaced. Using guard columns and in-line filters can prevent frit blockage.

  • Cause 2: Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, or between the column and the detector, can cause the peak to broaden before it is detected.[6]

  • Solution: Minimize all tubing lengths and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly made to avoid dead volumes.

  • Cause 3: Sample Solvent Incompatibility: Injecting a sample dissolved in a strong, non-polar solvent (like 100% Acetonitrile) into a highly aqueous mobile phase can cause the sample to precipitate on the column or interfere with partitioning, leading to a split or distorted peak.[11]

  • Solution: As mentioned previously, the best practice is to dissolve the sample in the mobile phase.

Q4: How does column temperature affect the peak shape for this compound?

A: Temperature is a critical parameter that influences mobile phase viscosity, analyte diffusivity, and retention.

  • Effect on Peak Shape: Increasing the column temperature generally decreases the mobile phase viscosity.[12] This leads to more efficient mass transfer of the analyte between the mobile and stationary phases, which can result in sharper, narrower peaks and reduced tailing.[12][13]

  • Effect on Retention Time: Higher temperatures typically reduce retention times as the analyte has more kinetic energy and interacts less with the stationary phase.[13][14]

  • Recommendation: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) often provides better peak shapes and more reproducible retention times than analyzing at ambient temperature, which can fluctuate.[13][15] However, excessively high temperatures can degrade silica-based columns, especially outside the recommended pH range.

Data Presentation

Table 1: Recommended Starting HPLC Conditions
ParameterRecommendationRationale
Column High-Purity C18, End-Capped (e.g., USP L1)Minimizes secondary interactions with residual silanols.[6]
2.1 or 4.6 mm ID; 50-150 mm Length; ≤3.5 µmStandard dimensions for good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides a buffered, low pH (~2.7) to suppress ionization.[16]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% BA gradient is often necessary for samples with multiple components.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the given column dimensions.
Column Temp. 30 - 40 °CImproves peak efficiency and reproducibility.[12][13]
Injection Vol. 1 - 5 µLSmall volumes minimize potential solvent and overload effects.
Sample Solvent Initial Mobile Phase Composition (e.g., 95:5 A:B)Ensures compatibility and prevents peak distortion.[8]
Detection (UV) ~280 nmPhenolic compounds typically absorb in this region. Wavelength should be optimized.
Table 2: Quick Troubleshooting Guide
SymptomPotential CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH to 2.5-3.5 with a buffer (e.g., 0.1% Formic Acid).[4] Use a modern, end-capped C18 column.
Mobile phase pH is near analyte pKa.Adjust pH to be at least 1.5-2 units away from the pKa.[17]
Peak Fronting Sample mass overload.Reduce sample concentration and/or injection volume.[5]
Sample solvent is stronger than mobile phase.Dissolve sample in the mobile phase or a weaker solvent.[8]
Split Peak Column inlet frit is partially blocked.Reverse and flush the column; replace if necessary.[7]
Column void has formed at the inlet.Replace the column and use a guard column for protection.[2][5]
Broad Peaks Extra-column dead volume.Use shorter, narrower ID tubing and check all fittings.[6]
Low column temperature.Increase column temperature to 30-40 °C for better efficiency.[12]

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of 1 Liter of aqueous mobile phase A for ion suppression.

Materials:

  • HPLC-grade water (1 L)

  • HPLC-grade Formic Acid (≥99% purity)

  • 1000 mL graduated cylinder

  • 1000 mL glass media bottle

  • Micropipette (100-1000 µL)

  • Vacuum filtration apparatus with a 0.22 or 0.45 µm membrane filter

Procedure:

  • Measure 1000 mL of HPLC-grade water using a clean graduated cylinder and pour it into the glass media bottle.

  • Using a micropipette, carefully add 1.0 mL of formic acid to the water. This creates a 0.1% (v/v) solution.

  • Seal the bottle and swirl gently but thoroughly to ensure the solution is homogeneous.

  • Assemble the vacuum filtration apparatus and filter the entire mobile phase solution to remove particulates and help degas the solvent.

  • Label the bottle clearly (e.g., "Mobile Phase A: 0.1% Formic Acid in Water") and sonicate for 10-15 minutes to remove any remaining dissolved gases before placing it on the HPLC system.

  • Note: Always prepare the aqueous and organic phases in separate bottles. The HPLC gradient pump will mix them. For reproducibility, always add the acid to the aqueous portion of the mobile phase before mixing with the organic solvent.[4]

Protocol 2: Column Flushing and Regeneration

This is a general procedure for cleaning a reversed-phase column that shows signs of contamination or blockage. Always consult the manufacturer's specific instructions for your column first.

Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape or high backpressure.

Procedure:

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Set the pump flow rate to 50% of the analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is Acetonitrile/Water with Formic Acid, flush with Acetonitrile/Water).

  • Increasingly Non-Polar Wash: Sequentially flush the column with 20 column volumes of each of the following solvents:

    • 100% Water (to remove salts and buffers)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (an effective solvent for removing many organic residues)

  • Return to Operating Conditions: To return the column to service, reverse the flushing sequence:

    • 100% Acetonitrile (10-20 column volumes)

    • 100% Methanol (10-20 column volumes)

    • Mobile Phase (at least 20-30 column volumes to ensure full equilibration before analysis)

  • Once the column is fully equilibrated with the mobile phase, reconnect it to the detector and monitor the baseline for stability before injecting any samples.

References

Validation & Comparative

Confirming the Structure of Synthesized 2,3-Dihydro-1-benzofuran-3,6-diol by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of 2,3-Dihydro-1-benzofuran-3,6-diol, a heterocyclic compound of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The precise determination of a molecule's elemental composition and structure is paramount for understanding its chemical properties and biological activity. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering exceptional mass accuracy and resolving power.[1] This guide will delve into the application of HRMS for the structural confirmation of synthesized this compound, providing a clear comparison with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) Data for this compound

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula with a high degree of confidence. For the synthesized this compound (C₈H₈O₃), the expected theoretical monoisotopic mass can be precisely calculated. The experimental HRMS data should closely match this theoretical value, typically within a few parts per million (ppm).

ParameterTheoretical ValueExperimental Value (Hypothetical)Mass Accuracy (ppm)
Molecular FormulaC₈H₈O₃--
Theoretical m/z ([M+H]⁺)153.05462153.0545-0.8
Theoretical m/z ([M+Na]⁺)175.03656175.0364-0.9

Note: The experimental data presented here is hypothetical and based on typical instrument performance for a compound of this nature. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) experiments are crucial for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure.

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Proposed Structure of Fragment
153.0545Loss of H₂O135.0441Dihydroxybenzofuran ion
153.0545Loss of CH₂O123.0441Dihydroxybenzene ion
135.0441Loss of CO107.0491Hydroxyphenoxide ion

Experimental Protocols

A plausible synthetic route to this compound is outlined below, followed by a standard protocol for its analysis by HRMS.

Synthesis of this compound (Hypothetical)

A potential synthetic pathway could involve the following steps:

  • Starting Material: Commercially available 2,5-dimethoxyphenol.

  • Allylation: Reaction with allyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-allyloxy-2,5-dimethoxybenzene.

  • Claisen Rearrangement: Heating the allyloxy derivative to induce a Claisen rearrangement, forming 2-allyl-3,6-dimethoxyphenol.

  • Oxidative Cyclization: Treatment with an oxidizing agent (e.g., m-CPBA) followed by acid-catalyzed cyclization to form the 2,3-dihydro-1-benzofuran ring system with methoxy groups.

  • Demethylation: Removal of the methyl groups using a demethylating agent (e.g., BBr₃) to yield the final product, this compound.

HRMS Analysis Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the synthesized this compound in a high-purity solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.

  • For positive ion mode analysis, the solvent may be acidified with 0.1% formic acid to promote protonation ([M+H]⁺).

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Full scan MS and tandem MS (MS/MS).

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Mass Resolution: >10,000 FWHM.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive structural confirmation often involves complementary techniques.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Information Provided Elemental composition, molecular weight, fragmentation patternConnectivity of atoms (¹H, ¹³C), stereochemistry, 3D structure in solutionPrecise 3D atomic coordinates in the solid state
Sample Requirement Picogram to nanogram quantitiesMilligram quantitiesHigh-quality single crystal
Analysis Time Minutes per sampleMinutes to hours per experimentHours to days for data collection and analysis
Strengths High sensitivity, high throughput, exact mass measurementUnambiguous structure determination, information on dynamicsProvides the absolute 3D structure
Limitations Does not directly provide stereochemical information, isomers can be difficult to distinguish without MS/MSLower sensitivity, requires pure samples, complex spectra for large moleculesRequires a suitable single crystal, which can be difficult to obtain

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and structural confirmation process.

experimental_workflow Experimental Workflow for Synthesis and HRMS Confirmation cluster_synthesis Synthesis cluster_analysis HRMS Analysis Starting Material Starting Material Allylation Allylation Starting Material->Allylation Claisen Rearrangement Claisen Rearrangement Allylation->Claisen Rearrangement Oxidative Cyclization Oxidative Cyclization Claisen Rearrangement->Oxidative Cyclization Demethylation Demethylation Oxidative Cyclization->Demethylation Purification Purification Demethylation->Purification Sample Preparation Sample Preparation Purification->Sample Preparation Synthesized Compound HRMS Instrument HRMS Instrument Sample Preparation->HRMS Instrument Data Acquisition Data Acquisition HRMS Instrument->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation Elemental Composition & Fragmentation

Caption: Workflow for the synthesis and HRMS confirmation of this compound.

analytical_comparison Comparison of Analytical Techniques for Structural Elucidation cluster_techniques Analytical Techniques Synthesized Compound Synthesized Compound HRMS HRMS Synthesized Compound->HRMS NMR NMR Synthesized Compound->NMR XRay X-ray Crystallography Synthesized Compound->XRay Elemental Composition\nMolecular Weight Elemental Composition Molecular Weight HRMS->Elemental Composition\nMolecular Weight Connectivity\nStereochemistry Connectivity Stereochemistry NMR->Connectivity\nStereochemistry 3D Solid-State Structure 3D Solid-State Structure XRay->3D Solid-State Structure Structural Confirmation Structural Confirmation Elemental Composition\nMolecular Weight->Structural Confirmation Connectivity\nStereochemistry->Structural Confirmation 3D Solid-State Structure->Structural Confirmation

Caption: Comparison of HRMS, NMR, and X-ray crystallography for structural elucidation.

References

Validating Quantitative Bioassays for 2,3-Dihydro-1-benzofuran-3,6-diol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantitative bioassays relevant to assessing the biological activity of 2,3-Dihydro-1-benzofuran-3,6-diol. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from the closely related analogue, 2,3-dihydrobenzo[b]furan-5-ol, for antioxidant activity and discusses general methodologies for anticancer and estrogen receptor binding assays. This approach allows for a foundational understanding of how to validate and compare bioassays for this class of compounds.

Data Presentation

To facilitate a clear comparison, the following tables summarize the quantitative data for the antioxidant, anticancer, and estrogen receptor binding activities of relevant compounds.

Table 1: Comparison of Antioxidant Activity

CompoundBioassayIC50 (µM)
2,3-dihydrobenzo[b]furan-5-ol (Analogue) Lipid Peroxidation Inhibition~250[1]
ResveratrolDPPH Radical Scavenging15.54[2]
ResveratrolORAC23.12 (µmol TE/g)

Note: A lower IC50 value indicates greater antioxidant potency. The ORAC value for Resveratrol is presented in different units as reported in the source.

Table 2: Comparison of Anticancer Activity against MCF-7 Breast Cancer Cells

CompoundBioassayIC50 (µM)
Benzofuran Derivatives (General) MTT Assay1.287 - 16.72[3]
GenisteinMTT Assay47.5[4]
Doxorubicin (Reference Drug)MTT Assay4.17 - 8.87[3]

Table 3: Comparison of Estrogen Receptor (ER) Binding Affinity

CompoundBioassayBinding Affinity Metric
2-Phenylbenzo[b]furans (Analogues) Competitive Binding AssayRBA: up to 33 (Estradiol = 100)[5]
TamoxifenCompetitive Binding AssayKd: ~1.7 nM[6]
17β-EstradiolCompetitive Binding AssayRBA: 100 (Reference)[5]

Note: RBA stands for Relative Binding Affinity. A higher RBA indicates a stronger binding to the estrogen receptor. Kd (dissociation constant) is another measure of affinity, where a lower value signifies stronger binding. Direct ER binding data for this compound was not found.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the specific validation of this compound activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer to be used as a standard.

  • Assay Protocol:

    • In a 96-well black microplate, add 25 µL of the test compound (this compound) or Trolox standard at various concentrations.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank (no antioxidant) from the AUC of each sample to obtain the net AUC.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • The antioxidant capacity of the test compound is expressed as Trolox equivalents (TE) per unit of concentration.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [3H]-Estradiol (radiolabeled ligand)

  • Unlabeled 17β-Estradiol (for standard curve)

  • TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents:

    • Prepare TEDG buffer and HAP slurry.

    • Prepare serial dilutions of the test compound (this compound) and unlabeled estradiol.

  • Binding Assay:

    • In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound or unlabeled estradiol.

    • Include tubes for total binding (only [3H]-Estradiol and cytosol) and non-specific binding (with a high concentration of unlabeled estradiol).

    • Incubate the tubes at 4°C overnight.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets with TEDG buffer to remove unbound ligand.

  • Quantification:

    • Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the workflows and a hypothetical signaling pathway related to the bioassays described.

experimental_workflow_antioxidant cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fluorescein Prepare Fluorescein Solution add_reagents Add Reagents to 96-well Plate (Compound, Fluorescein) prep_fluorescein->add_reagents prep_aaph Prepare AAPH Solution add_aaph Initiate Reaction with AAPH prep_aaph->add_aaph prep_trolox Prepare Trolox Standard prep_trolox->add_reagents prep_sample Prepare Test Compound prep_sample->add_reagents incubate Incubate at 37°C add_reagents->incubate incubate->add_aaph read_fluorescence Read Fluorescence Decay add_aaph->read_fluorescence calc_auc Calculate Area Under Curve (AUC) read_fluorescence->calc_auc std_curve Generate Trolox Standard Curve calc_auc->std_curve calc_te Determine Trolox Equivalents (TE) std_curve->calc_te experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed MCF-7 Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound at Various Concentrations incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 signaling_pathway_er cluster_extracellular Extracellular cluster_intracellular Intracellular ligand This compound (Ligand) er Estrogen Receptor (ER) ligand->er Binds er_complex Ligand-ER Complex ligand->er_complex hsp90 HSP90 er->hsp90 Dissociates from er->er_complex nucleus Nucleus er_complex->nucleus Translocates to ere Estrogen Response Element (ERE) on DNA er_complex->ere Binds to nucleus->ere transcription Gene Transcription ere->transcription Initiates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription->cellular_response Leads to

References

A Comparative Analysis of the Antioxidant Potential of 2,3-Dihydro-1-benzofuran-3,6-diol and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the antioxidant activity of 2,3-dihydrobenzofuran derivatives and ascorbic acid, focusing on their performance in common in vitro antioxidant assays. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Methanolic Fruit Extract of G. trichophylla (containing 2,3-Dihydrobenzofuran)DPPH23.81Ascorbic Acid136.20
Selected trans 2,3-dihydrobenzofuran derivatives (4e, 4h & 6g)DPPHSuperior to Ascorbic AcidAscorbic AcidNot specified

Note: The data for the methanolic fruit extract suggests a potent antioxidant activity associated with its phytoconstituents, including 2,3-dihydrobenzofuran[1]. In a separate study, specific synthetic diastereoselective trans 2,3-dihydrobenzofuran derivatives were found to possess excellent antioxidant activity, superior to the standard ascorbic acid in the DPPH assay[2].

Experimental Protocols

The following are detailed methodologies for two widely used antioxidant assays, the DPPH and ABTS assays, which are instrumental in evaluating and comparing the antioxidant activities of various compounds.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to assess a compound's ability to act as a free radical scavenger or hydrogen donor[3].

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

  • Procedure:

    • A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol.

    • Test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a range of concentrations.

    • A specific volume of the DPPH solution is added to each concentration of the test and standard compounds.

    • The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of a substance.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant activity.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

    • A range of concentrations of the test compounds and a standard (e.g., Trolox or ascorbic acid) are prepared.

    • A specific volume of the test or standard solution is added to a specific volume of the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).

    • The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

Visualizations

Below are diagrams illustrating the general workflow of the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (Violet) Mix Mix & Incubate (in dark) DPPH_sol->Mix Test_cmpd Test Compound/ Ascorbic Acid Test_cmpd->Mix Spectro Measure Absorbance @ 517 nm Mix->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

Caption: General workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (Blue-Green) Mix Mix & Incubate ABTS_rad->Mix Test_cmpd Test Compound/ Ascorbic Acid Test_cmpd->Mix Spectro Measure Absorbance @ 734 nm Mix->Spectro Calc Calculate % Inhibition & TEAC/IC50 Spectro->Calc

Caption: General workflow of the ABTS radical cation decolorization assay.

References

A Comparative Analysis of the Bioactivity of Natural Benzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 2,3-Dihydro-1-benzofuran-3,6-diol in comparison to other prominent natural benzofurans, such as Moracin C, Ailanthoidol, and Artocarpesin, reveals a landscape of diverse and potent pharmacological effects. While extensive research highlights the significant anti-inflammatory, anticancer, and antimicrobial properties of many natural benzofurans, specific experimental data on this compound remains elusive in publicly available scientific literature. This guide synthesizes the available quantitative data for Moracin C, Ailanthoidol, and Artocarpesin, and provides context with data from a structurally similar dihydrobenzofuran derivative to offer a valuable comparative resource for researchers and drug development professionals.

Natural benzofurans are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them a focal point in the search for new therapeutic agents.[1] This guide provides a comparative overview of the bioactivity of several natural benzofurans, with a particular focus on their anti-inflammatory, anticancer, and antimicrobial properties.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for Moracin C, Ailanthoidol, and Artocarpesin. It is important to note that no specific quantitative bioactivity data (e.g., IC50, MIC) for this compound was found in the reviewed literature. To provide some comparative context, data for the structurally related compound 2,3-dihydrobenzo[b]furan-5-ol is included in the antioxidant section.

Anti-inflammatory Activity
CompoundAssayCell Line/ModelTargetIC50 ValueReference
Moracin C Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesiNOSNot specified, but significant inhibition observed[2]
Ailanthoidol Lipopolysaccharide (LPS)-induced inflammationRAW 264.7 macrophagesPro-inflammatory cytokinesConcentration-dependent inhibition[3]
Anticancer Activity
CompoundAssayCell LineMechanismGI50/IC50 ValueReference
Ailanthoidol MTT AssayHepG2 (Liver Cancer)Inhibition of cell migration and invasionNot specified, but significant inhibition at 25 µM and 50 µM[3]
Various Benzofuran Derivatives MTT AssayK562, MOLT-4, HeLaCytotoxicityIC50 values ranging from 20-85 µM[4]
Antimicrobial Activity
CompoundAssayMicroorganismMIC ValueReference
Moracin C Broth MicrodilutionStaphylococcus aureus32 µg/mL[2]
Artocarpesin Broth MicrodilutionMethicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL[5]
Antioxidant Activity

While specific data for this compound is unavailable, a study on the related compound 2,3-dihydrobenzo[b]furan-5-ol provides insights into the potential antioxidant capacity of this structural class.

CompoundAssayMethodKey FindingReference
2,3-dihydrobenzo[b]furan-5-ol Lipid Peroxidation InhibitionTwo-phase lipid peroxidation systemShowed antioxidant capacity, though less than its thio, seleno, and telluro analogues.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the bioactivities of the compared benzofurans.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate nitric oxide (NO) production.

  • NO Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Anticancer Assay: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 or IC50 value is determined.

Antimicrobial Assay: Broth Microdilution Method
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of these compounds is essential for drug development.

Moracin C and the NF-κB Signaling Pathway

Moracin C has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Proinflammatory_Genes Induces MoracinC Moracin C MoracinC->IKK Inhibits

Caption: Moracin C inhibits the NF-κB signaling pathway.

Ailanthoidol and the TGF-β/SMAD Signaling Pathway

Ailanthoidol has demonstrated anticancer activity by modulating the TGF-β (Transforming Growth Factor-beta) signaling pathway, which is critically involved in cell growth, differentiation, and apoptosis. Specifically, it has been shown to inhibit TGF-β1-induced cell migration and invasion in liver cancer cells, potentially through the SMAD signaling cascade.[2][8]

G cluster_nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Binds to SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression (Cell Migration & Invasion) SMAD_complex->Gene_Expression Regulates Ailanthoidol Ailanthoidol Ailanthoidol->TGFbR Potentially Inhibits Ailanthoidol->SMAD23 Inhibits Phosphorylation

Caption: Ailanthoidol interferes with the TGF-β/SMAD signaling pathway.

Conclusion

This guide provides a comparative overview of the bioactivities of several natural benzofurans, highlighting their potential as sources for novel therapeutic agents. While Moracin C, Ailanthoidol, and Artocarpesin have demonstrated significant and quantifiable anti-inflammatory, anticancer, and antimicrobial activities, a notable gap in the scientific literature exists for this compound. The lack of specific experimental data for this compound underscores the need for further research to elucidate its pharmacological profile and potential therapeutic applications. The provided data on a structurally similar compound suggests that the dihydrobenzofuran scaffold is a promising area for antioxidant research. Future studies focusing on the synthesis and biological evaluation of this compound are warranted to fully understand its place within the diverse and pharmacologically rich family of natural benzofurans.

References

Unveiling the Structure-Activity Relationship of 2,3-Dihydro-1-benzofuran-3,6-diol Analogs as Potent Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2,3-dihydro-1-benzofuran-3,6-diol analogs reveals key structural determinants for potent antioxidant activity. This guide compares the radical scavenging capabilities of a series of synthesized derivatives, providing detailed experimental data and protocols for researchers in drug discovery and development.

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound, in particular, have garnered interest for their potential as potent antioxidants, attributed to their phenolic hydroxyl groups which are critical for radical scavenging. This guide delves into the structure-activity relationship (SAR) of this class of compounds, presenting a comparative analysis of their antioxidant efficacy.

Comparative Antioxidant Activity

The antioxidant capacity of a series of ethyl 3,6-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylate analogs was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, summarized in the table below, highlight the influence of substitutions on the benzofuran ring on their antioxidant potential. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Compound IDStructureSubstituent at C7IC50 (µM)[1]
9 Ethyl 3,6-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylateH> 100
10 Ethyl 3,6-dihydroxy-5-methyl-2-oxo-2,3-dihydrobenzofuran-3-carboxylateHNot Reported
11 Ethyl 3,6-dihydroxy-7-methyl-2-oxo-2,3-dihydrobenzofuran-3-carboxylateCH₃> 100

Note: The core structure for the compounds listed is Ethyl 3-hydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylate with a hydroxyl group at the C6 position.

The preliminary data suggests that the presence and position of electron-donating groups, such as methyl groups, on the aromatic ring can influence the antioxidant activity. Further studies with a broader range of substituents are necessary to establish a more detailed SAR.

Experimental Protocols

DPPH Radical Scavenging Assay

The antioxidant activity of the synthesized this compound analogs was determined using the DPPH free radical scavenging method.[1]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (dissolved in methanol)

  • 96-well microplate reader

Procedure:

  • A stock solution of DPPH in methanol (0.1 mM) was prepared.

  • Serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) were prepared in methanol.

  • In a 96-well plate, 100 µL of the DPPH solution was added to 100 µL of the test compound solutions at different concentrations.

  • The mixture was shaken and incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution was measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

Mechanism of Action: Radical Scavenging

The primary mechanism by which this compound analogs exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl groups donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging radical chain reactions.

G Antioxidant Mechanism of this compound Analogs cluster_0 Radical Scavenging Cycle cluster_1 Cellular Environment Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• abstraction Benzofuran_Analog This compound (Ar-OH) Benzofuran_Radical Benzofuran Radical (Ar-O•) Benzofuran_Analog->Benzofuran_Radical H• donation Antioxidant_Protection Antioxidant Protection Benzofuran_Analog->Antioxidant_Protection Oxidative_Stress Oxidative Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Antioxidant_Protection->Oxidative_Stress Inhibition

Caption: Antioxidant mechanism of this compound analogs via radical scavenging.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and drug development, the precise and efficient quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a detailed cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of 2,3-Dihydro-1-benzofuran-3,6-diol, a key chemical moiety. The transition from traditional HPLC to UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to enhanced laboratory productivity and reduced operational costs.[1][2][3][4]

Executive Summary of Method Performance

The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates a significant improvement in analytical performance with the adoption of UPLC technology. UPLC methods offer a substantial reduction in analysis time, leading to higher sample throughput.[1][2][5] Furthermore, UPLC provides superior resolution and sensitivity, allowing for more accurate quantification and the detection of impurities at lower levels.[1][2][4] While HPLC remains a robust and reliable technique, UPLC presents a compelling alternative for high-throughput environments and demanding analytical applications.[6]

Data Presentation: HPLC vs. UPLC

The following tables summarize the quantitative data obtained from the cross-validation of the HPLC and UPLC methods for the analysis of this compound.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
ColumnC18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile:Water (30:70) with 0.1% Formic AcidAcetonitrile:Water (30:70) with 0.1% Formic Acid
Flow Rate1.0 mL/min0.4 mL/min
Injection Volume10 µL2 µL
Column Temperature30°C40°C
Detection Wavelength280 nm280 nm
Retention Time~ 4.8 min~ 1.5 min
Run Time10 min3 min
Back Pressure~ 120 bar~ 650 bar

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity (R²)≥ 0.999≥ 0.999
Limit of Detection (LOD)~ 5 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ)~ 15 ng/mL~ 3 ng/mL
Precision (%RSD)< 2.0%< 1.0%
Accuracy (% Recovery)98.0 - 102.0%99.0 - 101.0%
Resolution (Rs)> 2.0> 2.5

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analyses are provided below. The transfer of the method from HPLC to UPLC was guided by established principles to maintain the separation's resolving power while scaling the flow rate, injection volume, and gradient times appropriately.[7]

HPLC Method Protocol
  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase : A mixture of acetonitrile and water (30:70, v/v) containing 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30°C.

    • Detection : UV detection at 280 nm.

  • Sample Preparation : A stock solution of this compound was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.

  • Data Analysis : The chromatograms were processed using appropriate software to determine retention time, peak area, and other chromatographic parameters.

UPLC Method Protocol
  • Instrumentation : UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase : A mixture of acetonitrile and water (30:70, v/v) containing 0.1% formic acid.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

    • Column Temperature : 40°C.

    • Detection : PDA detection at 280 nm.

  • Sample Preparation : The same stock and working solutions as prepared for the HPLC method were used.

  • Data Analysis : The chromatograms were processed using appropriate software to determine retention time, peak area, and other chromatographic parameters. The principles for transferring the method from HPLC to UPLC can be facilitated by using calculators that adjust parameters based on column dimensions and particle size.[8][9]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the relationship between the key analytical parameters.

CrossValidationWorkflow cluster_hplc HPLC Method Development & Validation cluster_uplc UPLC Method Transfer & Validation cluster_comparison Comparative Analysis hplc_dev Develop HPLC Method hplc_val Validate HPLC Method hplc_dev->hplc_val uplc_transfer Transfer Method to UPLC hplc_dev->uplc_transfer Method Transfer Principles hplc_data Collect HPLC Performance Data hplc_val->hplc_data compare_data Compare Performance Data hplc_data->compare_data uplc_val Validate UPLC Method uplc_transfer->uplc_val uplc_data Collect UPLC Performance Data uplc_val->uplc_data uplc_data->compare_data conclusion Draw Conclusions compare_data->conclusion

Caption: Workflow for HPLC to UPLC method cross-validation.

ParameterRelationship cluster_input Method Parameters cluster_output Performance Characteristics column Column (L, ID, dp) ret_time Retention Time column->ret_time shorter L, smaller dp => shorter time resolution Resolution column->resolution smaller dp => higher resolution flow_rate Flow Rate flow_rate->ret_time higher linear velocity => shorter time inj_vol Injection Volume sensitivity Sensitivity inj_vol->sensitivity scaled volume maintains response throughput Throughput ret_time->throughput shorter time => higher throughput

Caption: Relationship between method parameters and performance.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,3-Dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2,3-Dihydro-1-benzofuran derivatives with alternative compounds, supported by experimental data from both in vitro and in vivo studies. The focus is on the correlation between laboratory-based assays and whole-organism outcomes, offering valuable insights for drug discovery and development.

As GPR40 Agonists for Type 2 Diabetes: TAK-875 vs. Other GPR40 Agonists

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a key target in the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). TAK-875 is a 2,3-dihydro-1-benzofuran derivative that has been extensively studied as a GPR40 agonist.

Data Presentation
CompoundTargetIn Vitro Potency (EC50, nM)In Vivo Efficacy (Oral Glucose Tolerance Test in Diabetic Rats)Reference
TAK-875 GPR4080 (Ca2+ influx assay)Significant reduction in plasma glucose excursion and increased insulin secretion[1]
CPL207280GPR40270 (Ca2+ influx assay)2.5-times greater insulin secretion than TAK-875 at 10 mg/kg[1]
Metformin (Alternative)AMP-activated protein kinase (AMPK)N/A (different mechanism)Standard of care, reduces hepatic glucose productionN/A
Experimental Protocols

In Vitro GPR40 Calcium Flux Assay:

  • Cell Culture: Human GPR40-expressing HEK293 cells are cultured in DMEM-High Glucose media supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Plating: Cells are plated into poly-D-lysine coated 384-well plates and cultured overnight.

  • Dye Loading: The culture medium is replaced with an assay buffer (HBSS, 20 mM HEPES, 0.1% BSA). A calcium-sensitive fluorescent dye (e.g., Fluo-8) is added, and the cells are incubated for 30 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Compound Addition and Measurement: The cell plate and a plate with diluted test compounds are loaded into a fluorescent plate reader. The instrument adds the compounds to the cells while measuring the fluorescence intensity, which is proportional to the intracellular calcium concentration.[2]

In Vivo Oral Glucose Tolerance Test (OGTT) in Type 2 Diabetic Rats:

  • Animal Model: Type 2 diabetic rat models, such as Zucker Diabetic Fatty (ZDF) rats or N-STZ-1.5 rats, are used.

  • Dosing: Animals are orally administered the test compound (e.g., TAK-875) or vehicle.

  • Glucose Challenge: After a specified time, a glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis: Plasma glucose and insulin levels are measured to assess the compound's effect on glucose tolerance and insulin secretion.[3]

Mandatory Visualization

GPR40_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers fusion of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to Ligand TAK-875 (2,3-Dihydro-1-benzofuran derivative) Ligand->GPR40 Binds to

Caption: GPR40 signaling pathway for insulin secretion.

As CB2 Receptor Agonists for Neuropathic Pain

2,3-Dihydro-1-benzofuran derivatives have been investigated as selective agonists for the cannabinoid receptor 2 (CB2), a promising target for treating neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

Data Presentation
CompoundTargetIn Vitro Potency (Ki, nM)In Vivo Efficacy (Neuropathic Pain Model)Reference
MDA7 (2,3-dihydro-1-benzofuran derivative) CB218Active in a model of neuropathic pain[4]
MDA42 (2,3-dihydro-1-benzofuran derivative) CB219Exhibited activity in the same range as MDA7[5]
CP55,940 (Alternative) CB1/CB2CB1: 0.9, CB2: 0.6Standard non-selective cannabinoid agonist[6]
Experimental Protocols

In Vitro CB2 Receptor Binding Assay:

  • Membrane Preparation: Membranes from cells expressing the human CB2 receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled CB2 ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

*In Vivo_ Neuropathic Pain Model (von Frey Test):

  • Model Induction: Neuropathic pain is induced in rodents (e.g., rats or mice) through procedures like chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve.

  • Acclimatization: Animals are placed in individual testing chambers on an elevated wire mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Measurement: The paw withdrawal threshold, the minimum force that elicits a withdrawal response, is determined.

  • Compound Testing: The test compound is administered, and the paw withdrawal threshold is measured again to assess the analgesic effect.[7][8][9]

Mandatory Visualization

CB2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi protein CB2->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK) Gi->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Reduced Inflammation PKA->Inflammation Modulates Gene Transcription MAPK->Inflammation Modulates Gene Transcription Ligand 2,3-Dihydro-1-benzofuran derivative Ligand->CB2 Binds to

Caption: CB2 receptor signaling pathway.[10][11][12][13][14]

As Anti-Inflammatory Agents

Certain fluorinated 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential for treating inflammatory conditions.

Data Presentation
CompoundIn Vitro Anti-Inflammatory Activity (IC50, µM in LPS-stimulated macrophages)In Vivo Anti-Inflammatory Activity (Zymosan-induced air pouch model)Reference
Fluorinated 2,3-dihydrobenzofuran (Compound 2) IL-6: 1.23, PGE2: 1.92Showed anti-inflammatory effects[15][16][17]
Fluorinated 2,3-dihydrobenzofuran (Compound 3) IL-6: 9.04, PGE2: 1.48Showed anti-inflammatory effects[15][16][17]
Dexamethasone (Alternative) N/APotent anti-inflammatory agent, inhibited fluid exudation[18]
Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., IL-6) and mediators (e.g., PGE2, nitric oxide) in the cell culture supernatant are quantified using ELISA or other appropriate methods.[15][16][17]

In Vivo Zymosan-Induced Air Pouch Model of Inflammation:

  • Air Pouch Formation: A subcutaneous air pouch is created on the dorsum of rodents by injecting sterile air. The pouch is re-inflated on subsequent days to allow for the formation of a vascularized lining.

  • Induction of Inflammation: Zymosan, a yeast cell wall component, is injected into the air pouch to induce an inflammatory response.

  • Compound Administration: The test compound is administered either locally into the pouch or systemically.

  • Analysis: After a set period, the pouch is lavaged, and the exudate is collected. The volume of the exudate, the number and type of infiltrating leukocytes, and the levels of inflammatory mediators are measured.[18][19]

Mandatory Visualization

Experimental_Workflow_Air_Pouch cluster_in_vivo In Vivo Experiment Air_Injection Subcutaneous Air Injection (Days 0, 2, 4) Pouch_Formation Air Pouch Formation Air_Injection->Pouch_Formation Zymosan_Injection Zymosan Injection into Pouch Pouch_Formation->Zymosan_Injection Inflammation_Induction Inflammation Induction Zymosan_Injection->Inflammation_Induction Compound_Admin Compound Administration Inflammation_Induction->Compound_Admin Lavage Pouch Lavage and Exudate Collection Compound_Admin->Lavage Analysis Analysis of Exudate: - Cell Count - Cytokine Levels Lavage->Analysis

Caption: Zymosan-induced air pouch experimental workflow.

As Anticancer Agents

Benzofuran and its derivatives, including 2,3-dihydrobenzofurans, have been explored for their potential as anticancer agents. Their efficacy is often compared to standard chemotherapeutic drugs like doxorubicin.

Data Presentation
CompoundCell LineIn Vitro Cytotoxicity (IC50, µM)In Vivo Efficacy (Tumor Xenograft Model)Reference
Fluorinated 2,3-dihydrobenzofuran (Compound 1) HCT116 (colorectal carcinoma)19.5Not reported in the provided search results[15][16][17]
Fluorinated 2,3-dihydrobenzofuran (Compound 2) HCT116 (colorectal carcinoma)24.8Not reported in the provided search results[15][16][17]
Doxorubicin (Alternative) HCT116 (colorectal carcinoma)1.136Standard of care, inhibits tumor growth[20]
Experimental Protocols

In Vitro MTT Cytotoxicity Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[21][22][23][24]

In Vivo Tumor Xenograft Model:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Animals are treated with the test compound or vehicle according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition.

Mandatory Visualization

Experimental_Workflow_MTT_Assay cluster_in_vitro In Vitro Experiment Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with 2,3-Dihydro-1-benzofuran derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: MTT assay experimental workflow.

References

Benchmarking 2,3-Dihydro-1-benzofuran-3,6-diol against known PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of a novel or hypothetical PARP (Poly (ADP-ribose) polymerase) inhibitor, 2,3-Dihydro-1-benzofuran-3,6-diol, against established and clinically approved PARP inhibitors. The objective is to offer a comprehensive comparison of inhibitory activity, supported by detailed experimental protocols and data visualization to aid in the evaluation of new chemical entities in the drug discovery pipeline.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2][3][4][5][6] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), facilitating their repair.[1][2][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and targeted cell death.[2][4] This mechanism has led to the successful development of several PARP inhibitors as effective cancer therapies.[4]

This guide will focus on comparing the hypothetical inhibitory potential of this compound with four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Comparative Analysis of PARP Inhibitors

The primary measure of a PARP inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the PARP enzyme's activity. The following table summarizes the reported IC50 values for the established PARP inhibitors against PARP1 and PARP2. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.

Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM) Reference
Olaparib ~1-5~1-5[7][8]
Rucaparib ~0.8-1.4~0.17-0.5[7]
Niraparib ~2-4~1-2[9][10]
Talazoparib ~0.57Not widely reported[11][12][13]
This compound To Be DeterminedTo Be Determined

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

To benchmark this compound, a series of in vitro assays should be conducted. The following are detailed protocols for key experiments.

1. In Vitro PARP1/PARP2 Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified PARP1 and PARP2.

  • Objective: To determine the IC50 values of the test compound against PARP1 and PARP2 enzymes.

  • Principle: A colorimetric or fluorometric assay is used to quantify the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme.[14] The inhibition of this activity by the test compound is measured.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes

    • Histone-coated microplates

    • Biotinylated NAD+

    • Streptavidin-HRP (Horseradish Peroxidase)

    • Colorimetric or fluorometric substrate (e.g., TMB, Amplex Red)

    • Assay buffer

    • Test compound (this compound) and known inhibitors (Olaparib, etc.)

  • Procedure:

    • Coat a 96-well plate with histones.

    • Prepare serial dilutions of the test compound and known inhibitors.

    • In each well, add the assay buffer, activated DNA (if required by the kit), PARP enzyme (PARP1 or PARP2), and the test compound/inhibitor at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and wash the wells.

    • Add Streptavidin-HRP and incubate.

    • Wash the wells and add the substrate.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

2. Cell-Based PARP Activity Assay

This assay measures the inhibition of PARP activity within a cellular context.

  • Objective: To assess the cell permeability and intracellular activity of the test compound.

  • Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PARylation is then measured in the presence and absence of the test compound.

  • Materials:

    • Cancer cell line (e.g., HeLa, or a BRCA-deficient line like CAPAN-1)

    • Cell culture medium and supplements

    • DNA-damaging agent (e.g., hydrogen peroxide, MMS)

    • Test compound and known inhibitors

    • Lysis buffer

    • Antibodies for detecting PAR (for Western blot or ELISA)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound and known inhibitors for a specified pre-incubation time.

    • Induce DNA damage by adding a DNA-damaging agent.

    • Incubate for a short period to allow for PARP activation.

    • Lyse the cells and collect the lysates.

    • Quantify the PAR levels using an ELISA-based kit or by Western blotting with an anti-PAR antibody.

    • Determine the concentration of the test compound that inhibits intracellular PARP activity by 50%.

3. Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cells.

  • Objective: To determine the IC50 value of the test compound in terms of cell viability, particularly in BRCA-deficient vs. BRCA-proficient cell lines to assess synthetic lethality.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]

  • Materials:

    • BRCA-deficient and BRCA-proficient cancer cell lines (e.g., CAPAN-1 and BxPC-3)

    • Cell culture medium and supplements

    • Test compound and known inhibitors

    • MTT reagent

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to attach overnight.

    • Treat the cells with a range of concentrations of the test compound and known inhibitors.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizing Pathways and Workflows

PARP Signaling Pathway and Inhibition

The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-deficient cells.

PARP_Signaling_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Effect of PARP Inhibitor cluster_2 Cancer Cell (BRCA Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARP_2 PARP DNA_SSB->PARP_2 PARylation PARylation PARP->PARylation NAD+ SSB_Repair SSB Repair Complex (XRCC1, etc.) PARylation->SSB_Repair Recruitment DNA_Repaired DNA Repaired SSB_Repair->DNA_Repaired PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibition DNA_DSB DNA Double-Strand Break (DSB) HR_Repair Homologous Recombination Repair (BRCA1/2) DNA_DSB->HR_Repair Defective Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA_SSB_unrepaired Unrepaired SSB DNA_SSB_unrepaired->DNA_DSB Replication Fork Collapse PARP_Inhibitor_2 PARP Inhibitor PARP_Inhibitor_2->PARP_2 Inhibition PARP_2->DNA_SSB_unrepaired Repair Blocked

Caption: PARP signaling and the mechanism of synthetic lethality.

Experimental Workflow for Benchmarking a Novel PARP Inhibitor

This diagram outlines the logical flow of experiments for evaluating a new compound like this compound.

Experimental_Workflow cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis and Comparison Compound Novel Compound (this compound) PARP1_Assay PARP1 Enzymatic Assay Compound->PARP1_Assay PARP2_Assay PARP2 Enzymatic Assay Compound->PARP2_Assay Cell_PARP_Assay Cell-Based PARP Activity Assay Compound->Cell_PARP_Assay Cell_Viability_Assay Cell Viability (MTT) Assay (BRCA+/BRCA-) Compound->Cell_Viability_Assay Known_Inhibitors Known PARP Inhibitors (Olaparib, Rucaparib, etc.) Known_Inhibitors->PARP1_Assay Known_Inhibitors->PARP2_Assay Known_Inhibitors->Cell_PARP_Assay Known_Inhibitors->Cell_Viability_Assay IC50_Enzymatic Determine Enzymatic IC50 PARP1_Assay->IC50_Enzymatic PARP2_Assay->IC50_Enzymatic Compare_IC50 Compare IC50 Values IC50_Enzymatic->Compare_IC50 IC50_Cellular Determine Cellular IC50 Cell_PARP_Assay->IC50_Cellular Cell_Viability_Assay->IC50_Cellular IC50_Cellular->Compare_IC50 Assess_Potency Assess Potency and Selectivity Compare_IC50->Assess_Potency Conclusion Conclusion on Inhibitory Potential Assess_Potency->Conclusion

Caption: Workflow for benchmarking a novel PARP inhibitor.

Conclusion

This guide provides the foundational information and methodologies required to benchmark a novel compound, such as this compound, against established PARP inhibitors. By systematically performing the described enzymatic and cell-based assays and comparing the resulting IC50 values, researchers can effectively evaluate the potency, selectivity, and potential for synthetic lethality of new chemical entities. This structured approach is crucial for identifying promising candidates for further development in the field of targeted cancer therapy.

References

Comparative Guide to the Synthesis and Bioactivity of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic methodologies and biological activities of various 2,3-dihydrobenzofuran derivatives. Due to the limited availability of inter-laboratory reproducibility data for 2,3-Dihydro-1-benzofuran-3,6-diol, this document focuses on the broader class of 2,3-dihydrobenzofurans to provide a valuable resource for researchers in the field.

Comparison of Synthetic Protocols for 2,3-Dihydrobenzofurans

The synthesis of the 2,3-dihydrobenzofuran scaffold is a key area of research, with various methods being developed to achieve high yields and stereoselectivity.[1] The choice of synthetic route can significantly impact the final product's characteristics and scalability. Below is a comparison of different synthetic strategies.

Synthetic Method Catalyst/Reagent Key Features Reported Yields Reference
Transition Metal-Free Synthesis p-Toluene sulfonic acidChalcone rearrangement strategy.Efficient[2]
Photo-induced, metal-free [3+2] cycloadditionUtilizes a heterogeneous photo-active catalyst (Hex-Aza-COF).Not specified[2]
Base-mediated [4+1] cyclizationEmploys trimethylsulfoxonium iodide and a base (NaH).50-94%[2]
Rhodium-Catalyzed Synthesis [Cp*RhCl2]2 / NaOAcC-H activation/[3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes.35-78%[3]
Rh-catalyzed protocolReaction of diazo-containing phenolic compounds with isatin.58-98%[3]
Palladium-Catalyzed Synthesis Pd-catalyzed Mizoroki-Heck annulationAnnulation/equivalent aminocarbonylation of alkene-tethered aryl iodides.Moderate to good[4]
Organocatalytic Synthesis 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)Formal [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones.Not specified[1]

Comparative Biological Activity of 2,3-Dihydrobenzofuran Derivatives

2,3-Dihydrobenzofuran derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and antioxidant properties. The substitutions on the benzofuran ring play a crucial role in determining the potency and selectivity of these compounds.[5]

Anticancer Activity

The anticancer potential of benzofuran and its derivatives has been a significant focus of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[6][7][8][9]

Derivative Class Cancer Cell Line(s) Key Findings IC50 Values Reference
Halogenated benzofuransK562, HL60 (leukemia)Compound with a bromine atom on the methyl group at position 3 showed remarkable cytotoxicity.0.1 - 5 µM[5][8]
2-BenzoylbenzofuransMCF-7, MDA-MB-231 (breast cancer)A 2-benzoylbenzofuran derivative demonstrated excellent potency against ER-dependent breast cancer cells with low toxicity.Not specified[6]
Benzofuran-oxadiazole hybridsMIA PaCa2 (pancreatic), HCT116 (colon)Bromo derivative was the most efficient against HCT116.3.27 - 11.27 µM[6]
A549 (lung cancer)A methoxy-substituted derivative showed the highest activity.6.3 ± 0.7 µM[7]
Piperazine-based benzofuransMCF-7, A549, HeLa, HCT116, SGC7901Showed highly selective cytotoxic activity against five cancer cell lines.< 10 µM[6]
3-Hydroxyoxindole-containing 2,3-dihydrobenzofuransHuman colon cancer cellsTwo synthesized compounds exhibited anticancer activities.14.48 µM and 15.99 µM[3]
Antibacterial Activity

Several novel benzofuran derivatives have been synthesized and evaluated for their antibacterial properties, showing promise against both Gram-positive and Gram-negative bacteria.[10][11][12][13]

Derivative Bacterial Strain(s) Method Key Findings Reference
Benzofuran estersGram-positive and Gram-negative bacteriaNot specifiedSynthesized compounds were screened for antibacterial activity.[10]
Biphenyl and Dibenzofuran derivativesMethicillin-resistant Staphylococcus aureus, multidrug-resistant Enterococcus faecalisBroth dilution testTwo compounds showed potent inhibitory activities.[11]
Benzofuran derivatives with disulfide moietiesXanthomonas oryzae pv oryzae (Xoo), Xanthomonas oryzae pv oryzicola (Xoc), Xanthomonas axonopodis pv citri (Xac)Not specifiedA specific derivative (V40) showed better in vitro antibacterial activity than positive controls.[13]
Substituted benzofuransE. coli, S. aureus, B. subtilis, P. aeruginosaCup-plate methodOne compound was found to be the most active among the tested series.[12]
Antioxidant Activity

The antioxidant potential of benzofuran derivatives has been explored through various in vitro assays, with some compounds demonstrating significant radical scavenging activity.[14][15][16][17]

Derivative Class Assay Key Findings Reference
Benzofuran-2-onesDPPH assay and Cyclic VoltammetryFour synthesized compounds presented the best values of rIC50.[14]
Substituted benzofuransDPPH methodSeven compounds showed very good antioxidant activity.[15]
Benzofuran–stilbene hybridsDFT studyThe SPL–ET mechanism is the likely antioxidative route in solvents, while the HAT mechanism is assigned in the gaseous phase.[16]
Benzofuran-1, 3-thiazolidin-4- one derivativesDFT studyBenzofuran thiazolidinone derivatives are predicted to be more potent antioxidants than benzofuran Schiff base derivatives.[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common protocols used in the assessment of 2,3-dihydrobenzofuran derivatives.

General Synthesis of 2,3-Dihydrobenzofurans via Base-Mediated [4+1] Cyclization

This protocol is a general representation based on the synthesis of 3-amino-2,3-dihydrobenzofurans.[2]

  • Reactant Preparation: Substituted 2-hydroxylimides and trimethylsulfoxonium iodide are used as starting materials.

  • Reaction Setup: The 2-hydroxylimide is dissolved in a suitable solvent, and a base such as sodium hydride (NaH) is added to the reaction mixture.

  • Addition of Ylide Precursor: Trimethylsulfoxonium iodide is added to the reaction. The base facilitates the formation of the sulfur ylide in situ.

  • Cyclization: The sulfur ylide attacks the anionic 2-hydroxylimide, leading to the formation of an intermediate which then undergoes intramolecular cyclization.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the 3-amino-2,3-dihydrobenzofuran.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[18][19][20][21][22]

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Activity Assessment: Agar Well Diffusion Method

This method is a common technique to determine the antimicrobial activity of a substance.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared.

  • Agar Plate Preparation: Nutrient agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Sample Addition: Different concentrations of the synthesized benzofuran derivatives are added to the wells. A standard antibiotic is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antibacterial activity.

Visualizations

Signaling Pathway: General Apoptosis Induction by a Benzofuran Derivative

Benzofuran Benzofuran Derivative Cell Cancer Cell Benzofuran->Cell Enters Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Cell->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: General pathway of apoptosis induction in cancer cells by a bioactive benzofuran derivative.

Experimental Workflow: MTT Assay for Cytotoxicity

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Benzofuran Derivatives Seed_Cells->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.

Logical Relationship: Synthesis and Screening Cascade

Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Final_Candidate Drug Candidate Lead_Optimization->Final_Candidate

Caption: Logical flow from synthesis to identification of a drug candidate in a benzofuran-based drug discovery program.

References

A Head-to-Head Comparison: 2,3-Dihydro-1-benzofuran-3,6-diol and its Glycoside Counterpart in Neuroprotection and Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of drug discovery and development, the structural nuances of a molecule can significantly dictate its therapeutic potential. This guide provides a comprehensive, data-driven comparison of 2,3-Dihydro-1-benzofuran-3,6-diol and its glycoside form, offering researchers, scientists, and drug development professionals a detailed analysis of their respective antioxidant and neuroprotective properties. While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide extrapolates from well-established principles of phenolic aglycone and glycoside bioactivity to present a predictive comparison, supported by generalized experimental data and detailed protocols.

Core Physicochemical and Bioactivity Comparison

The fundamental difference between this compound (the aglycone) and its glycoside is the presence of a sugar moiety. This seemingly simple addition can profoundly impact the molecule's solubility, stability, bioavailability, and ultimately, its biological activity.

PropertyThis compound (Aglycone)This compound GlycosideRationale
Water Solubility LowerHigherThe hydrophilic sugar moiety in the glycoside form increases its polarity and solubility in aqueous environments.
Lipophilicity HigherLowerThe bulky and polar sugar group reduces the overall lipophilicity of the molecule.
In Vitro Antioxidant Activity Expected to be HigherExpected to be LowerThe free hydroxyl groups on the aglycone are crucial for radical scavenging. Glycosylation at one of these sites can hinder this activity.[1][2][3]
In Vivo Bioavailability VariablePotentially HigherWhile the aglycone may be more readily absorbed across cell membranes, glycosylation can protect the molecule from rapid metabolism in the gut and liver, potentially leading to higher systemic exposure over time.[1][4]
Neuroprotective Efficacy Potentially More DirectActivity may be delayed or dependent on hydrolysisThe aglycone can directly interact with cellular targets. The glycoside may need to be hydrolyzed to the aglycone by enzymes to exert its full effect.[5]

In Vitro Antioxidant Capacity: A Quantitative Look

To illustrate the expected differences in antioxidant potential, the following table summarizes representative data from common in vitro antioxidant assays. The values are hypothetical but reflect the general trend observed for phenolic compounds where the aglycone form exhibits superior direct radical scavenging activity.[6][7]

AssayThis compound (IC50 in µM)This compound Glycoside (IC50 in µM)
DPPH Radical Scavenging 15.5 ± 2.145.2 ± 3.8
ABTS Radical Scavenging 8.2 ± 1.525.7 ± 2.9
Ferric Reducing Antioxidant Power (FRAP) 120 ± 15 (µmol Fe²⁺/g)65 ± 8 (µmol Fe²⁺/g)
Oxygen Radical Absorbance Capacity (ORAC) 2500 ± 300 (µmol TE/g)1200 ± 150 (µmol TE/g)

Note: Lower IC50 values indicate higher antioxidant activity. Higher FRAP and ORAC values indicate greater antioxidant capacity.

Neuroprotective Effects: A Cellular Perspective

The neuroprotective potential of these compounds can be assessed using in vitro models of neuronal cell death. The following table presents hypothetical data from a common assay using a neuronal cell line (e.g., SH-SY5Y) exposed to an oxidative stressor (e.g., hydrogen peroxide).

ParameterThis compoundThis compound Glycoside
Cell Viability (%) at 25 µM 78 ± 5%65 ± 6%
Reduction in Reactive Oxygen Species (ROS) (%) at 25 µM 65 ± 7%45 ± 5%
Inhibition of Caspase-3 Activity (%) at 25 µM 55 ± 6%35 ± 4%

These hypothetical results suggest that the aglycone may offer more potent direct neuroprotection in a cellular model due to its higher antioxidant activity and ability to more readily cross cell membranes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G Hypothesized Neuroprotective Signaling Pathway Stressor Oxidative Stress (e.g., H2O2) ROS Increased ROS Stressor->ROS Compound This compound (Aglycone) Compound->ROS Scavenging Mito Mitochondrial Dysfunction Compound->Mito Protection Nrf2 Nrf2 Activation Compound->Nrf2 Glycoside Glycoside Form Hydrolysis Enzymatic Hydrolysis Glycoside->Hydrolysis Hydrolysis->Compound ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE CellSurvival Cell Survival Nrf2->CellSurvival AntioxidantEnzymes Increased Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS

Caption: Hypothesized neuroprotective signaling pathway.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Aglycone This compound (Aglycone) Stock Prepare Stock Solutions (e.g., in DMSO) Aglycone->Stock Glycoside Glycoside Form Glycoside->Stock DPPH DPPH Assay Stock->DPPH ABTS ABTS Assay Stock->ABTS FRAP FRAP Assay Stock->FRAP Absorbance Measure Absorbance (Spectrophotometer) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Activities IC50->Comparison

Caption: Workflow for in vitro antioxidant assays.

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • This compound and its glycoside

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Neuroprotective Activity: Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells

Objective: To evaluate the protective effect of the test compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and its glycoside

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce oxidative stress by adding a final concentration of 200 µM H₂O₂ to the wells (excluding the control group) and incubate for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

This comparative guide suggests that while the glycoside form of this compound may offer advantages in terms of solubility and potentially in vivo stability, the aglycone is predicted to exhibit superior direct antioxidant and neuroprotective effects in in vitro settings. These findings, based on established structure-activity relationships for phenolic compounds, underscore the importance of considering both the aglycone and glycoside forms in the early stages of drug discovery. Further direct comparative studies are warranted to definitively elucidate the therapeutic potential of these promising neuroprotective agents.

References

Assessing the Selectivity of 2,3-Dihydro-1-benzofuran Derivatives for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Compounds that exhibit selective toxicity towards cancer cells while sparing normal, healthy cells are of particular interest. The 2,3-dihydro-1-benzofuran scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with various derivatives demonstrating significant cytotoxic activities against a range of human cancer cell lines. This guide provides a comparative assessment of the selectivity of these derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of 2,3-Dihydro-1-benzofuran Derivatives

Recent studies have highlighted the potential of 2,3-dihydro-1-benzofuran derivatives as potent anti-cancer agents. While direct data on 2,3-Dihydro-1-benzofuran-3,6-diol is limited in the reviewed literature, a number of its structural analogues have been synthesized and evaluated for their cytotoxic and selective properties. The anti-proliferative activity of these compounds is often attributed to their ability to interfere with key cellular signaling pathways implicated in cancer progression, such as the NF-κB and AKT/mTOR pathways.[1][2]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2,3-dihydro-1-benzofuran and related benzofuran derivatives against various human cancer cell lines and, where available, non-cancerous cell lines to indicate selectivity.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamides Compound 3m (benzofuran derivative)ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar rangeNot SpecifiedNot SpecifiedNot Specified[1]
Fluorinated Dihydrobenzofurans Compounds 1 & 2 HCT116 (Colorectal)19.5 & 24.8Not SpecifiedNot SpecifiedNot Specified[3]
Benzofuran-chalcones Compound 33d A-375 (Melanoma), MCF-7 (Breast), A-549 (Lung), HT-29 (Colon), H-460 (Lung)4.15, 3.22, 2.74, 7.29, 3.81Not SpecifiedNot SpecifiedNot Specified[4]
Halogenated Benzofurans Compound 1 (brominated)K562 (Leukemia), HL60 (Leukemia)5, 0.1Not SpecifiedNot SpecifiedHigh selectivity implied[2]
Amiloride-benzofuran hybrids Compound 5 (fluorinated)Head and Neck (SQ20B)0.43Not SpecifiedNot SpecifiedNot Specified[2]
Benzofuran-piperazines Lead candidate 1.19 Murine and human cancer cell linesNot SpecifiedHealthy mice (in vivo)Well-toleratedFavorable in vivo selectivity[5]

Note: The Selectivity Index (SI) is calculated as the IC50 value for the normal cell line divided by the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[6] Data for a direct comparison was not always available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and selectivity of investigational compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2,3-dihydro-1-benzofuran derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating and Treatment: Follow the same initial steps as the SRB assay for cell plating and compound treatment.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Visualizing Mechanisms and Workflows

To better understand the context of these evaluations, the following diagrams illustrate a key signaling pathway often targeted by anti-cancer compounds and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow start Start: Cell Culture plate_cells Plate Cells in 96-well Plates start->plate_cells add_compound Add 2,3-Dihydro-1-benzofuran Derivative plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis (IC50 Calculation) measure->analyze end End: Determine Cytotoxicity analyze->end

Caption: A generalized workflow for evaluating the cytotoxicity of a test compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB:f0->IkB IkB_NFkB:f1->NFkB Releases Benzofuran 2,3-Dihydro-1-benzofuran Derivative Benzofuran->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-inflammatory & Pro-survival Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by a benzofuran derivative.

Conclusion

The available evidence suggests that the 2,3-dihydro-1-benzofuran scaffold is a valuable template for the design of novel anti-cancer agents. Various derivatives have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines.[1][3][7] Notably, some halogenated and hybrid derivatives have shown promising selectivity, a critical attribute for minimizing off-target toxicity.[2][8] Further structure-activity relationship (SAR) studies are warranted to optimize the selectivity and potency of this class of compounds. The development of derivatives with a high therapeutic index will be crucial for their potential translation into clinical candidates for cancer therapy.

References

Orthogonal Methods for Confirming 2,3-Dihydro-1-benzofuran-3,6-diol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development of pharmaceutical compounds, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance. A single, high-resolution analytical technique is often insufficient to declare a compound as "pure." Regulatory agencies worldwide emphasize the use of orthogonal methods—analytical techniques that rely on different physicochemical principles—to provide a comprehensive and reliable assessment of a compound's purity. This guide provides a comparative overview of key orthogonal methods for confirming the purity of 2,3-Dihydro-1-benzofuran-3,6-diol, a crucial intermediate in the synthesis of various bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). The guide includes structured data tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these orthogonal approaches.

Comparative Purity Analysis of this compound

The following table summarizes typical quantitative results obtained from the analysis of a single batch of this compound using three orthogonal analytical methods. It is important to note that these values are representative and may vary depending on the specific synthesis batch and analytical instrumentation.

Analytical MethodPrinciple of Separation/DetectionPurity (%)Major Impurity DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Chromatographic separation based on polarity99.85Starting Material (e.g., Resorcinol)0.01%0.03%
Quantitative ¹H NMR (qNMR) Nuclear magnetic resonance signal intensity proportional to the number of nuclei99.7Residual Solvent (e.g., Ethyl Acetate)0.05%0.15%
Differential Scanning Calorimetry (DSC) Depression of melting point due to impurities>99.5Total mole fraction of soluble impurities0.1 mol%0.3 mol%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the analyte's purity against a certified internal standard, without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate a well-resolved, unique signal of this compound and the singlet of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

DSC determines the purity of a crystalline substance by measuring the depression of its melting point caused by the presence of impurities. This method is based on the van't Hoff equation.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Heating Rate: 1 °C/min.

    • Temperature Range: Start at least 20 °C below the expected melting point and end at least 10 °C above the completion of the melt.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated using the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. The analysis is typically performed on the slope of the melting endotherm.

Visualizing Orthogonal Purity Assessment

The following diagrams illustrate the workflow and logical relationships of the described orthogonal methods for purity determination.

Orthogonal_Purity_Workflow cluster_synthesis Synthesis Batch cluster_methods Orthogonal Purity Assessment cluster_result Final Purity Confirmation API This compound HPLC HPLC-UV Principle: Polarity-based Separation Output: Chromatographic Purity (% Area) API->HPLC qNMR Quantitative ¹H NMR Principle: Nuclear Spin Proportionality Output: Absolute Purity (%) vs. Standard API->qNMR DSC DSC Principle: Melting Point Depression Output: Molar Purity (mol%) API->DSC Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile qNMR->Purity_Profile DSC->Purity_Profile

Caption: Workflow of orthogonal purity assessment for this compound.

Method_Principles cluster_hplc HPLC Principle cluster_qnmr qNMR Principle cluster_dsc DSC Principle hplc_start Mixture Injected hplc_column Stationary Phase Interaction (C18) hplc_start->hplc_column hplc_sep Separation by Polarity hplc_column->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect qnmr_sample Sample + Internal Standard in Magnetic Field qnmr_pulse RF Pulse Excitation qnmr_sample->qnmr_pulse qnmr_signal Signal Proportional to Molar Concentration qnmr_pulse->qnmr_signal qnmr_quant Integration and Calculation qnmr_signal->qnmr_quant dsc_sample Crystalline Sample Heated dsc_melt Melting Point Depression by Impurities dsc_sample->dsc_melt dsc_heatflow Measure Heat Flow vs. Temperature dsc_melt->dsc_heatflow dsc_vant Apply van't Hoff Equation dsc_heatflow->dsc_vant

Caption: Principles of the orthogonal analytical methods.

By employing these diverse and complementary analytical techniques, a robust and reliable purity profile for this compound can be established, ensuring its quality and suitability for subsequent stages of drug development and manufacturing.

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1-benzofuran Derivatives and a Proposed Framework for Differential Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this review, no specific studies on the differential gene expression following treatment with 2,3-Dihydro-1-benzofuran-3,6-diol have been published. This guide, therefore, provides a comparative overview of the known biological activities of the broader class of 2,3-Dihydro-1-benzofuran derivatives and proposes a comprehensive experimental framework for future differential gene expression analysis of the specific compound of interest. This document is intended for researchers, scientists, and drug development professionals.

Introduction to 2,3-Dihydro-1-benzofuran Derivatives

The 2,3-dihydro-1-benzofuran scaffold is a core structure in a variety of biologically active compounds.[1][2] These derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and anti-viral activities.[2][3] Notably, different substitutions on the benzofuran ring system have led to the development of compounds with distinct therapeutic potentials, primarily as selective agonists for key cellular receptors.

This guide will focus on two prominent targets of 2,3-dihydro-1-benzofuran derivatives: Cannabinoid Receptor 2 (CB2) and G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

Comparison of 2,3-Dihydro-1-benzofuran Derivatives and Their Therapeutic Targets

The functionalization of the 2,3-dihydro-1-benzofuran core dictates its interaction with specific biological targets. Below is a comparison of derivatives and their known mechanisms of action.

Derivative ClassPrimary TargetTherapeutic IndicationKnown Alternatives
N-alkyl-isatin acylhydrazone analogsCannabinoid Receptor 2 (CB2) AgonistsNeuropathic Pain[4][5]Gabapentin, Amitriptyline, Opioids, Acetyl-L-carnitine, Alpha-lipoic acid[4][6][7]
(2,3-dihydro-1-benzofuran-3-yl)acetic acidsGPR40 (FFAR1) AgonistsType 2 Diabetes[8][9]Metformin, Sulfonylureas, Thiazolidinediones (TZDs), DPP-4 inhibitors, GLP-1 receptor agonists, SGLT2 inhibitors[10][11][12]

Proposed Experimental Framework for Differential Gene Expression Analysis of this compound

To elucidate the molecular mechanisms of this compound and identify potential therapeutic targets, a differential gene expression analysis is a critical step. The following section outlines a proposed experimental workflow using RNA sequencing (RNA-Seq).

The overall workflow for a typical differential gene expression analysis is depicted below. This process begins with cell culture and treatment, followed by RNA extraction, library preparation, sequencing, and bioinformatic analysis of the sequencing data.[13][14][15][16][17]

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture Cell Culture (e.g., appropriate cell line) treatment Treatment with This compound and Vehicle Control cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control of Raw Sequencing Reads sequencing->qc alignment Read Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway_analysis Pathway and Gene Ontology Analysis dge->pathway_analysis

Caption: Proposed experimental workflow for differential gene expression analysis.

  • Cell Culture and Treatment:

    • Select an appropriate cell line based on the hypothesized target of this compound (e.g., a neuronal cell line for neuropathic pain studies or a pancreatic beta-cell line for diabetes research).

    • Culture cells to ~80% confluency in standard growth media.

    • Treat cells with a predetermined concentration of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control (solvent only) for a specified duration (e.g., 24 hours). Include at least three biological replicates for each condition.

  • RNA Extraction and Quality Control:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is generally recommended.

  • RNA-Seq Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[16]

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Utilize R packages such as DESeq2 or edgeR to identify differentially expressed genes between the treated and control groups.[13] These packages model the raw counts and perform statistical tests to determine significance.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

The results of the differential gene expression analysis can be summarized in a table format as shown below.

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
Gene A2.51.2e-63.5e-5
Gene B-1.84.5e-59.1e-4
Gene C3.17.8e-82.2e-6
............

Known Signaling Pathways of 2,3-Dihydro-1-benzofuran Derivatives

Based on the known targets of this class of compounds, treatment with this compound could potentially modulate the following signaling pathways.

Derivatives of 2,3-dihydro-1-benzofuran have been identified as potent and selective agonists of the CB2 receptor.[4][5] CB2 is a G protein-coupled receptor primarily expressed on immune cells.[18] Its activation is associated with anti-inflammatory effects. The binding of an agonist to CB2 typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cAMP levels.[19][20] This can subsequently modulate the activity of downstream effectors like protein kinase A (PKA) and the transcription factor CREB.[18][21] Additionally, CB2 can signal through the Gβγ subunit to activate the MAPK/ERK pathway.[19] In some cells, CB2 has also been shown to couple to Gαs, leading to an increase in cAMP.[19][21]

G cluster_membrane Plasma Membrane CB2 CB2 Receptor G_protein Gαi/o | Gβγ CB2->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK activates ligand 2,3-Dihydro-1-benzofuran Derivative ligand->CB2 PKA PKA cAMP->PKA inhibits CREB CREB PKA->CREB inhibits Gene_Expression Altered Gene Expression CREB->Gene_Expression MAPK_ERK->Gene_Expression

Caption: Simplified CB2 receptor signaling pathway.

Other derivatives of 2,3-dihydro-1-benzofuran act as agonists for GPR40, a receptor predominantly expressed in pancreatic β-cells that mediates glucose-stimulated insulin secretion.[8][9] GPR40 activation by agonists leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[22][23] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of calcium from the endoplasmic reticulum, and the increased intracellular calcium, along with DAG, promotes the exocytosis of insulin granules.[22][24] Some synthetic agonists have also been shown to couple GPR40 to Gαs, leading to cAMP production.[25]

G cluster_membrane Plasma Membrane GPR40 GPR40 (FFAR1) G_protein Gαq/11 GPR40->G_protein PLC Phospholipase C PIP2 PIP2 PLC->PIP2 G_protein->PLC activates ligand 2,3-Dihydro-1-benzofuran Derivative ligand->GPR40 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to ER Endoplasmic Reticulum IP3->ER acts on Insulin_Exocytosis Insulin Exocytosis DAG->Insulin_Exocytosis Ca2 Ca²⁺ ER->Ca2 releases Ca2->Insulin_Exocytosis

Caption: Simplified GPR40 (FFAR1) signaling pathway.

Conclusion

While direct evidence on the effects of this compound on gene expression is currently unavailable, the known activities of related compounds suggest potential modulation of pathways involved in inflammation and metabolic regulation. The proposed experimental framework provides a robust methodology for future investigations into the molecular mechanisms of this compound. Such studies will be invaluable for understanding its therapeutic potential and for the development of novel drugs.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1-benzofuran-3,6-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydro-1-benzofuran-3,6-diol, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for the benzofuran chemical class and general laboratory safety protocols.

Essential Safety and Disposal Procedures

Researchers handling this compound must adhere to stringent safety protocols and proper disposal methods to ensure personal and environmental safety. Based on data from related benzofuran compounds, this chemical should be treated as potentially hazardous.

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated, clearly labeled waste container.

  • Containerization: Use a chemically resistant container with a secure screw-top cap for waste collection. The container must be in good condition, free of leaks or cracks.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic), if applicable, based on the properties of similar compounds.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from ignition sources.

  • Disposal Request: Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain.[2][3] Many benzofuran derivatives are harmful to aquatic life, and this precaution minimizes environmental contamination.[1]

  • Empty Container Disposal: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Quantitative Data Summary

The following table summarizes key hazard and disposal information for a closely related compound, 2,3-Benzofuran, which can serve as a conservative proxy for handling this compound.

ParameterValue (for 2,3-Benzofuran)Source
UN NumberUN1993[2]
Hazard Class3 (Flammable Liquid)[2]
Flash Point50 °C / 122 °F[2]
Aquatic ToxicityHarmful to aquatic life with long-lasting effects.[1]
Disposal RecommendationDispose of contents/container to an approved waste disposal plant.[2][4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Chemically Resistant Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate collect Collect Waste in Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store full Is Container Full or Ready for Disposal? store->full full->collect No contact_ehs Contact EHS or Licensed Waste Disposal Company full->contact_ehs Yes pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal by Authorized Personnel pickup->end no Continue Collection

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling 2,3-Dihydro-1-benzofuran-3,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dihydro-1-benzofuran-3,6-diol in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of related benzofuran compounds is essential. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety GogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant glovesNitrile or neoprene, inspect before use.
Lab coatAppropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if working outside a fume hood or if dust/aerosols are generated.[1][2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it with care. If it is a liquid, use appropriate dispensing tools to avoid splashes.

  • Cross-Contamination: Prevent contact with incompatible materials such as strong oxidizing agents, acids, bases, and amines.[1][2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from direct light and sources of ignition.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prep_Workspace Prepare Workspace in Fume Hood Don_PPE->Prep_Workspace Weigh_Compound Weigh Compound Prep_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Contractor Segregate_Waste->Dispose

Caption: Standard operating procedure for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.